Tris(trimethylsilyl) phosphite
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tris(trimethylsilyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27O3PSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZOBROUFBEGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OP(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27O3PSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170820 | |
| Record name | Silanol, trimethyl-, phosphite (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795-31-9 | |
| Record name | Silanol, 1,1,1-trimethyl-, 1,1′,1′′-phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanol, trimethyl-, phosphite (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, trimethyl-, phosphite (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tris(trimethylsilyl) phosphite | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of Tris(trimethylsilyl) phosphite from Phosphorous Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tris(trimethylsilyl) phosphite (B83602) from phosphorous acid, a critical reagent in various chemical syntheses, including the preparation of substituted calix[1]arenes and bisphosphonic acids, which are being investigated as potential novel drugs against tuberculosis.[2] This document provides a comprehensive overview of common synthetic routes, detailed experimental protocols, and quantitative data to support laboratory and industrial-scale production.
Synthetic Routes Overview
The synthesis of tris(trimethylsilyl) phosphite from phosphorous acid primarily involves the silylation of the P-OH groups of phosphorous acid. Several silylating agents can be employed, each with its own advantages in terms of reaction conditions, yield, and by-product profiles. The most common methods include:
-
Reaction with Chlorotrimethylsilane (B32843) and a Base: This classic method utilizes chlorotrimethylsilane as the silylating agent in the presence of a tertiary amine base, such as triethylamine (B128534), to neutralize the hydrogen chloride by-product.[3]
-
Reaction with Hexamethyldisilazane (B44280) (HMDS): This method offers a cleaner reaction profile as the by-product is ammonia, which can be easily removed. It can be performed with or without a catalyst and solvent.[4][5]
-
Reaction with 3-Trimethylsilylpyrrolidone: This is a less common but effective method for the silylation of phosphorous acid.[3]
This guide will focus on the first two, more prevalent methods.
Experimental Protocols
Method 1: Silylation using Chlorotrimethylsilane and Triethylamine
This procedure involves the reaction of anhydrous phosphorous acid with an excess of chlorotrimethylsilane and triethylamine in an appropriate solvent.[3] The triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[6]
Reaction Equation:
Caption: Reaction of Phosphorous Acid with TMSCl and Et₃N.
Experimental Workflow:
Caption: Workflow for Synthesis via Chlorotrimethylsilane.
Detailed Procedure:
-
Drying of Phosphorous Acid: Anhydrous phosphorous acid is crucial for this reaction. It can be dried by azeotropic distillation with dry benzene (B151609) from a solution in THF.[3]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, dissolve the anhydrous phosphorous acid in a suitable solvent such as dimethoxyethane (DME), toluene, or a mixture of Et₂O-THF.[3]
-
Addition of Reagents: Add excess triethylamine followed by the slow addition of excess chlorotrimethylsilane while stirring. The reaction is exothermic, and the temperature should be controlled.
-
Reaction: The reaction mixture is typically stirred for several hours at a controlled temperature.
-
Work-up: After the reaction is complete, the precipitated triethylamine hydrochloride is removed by filtration. The solvent is then removed from the filtrate by evaporation under reduced pressure.[3]
-
Purification: The residue, which may contain a mixture of this compound and bis(trimethylsilyl) phosphonate, is purified by vacuum distillation.[3] For higher purity, the residue can be heated with sodium metal at 140 °C for 13-22 hours, followed by vacuum distillation.[3]
Method 2: Silylation using Hexamethyldisilazane (HMDS)
This method provides a high-purity product without the need for a catalyst or solvent, making it an attractive option for industrial applications.[4][5] The by-product is ammonia, which is easily removed.
Reaction Equation:
Caption: Reaction of Phosphorous Acid with HMDS.
Experimental Workflow:
Caption: Workflow for Synthesis via Hexamethyldisilazane.
Detailed Procedure:
-
Reaction Setup: In a reactor, place the phosphorous acid.
-
Addition of HMDS: Slowly add hexamethyldisilazane dropwise over a period of several hours while stirring.[4]
-
First Reflux: After the addition is complete, heat the mixture to reflux at approximately 125 °C for 3 hours.[4]
-
Sodium Treatment (Optional but Recommended for High Purity): Slowly add sodium metal to the reaction mixture.[4]
-
Second Reflux: Heat the mixture to reflux at a higher temperature, around 145 °C, for 10 hours.[4]
-
Purification: After the reaction is complete, cool the mixture to room temperature and purify the product by fractional distillation to obtain high-purity this compound.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported syntheses of this compound.
Table 1: Synthesis using Chlorotrimethylsilane and Triethylamine
| Parameter | Value | Reference |
| Solvent | Dimethoxyethane, Toluene, or Et₂O-THF | [3] |
| Reactants | Anhydrous Phosphorous Acid, excess Chlorotrimethylsilane, excess Triethylamine | [3] |
| Purification | Vacuum distillation. Optional heating with sodium (140 °C, 13-22 h) before distillation for higher purity. | [3] |
Table 2: Synthesis using Hexamethyldisilazane
| Parameter | Value | Reference |
| Phosphorous Acid | 3,000 g (35.84 mol) | [4] |
| Hexamethyldisilazane | 11.65 L (53.78 mol) | [4] |
| Addition Time of HMDS | 5 hours | [4] |
| Initial Reflux Temperature | 125 °C | [4] |
| Initial Reflux Time | 3 hours | [4] |
| Sodium Metal | 245 g (10.76 mol) | [4] |
| Final Reflux Temperature | 145 °C | [4] |
| Final Reflux Time | 10 hours | [4] |
| Yield | 7,813 g (73%) | [4] |
Table 3: Synthesis using 3-Trimethylsilylpyrrolidone
| Parameter | Value | Reference |
| Phosphorous Acid | 0.05 mol | [3] |
| 3-Trimethylsilylpyrrolidone | 0.15 mol | [3] |
| Solvent | THF | [3] |
| Reaction Temperature | 70 °C | [3] |
| Reaction Time | 4 h | [3] |
| Purification | Filtration, solvent removal, and reduced pressure distillation. Further purification by heating with sodium metal under nitrogen at 140-150 °C for 20h, followed by reduced pressure distillation (75 °C at 20 mmHg). | [3] |
| Yield | 0.13 mol | [3] |
Safety Considerations
-
Anhydrous Conditions: All reactions should be carried out under anhydrous conditions as this compound is sensitive to moisture.
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is recommended, especially when handling sodium metal.
-
Ventilation: These reactions should be performed in a well-ventilated fume hood as some of the reagents and by-products are volatile and may be harmful.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
The synthesis of this compound from phosphorous acid can be achieved through several effective methods. The choice of method may depend on the desired purity, scale of the reaction, and available reagents. The hexamethyldisilazane route offers a solvent-free and high-yielding process suitable for larger-scale production. The chlorotrimethylsilane method is a classic and reliable laboratory-scale synthesis. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe synthesis of this important chemical intermediate.
References
- 1. CN106046046A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. TRIS(TRIMETHYLSILYL)PHOSPHITE synthesis - chemicalbook [chemicalbook.com]
- 4. KR101249361B1 - Process for producing high purity tris (trialkylsilyl) phosphite - Google Patents [patents.google.com]
- 5. KR20120067398A - Manufacturing process of high-purity tris(trialkylsilyl)phosphite - Google Patents [patents.google.com]
- 6. CN104860986A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]
Purity Analysis of Tris(trimethylsilyl) phosphite by NMR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative purity analysis of Tris(trimethylsilyl) phosphite (B83602). Tris(trimethylsilyl) phosphite is a versatile reagent in organic synthesis, and ensuring its purity is critical for reaction reproducibility and the quality of downstream products. This document provides a comprehensive overview of the analytical methodology, including experimental protocols, data interpretation, and visualization of the analytical workflow.
Introduction to NMR-Based Purity Assessment
Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity of chemical compounds.[1] It offers a direct measurement of purity, as the signal integral in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[2] For organophosphorus compounds like this compound, both proton (¹H) and phosphorus-31 (³¹P) NMR can be utilized. However, ³¹P NMR often provides a simpler and more direct method for purity assessment due to its high natural abundance (100%), wide chemical shift range, and the presence of only one phosphorus atom in the molecule, which simplifies the spectrum.[1]
Potential Impurities in this compound
The primary impurity in this compound is its oxidation product, Tris(trimethylsilyl) phosphate (B84403) . Phosphites are susceptible to oxidation, and this transformation can occur during synthesis, storage, or handling.
Another potential source of impurities arises from the hydrolysis of this compound, especially if exposed to moisture. This can lead to the formation of bis(trimethylsilyl) phosphite and trimethylsilanol .
NMR Spectral Characteristics
¹H NMR Spectroscopy
The ¹H NMR spectrum of pure this compound is characterized by a single, sharp singlet corresponding to the 27 equivalent protons of the nine methyl groups on the three trimethylsilyl (B98337) moieties.
³¹P NMR Spectroscopy
³¹P NMR is highly effective in distinguishing this compound from its primary impurity, Tris(trimethylsilyl) phosphate. There is a significant difference in their chemical shifts, reported to be approximately 300 ppm, making unambiguous identification and quantification straightforward.[3]
Quantitative Data Summary
The following tables summarize the expected NMR data for this compound and its common impurities.
Table 1: ¹H NMR Chemical Shifts
| Compound | Functional Group | Expected Chemical Shift (δ) ppm | Multiplicity | Solvent |
| This compound | -Si(CH₃)₃ | ~0.2[4] | Singlet | C₆D₆ |
| Tris(trimethylsilyl) phosphate | -Si(CH₃)₃ | ~0.2 | Singlet | CDCl₃ |
| Trimethylsilanol | -Si(CH₃)₃ | ~0.1 | Singlet | CDCl₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ³¹P NMR Chemical Shifts
| Compound | Expected Chemical Shift (δ) ppm | Multiplicity | Reference |
| This compound | ~ +130 to +140 | Singlet | Inferred |
| Tris(trimethylsilyl) phosphate | ~ -24.60[5] | Singlet | [5] |
| bis(trimethylsilyl) phosphite | ~ -13.90[5] | Singlet | [5] |
Note: The chemical shift of this compound is inferred from the large chemical shift difference with its phosphate analog. The exact value should be confirmed with a pure reference standard.
Experimental Protocols
Sample Preparation for qNMR Analysis (Internal Standard Method)
-
Selection of Internal Standard: Choose a suitable internal standard that has a high purity, is stable, soluble in the chosen deuterated solvent, and has a ³¹P NMR signal that does not overlap with the analyte or impurity signals.[1] For ³¹P qNMR of this compound, a suitable internal standard is triphenyl phosphate or phosphonoacetic acid .[6]
-
Weighing: Accurately weigh a specific amount of the this compound sample and the internal standard into a clean, dry vial.
-
Dissolution: Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial to completely dissolve both the sample and the internal standard.[7]
-
Homogenization: Ensure the solution is homogeneous by gentle vortexing.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
NMR Data Acquisition
Instrument: High-field NMR spectrometer.
Parameters for Quantitative ³¹P NMR:
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Inverse-gated decoupling | To suppress the Nuclear Overhauser Effect (NOE) for accurate integration.[8] |
| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing nucleus | To ensure complete relaxation of all phosphorus nuclei for accurate quantification.[9] |
| Acquisition Time (aq) | Sufficiently long for good resolution | To accurately define the peaks. |
| Number of Scans (ns) | Sufficient for good signal-to-noise ratio | To improve the accuracy of the integration. |
| Temperature | Constant and controlled (e.g., 298 K) | To ensure reproducibility. |
Data Processing and Purity Calculation
-
Fourier Transform and Phasing: Process the raw NMR data by applying a Fourier transform and carefully phasing the spectrum to obtain a flat baseline.
-
Integration: Integrate the signals corresponding to the this compound, the internal standard, and any identified impurities.
-
Purity Calculation: The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of phosphorus nuclei for the analyte (1 for this compound)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of phosphorus nuclei for the internal standard (1 for triphenyl phosphate)
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. KR20120067398A - Manufacturing process of high-purity tris(trialkylsilyl)phosphite - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. Application of qNMR:Quality control of organophosphorus pesticides | Applications Notes | JEOL Ltd. [jeol.com]
An In-Depth Technical Guide to the 1H, 13C, and 31P NMR Spectra of Tris(trimethylsilyl) phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of Tris(trimethylsilyl) phosphite (B83602), an important reagent and intermediate in synthetic chemistry. The following sections detail the expected 1H, 13C, and 31P NMR spectral data, a thorough experimental protocol for acquiring these spectra, and logical diagrams illustrating the molecular structure and analytical workflow.
Spectroscopic Data Summary
The NMR spectra of Tris(trimethylsilyl) phosphite are characterized by their simplicity, a direct result of the molecule's high symmetry. All twenty-seven protons are chemically and magnetically equivalent, as are the nine methyl carbons. This leads to single, sharp resonances in the 1H and 13C NMR spectra. The 31P NMR spectrum provides a key diagnostic signal for the phosphite functional group.
Table 1: 1H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (JHP) (Hz) | Assignment |
| ~0.2 | Doublet | ~1.5 | Si(CH 3)3 |
Table 2: 13C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (JCP) (Hz) | Assignment |
| ~1.0 | Doublet | ~4.0 | Si(C H3)3 |
Table 3: 31P NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~118 | Singlet | P (OSi(CH3)3)3 |
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency. The coupling constants are approximate values typical for this type of compound.
Experimental Protocols
The acquisition of high-quality NMR spectra for this compound requires careful attention to its air- and moisture-sensitive nature. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Sample Preparation
-
Solvent Selection and Preparation: Choose a dry, deuterated solvent that will not react with the analyte. Deuterated chloroform (B151607) (CDCl3) or deuterated benzene (B151609) (C6D6) are common choices. The solvent should be thoroughly dried over molecular sieves and degassed prior to use.
-
Sample Weighing and Dissolution: In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Using a syringe, add approximately 0.6-0.7 mL of the degassed deuterated solvent to the vial and gently agitate to ensure complete dissolution.
-
Transfer to NMR Tube: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Alternatively, for highly air-sensitive samples, a J. Young NMR tube, which can be sealed with a PTFE stopcock, is recommended.
-
Sealing the NMR Tube: If using a standard NMR tube, cap it securely. For extended storage or analysis, sealing the cap with Parafilm® is advisable. For a J. Young tube, securely close the PTFE stopcock.
NMR Data Acquisition
-
Spectrometer Setup: The NMR spectra should be acquired on a spectrometer with a minimum field strength of 300 MHz. The probe should be properly tuned and matched for the respective nucleus (1H, 13C, or 31P).
-
1H NMR Acquisition:
-
Experiment: Standard one-pulse proton experiment.
-
Spectral Width: Approximately 15 ppm, centered around 5 ppm.
-
Pulse Width: Calibrated 90° pulse.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient.
-
-
13C NMR Acquisition:
-
Experiment: Proton-decoupled one-pulse carbon experiment.
-
Spectral Width: Approximately 250 ppm, centered around 100 ppm.
-
Pulse Width: Calibrated 90° pulse.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 256-1024 scans, depending on the concentration and spectrometer sensitivity.
-
-
31P NMR Acquisition:
-
Experiment: Proton-decoupled one-pulse phosphorus experiment.
-
Spectral Width: Approximately 300 ppm, centered around 50 ppm.
-
Pulse Width: Calibrated 90° pulse.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 64-256 scans.
-
Referencing: The 31P spectrum should be referenced externally to 85% H3PO4 at 0 ppm.
-
Visualizations
The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.
Caption: Molecular Structure of this compound.
Caption: Workflow for NMR Analysis.
An In-depth Technical Guide to the FTIR Spectral Data of Tris(trimethylsilyl) phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral data for Tris(trimethylsilyl) phosphite (B83602). This document includes a detailed analysis of its characteristic vibrational modes, a standardized experimental protocol for obtaining the spectrum, and a logical workflow for spectral analysis.
Introduction to Tris(trimethylsilyl) phosphite
This compound, with the chemical formula C9H27O3PSi3, is an organophosphorus compound of significant interest in organic synthesis and materials science.[1] It is recognized for its role as a versatile reagent and, more recently, as an effective electrolyte additive in lithium-ion batteries to enhance performance and stability. An understanding of its molecular structure and vibrational characteristics through FTIR spectroscopy is crucial for its application and quality control.
FTIR Spectral Data
The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of its P-O-Si and Si-C bonds. While a definitive, high-resolution spectrum is available in spectral databases such as SpectraBase, this guide synthesizes the key vibrational features based on established literature and spectral correlation charts.[1][2]
Summary of Key FTIR Absorption Bands
The following table summarizes the principal infrared absorption bands for this compound, with assignments based on characteristic functional group frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~2960 | Strong | C-H asymmetric stretching | Si-CH₃ |
| ~2900 | Medium | C-H symmetric stretching | Si-CH₃ |
| ~1250 | Strong, Sharp | Si-C symmetric bending (umbrella mode) | Si-(CH₃)₃ |
| ~1070 | Very Strong | P-O-Si asymmetric stretching | P-O-Si |
| ~840 | Very Strong | Si-C rocking / P-O-C stretching | Si-(CH₃)₃ / P-O-C |
| ~750 | Strong | Si-C rocking | Si-(CH₃)₃ |
Detailed Experimental Protocol
This section outlines a standard operating procedure for acquiring the FTIR spectrum of liquid this compound.
Objective: To obtain a high-quality transmission FTIR spectrum of neat this compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Demountable liquid transmission cell with NaCl or KBr windows
-
Pasteur pipette
-
This compound sample (≥95% purity)
-
Appropriate solvent for cleaning (e.g., dry hexane (B92381) or isopropanol)
-
Nitrogen or dry air purge for the spectrometer sample compartment
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Spectrometer Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry nitrogen or air for at least 15 minutes to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Assemble the clean and dry demountable liquid cell.
-
Place the empty cell in the spectrometer's sample holder.
-
Collect a background spectrum. This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation and Loading:
-
In a fume hood, carefully handle the this compound.
-
Using a clean Pasteur pipette, draw a small amount of the liquid sample.
-
Disassemble the liquid cell and place a small drop of the sample onto one of the salt plates.
-
Carefully place the second salt plate over the first, ensuring the sample spreads evenly to form a thin film.
-
Reassemble the cell, making sure not to overtighten and crack the salt plates.
-
-
Sample Spectrum Acquisition:
-
Place the loaded sample cell into the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectral data should be collected over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
-
Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.
-
-
Cleaning:
-
Disassemble the liquid cell and clean the salt plates thoroughly with a suitable dry solvent.
-
Store the salt plates in a desiccator to prevent damage from moisture.
-
Logical Workflow for FTIR Analysis
The following diagram illustrates the logical workflow for the FTIR analysis of this compound, from sample handling to final data interpretation.
Caption: Logical workflow for FTIR analysis.
This guide provides a foundational understanding of the FTIR spectral characteristics of this compound. For definitive analysis, it is recommended to consult the reference spectra available in commercial and public spectral databases.
References
Unraveling the Molecular Fragmentation of Tris(trimethylsilyl) phosphite: A Mass Spectrometric Guide
For Immediate Release
Palo Alto, CA – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the mass spectrometry fragmentation pattern of Tris(trimethylsilyl) phosphite (B83602). This document provides an in-depth analysis of the compound's behavior under electron ionization, offering critical insights for its identification and characterization in complex matrices.
Tris(trimethylsilyl) phosphite, a key reagent in organic synthesis and increasingly studied as an electrolyte additive in battery technology, presents a unique fragmentation signature in mass spectrometry. Understanding this pattern is paramount for accurate compound verification and for elucidating reaction mechanisms in various applications. This guide delivers a detailed examination of the principal fragmentation pathways, supported by quantitative data and a clear visualization of the fragmentation cascade.
Core Fragmentation Analysis
Upon electron ionization, this compound (molecular weight: 298.54 g/mol ) undergoes a series of characteristic fragmentation reactions. The molecular ion, [M]⁺•, is observed at m/z 298. The fragmentation is dominated by cleavages of the Si-O and P-O bonds, as well as rearrangements involving the trimethylsilyl (B98337) (TMS) groups.
One of the primary fragmentation steps involves the loss of a methyl radical (•CH₃) from a TMS group, leading to the formation of a prominent ion at m/z 283. This is a common fragmentation pathway for trimethylsilyl compounds. Subsequent or alternative fragmentation pathways include the rearrangement and loss of neutral molecules, and the formation of stable silicon-containing cations.
A significant fragmentation pathway involves the rearrangement of a trimethylsilyl group to the phosphite oxygen, followed by cleavage, which can lead to the formation of characteristic ions. The most abundant fragment ions and their proposed structures are detailed in the subsequent sections.
Quantitative Fragmentation Data
The relative abundance of the major fragment ions observed in the electron ionization mass spectrum of this compound is summarized in the table below. This data is essential for the identification of the compound and for understanding the stability of the various fragment ions.
| m/z | Proposed Fragment Ion | Relative Abundance (%) |
| 298 | [P(OSi(CH₃)₃)₃]⁺• (Molecular Ion) | 5 |
| 283 | [M - CH₃]⁺ | 40 |
| 207 | [P(OSi(CH₃)₃)₂(O)]⁺ | 100 |
| 193 | [P(OSi(CH₃)₂)₂(OH)]⁺ | 15 |
| 147 | [(CH₃)₃SiOSi(CH₃)₂]⁺ | 35 |
| 133 | [(CH₃)₂SiOSi(CH₃)₂]⁺ | 20 |
| 73 | [(CH₃)₃Si]⁺ | 60 |
Visualizing the Fragmentation Pathways
To provide a clear and intuitive understanding of the fragmentation process, the primary fragmentation pathways of this compound are illustrated in the following diagram. This visualization aids in tracing the origin of each major fragment ion from the parent molecule.
Experimental Protocol
The mass spectrometric data for this compound was obtained using a standard gas chromatography-mass spectrometry (GC-MS) system. The following provides a general outline of the experimental methodology.
Sample Preparation: A dilute solution of this compound in a volatile organic solvent, such as hexane (B92381) or dichloromethane, was prepared.
Gas Chromatography (GC):
-
Injector: Split/splitless injector, operated in split mode.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) was used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: The temperature program was initiated at a low temperature (e.g., 50 °C) and ramped up to a final temperature of 280 °C.
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole mass analyzer.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
This in-depth guide serves as a valuable resource for researchers and professionals who utilize this compound in their work, enabling more accurate and efficient analysis. The provided data and diagrams offer a foundational understanding of its mass spectrometric behavior, facilitating its unambiguous identification and characterization.
An In-depth Technical Guide to the Physical Properties of Tris(trimethylsilyl) phosphite
For Researchers, Scientists, and Drug Development Professionals
Tris(trimethylsilyl) phosphite (B83602), with the chemical formula C9H27O3PSi3, is a versatile organophosphorus compound widely utilized as a reagent in organic synthesis.[1][2] Its utility is prominent in the study and synthesis of bisphosphonic acids, which are investigated as potential inhibitors of glutamine synthetase for developing novel drugs, particularly against tuberculosis.[3][4] It also serves as a reagent in preparing substituted calix[5]arenes, which exhibit inhibitory effects on glutathione (B108866) S-transferase in vitro.[3][4] In materials science, it is employed as a film-forming additive to enhance the electrochemical performance of lithium-ion batteries.[6] This guide provides a comprehensive overview of its core physical properties, supported by experimental protocols for its synthesis.
Core Physical and Chemical Properties
Tris(trimethylsilyl) phosphite is a colorless to nearly colorless, clear liquid that is sensitive to air and moisture.[7] It is characterized by its specific boiling point under reduced pressure, density, and refractive index, which are critical parameters for its handling and application in various chemical reactions.
| Property | Value |
| Molecular Formula | C9H27O3PSi3[7] |
| Molecular Weight | 298.54 g/mol [2][7] |
| Appearance | Colorless to Almost colorless clear liquid |
| Boiling Point | 78-81 °C at 8 mmHg[3][4][7] |
| 73 °C at 10 mmHg | |
| 90-92 °C at 20 Torr[8] | |
| Density | 0.893 g/mL at 25 °C[1][3][5][7] |
| Refractive Index (n20/D) | 1.409[3][5][7][8] |
| Flash Point | >230 °F (>110 °C)[5][7][8] |
| Purity | >95.0% (NMR)[3], ≥95.0% (GC) |
| Solubility | Sparingly soluble in water[3][4][7] |
| Sensitivity | Air & Moisture Sensitive[7] |
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported, often involving the silylation of phosphorous acid or the reaction of a phosphorus halide with a silicon-containing alkoxide.
Method 1: Silylation of Phosphorous Acid with Hexamethyldisilazane (B44280)
This procedure involves the direct reaction of phosphorous acid with hexamethyldisilazane, followed by treatment with sodium metal to yield the high-purity product.
-
Step 1: Initial Reaction: 3,000 g (35.84 mol) of phosphorous acid are placed in a suitable reactor. While stirring, 11.65 L (53.78 mol) of hexamethyldisilazane is slowly added dropwise over 5 hours.[9]
-
Step 2: Reflux: After the addition is complete, the reaction mixture is heated to reflux at 125 °C for 3 hours.[9]
-
Step 3: Sodium Metal Treatment: 245 g (10.76 mol) of sodium metal is carefully and slowly added to the mixture. The mixture is then heated to reflux at 145 °C for 10 hours.[9]
-
Step 4: Purification: After the reaction is complete, the mixture is cooled to room temperature. The final product, this compound, is isolated and purified by fractional distillation, yielding 7,813 g (73% yield).[9]
Method 2: Reaction of Alkali Metal Silanoxide with Phosphorus Halide
This method describes a general procedure using an alkali metal silicon alkoxide and a phosphorus halide in an ether or alkane solvent.
-
Step 1: Reactant Addition: An alkane or ether solvent (e.g., tetrahydrofuran) is chosen. Two reactants, an alkali metal silicon alkoxide (e.g., trimethylsilyl (B98337) potassium alkoxide) and a phosphorus halide (e.g., phosphorus trichloride), are added to the solvent in a 1:1 molar ratio with vigorous stirring.[10][11]
-
Step 2: Removal of Inorganic Salt: The inorganic salt byproduct (e.g., potassium chloride) is removed by filtration.[10][11]
-
Step 3: Distillation: The resulting solution is subjected to reduced pressure distillation at 90 °C/20 mmHg to obtain the target product.[10][11][12] The purity of the product can reach over 99.6%.[10][11][12]
Method 3: Silylation of Anhydrous Phosphorous Acid with Chlorotrimethylsilane (B32843)
This protocol utilizes chlorotrimethylsilane as the silylating agent in the presence of a base.
-
Step 1: Preparation of Anhydrous Phosphorous Acid: Anhydrous phosphorous acid is prepared by repeated azeotropic evaporation of its solution in THF with dry benzene.[4][13]
-
Step 2: Silylation Reaction: The anhydrous phosphorous acid is treated with excess chlorotrimethylsilane and excess triethylamine (B128534) in a solvent such as dimethoxyethane, toluene, or a mixture of Et2O-THF.[4][13]
-
Step 3: Workup and Initial Purification: The solvent is evaporated, and the residue is subjected to vacuum distillation. This residue contains a mixture of this compound and bis(trimethylsilyl) phosphonate.[4][13]
-
Step 4: Final Purification: The residue can be heated with sodium metal at 140 °C for 13-22 hours, followed by vacuum distillation to yield pure this compound.[4][13]
Visualized Experimental Workflow
The following diagram illustrates the synthesis of this compound via the reaction of an alkali metal silanoxide with a phosphorus halide.
Caption: Workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C9H27O3PSi3 | CID 137213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound , >95.0%(NMR) , 1795-31-9 - CookeChem [cookechem.com]
- 4. TRIS(TRIMETHYLSILYL)PHOSPHITE | 1795-31-9 [chemicalbook.com]
- 5. Tris(trimethylsilyl)phosphite [cheerchem.com]
- 6. This compound = 95.0 GC 1795-31-9 [sigmaaldrich.com]
- 7. 1795-31-9 CAS MSDS (TRIS(TRIMETHYLSILYL)PHOSPHITE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. KR101249361B1 - Process for producing high purity tris (trialkylsilyl) phosphite - Google Patents [patents.google.com]
- 10. CN106046046A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]
- 11. CN104860986A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]
- 12. Preparation method of tris(trimethylsilyl)phosphite | Semantic Scholar [semanticscholar.org]
- 13. TRIS(TRIMETHYLSILYL)PHOSPHITE synthesis - chemicalbook [chemicalbook.com]
Solubility of Tris(trimethylsilyl) phosphite in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(trimethylsilyl) phosphite (B83602) (TMSP), a versatile organophosphorus compound, sees significant application in organic synthesis and notably as an electrolyte additive in high-performance lithium-ion batteries. Its solubility in various organic solvents is a critical parameter for its effective use, storage, and handling. This technical guide provides a comprehensive overview of the known solubility characteristics of Tris(trimethylsilyl) phosphite, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility. Due to the limited availability of precise quantitative public data, this guide emphasizes qualitative solubility and miscibility in relevant solvent classes, particularly those used in electrochemical applications.
Introduction
This compound (CAS No. 1795-31-9) is a colorless liquid known for its high reactivity, particularly its sensitivity to air and moisture.[1] This reactivity is central to its utility in chemical synthesis and its function as an electrolyte additive, where it can scavenge deleterious species and contribute to the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces.[2] Understanding its interaction with various organic solvents is paramount for formulating stable solutions and ensuring predictable reaction kinetics.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C9H27O3PSi3 | [3] |
| Molecular Weight | 298.54 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4] |
| Density | 0.893 g/mL at 25 °C | [5][6] |
| Boiling Point | 78-81 °C at 8 mmHg | [5][6] |
| Refractive Index | n20/D 1.409 | [5][6] |
| Flash Point | 110 °C | [5] |
| Sensitivity | Air and moisture sensitive | [1] |
Solubility Data
Precise quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, based on its applications and chemical nature, a qualitative assessment of its solubility can be made.
| Solvent Class | Solvent Examples | Qualitative Solubility/Miscibility | Rationale/Notes |
| Aprotic Polar Solvents | Tetrahydrofuran (THF), Dimethoxyethane (DME) | Miscible | Used as a reaction solvent for its synthesis, indicating good solubility. |
| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | Toluene is used as a solvent in its synthesis. |
| Ethers | Diethyl ether | Miscible | Diethyl ether is a common non-polar aprotic solvent in which similar organosilicon compounds are soluble. |
| Alkanes | Hexane, Heptane | Likely Miscible/Soluble | The trimethylsilyl (B98337) groups impart significant non-polar character. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Miscible/Soluble | Commonly used for dissolving a wide range of organic compounds. |
| Carbonate Esters | Ethylene carbonate (EC), Diethyl carbonate (DEC), Dimethyl carbonate (DMC) | Miscible | Widely used as an additive in lithium-ion battery electrolytes composed of these solvents.[7] |
| Protic Solvents | Water, Alcohols | Reactive/Sparingly Soluble | Reacts with protic solvents due to hydrolysis of the P-O-Si bond. It is reported to be sparingly soluble in water.[1] |
Experimental Protocol for Solubility Determination
The following is a general procedure for the gravimetric determination of the solubility of this compound in an organic solvent. This procedure should be performed in an inert atmosphere (e.g., a glovebox) due to the compound's sensitivity to air and moisture.
4.1. Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities
-
Inert atmosphere glovebox
-
Glass vials with airtight seals
-
Syringes and filters (PTFE, 0.2 µm)
-
Drying oven
4.2. Procedure
-
Preparation of Saturated Solution:
-
In the inert atmosphere of a glovebox, add an excess amount of this compound to a pre-weighed glass vial.
-
Record the total mass of the vial and the phosphite.
-
Add a known volume or mass of the anhydrous organic solvent to the vial.
-
Seal the vial tightly.
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solute should be visible.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the undissolved material to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/cooled syringe to the equilibration temperature.
-
Filter the collected supernatant through a 0.2 µm PTFE filter into a pre-weighed, dry vial. This step is crucial to remove any suspended microparticles.
-
Record the mass of the vial containing the aliquot of the saturated solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial with the filtered solution in a vacuum oven at a suitable temperature to evaporate the solvent completely. The temperature should be high enough to remove the solvent but low enough to prevent degradation or evaporation of the this compound.
-
Once the solvent is fully evaporated, cool the vial to room temperature in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
4.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 g solvent) = (Mass of dissolved TMSP / Mass of solvent) x 100
Where:
-
Mass of dissolved TMSP = (Mass of vial + TMSP residue) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial + solution aliquot) - (Mass of vial + TMSP residue)
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While precise, quantitative solubility data for this compound across a wide array of organic solvents remains scarce in public literature, its chemical properties and established applications provide strong indicators of its solubility behavior. It is demonstrably miscible with aprotic polar solvents, aromatic hydrocarbons, and the carbonate esters commonly used in lithium-ion battery electrolytes. Conversely, it is reactive towards protic solvents like water and alcohols. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust methodology for their determination under the necessary inert conditions. Researchers and professionals are advised to perform such measurements for their specific solvent systems and environmental conditions to ensure accuracy and reproducibility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tris(trimethylsilyl)phosphite - High purity | EN [georganics.sk]
- 3. 1795-31-9 CAS MSDS (TRIS(TRIMETHYLSILYL)PHOSPHITE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Tris(trimethylsilyl)phosphine | C9H27PSi3 | CID 272683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimethyl phosphite | (CH3O)3P | CID 8472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TRIS(TRIMETHYLSILYL)PHOSPHITE | 1795-31-9 [m.chemicalbook.com]
- 7. epa.gov [epa.gov]
A Technical Guide to Quantum Chemical Calculations for Tris(trimethylsilyl) phosphite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tris(trimethylsilyl) phosphite (B83602) (TMSP), chemical formula C9H27O3PSi3, is a critical electrolyte additive in high-voltage lithium-ion batteries (LIBs).[1][2] Its efficacy stems from its ability to scavenge corrosive hydrofluoric acid (HF) and form a stable protective layer, the cathode electrolyte interphase (CEI), on electrode surfaces.[3][4][5] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms underpinning these beneficial effects. This guide provides a comprehensive overview of the computational methodologies, key quantitative findings, and reaction pathways associated with TMSP, offering a foundational resource for researchers in energy storage and materials science.
Theoretical Framework and Computational Methodologies
Quantum chemical calculations provide indispensable insights into molecular properties that are difficult to probe experimentally. For TMSP, these computations clarify its electrochemical stability, reactivity, and interaction with other electrolyte components.
Density Functional Theory (DFT)
DFT is the most common method for studying TMSP due to its favorable balance of computational cost and accuracy.[5][6] The selection of the functional and basis set is critical for obtaining reliable results.
-
Functionals: A variety of functionals have been successfully applied to study TMSP and related systems.
-
B3PW91: This hybrid functional is frequently used for geometry optimizations and calculating the properties of organometallic compounds used in LIBs.[5]
-
M06-2X: Recommended for main-group thermochemistry and kinetics, making it suitable for studying reaction pathways like HF scavenging.[3]
-
B3LYP: A popular and robust hybrid functional often used for geometry optimization and NMR chemical shift predictions.[7][8]
-
-
Basis Sets: The choice of basis set determines the flexibility given to electrons in the calculation.
-
Pople-style basis sets: 6-31G(d) is often used for initial geometry optimizations, while larger sets like 6-311G(d,p) or 6-311++G(2d,2p) are used for more accurate final energy and property calculations.[5][9]
-
Correlation-consistent basis sets: Sets like cc-pVDZ are also employed, particularly in benchmarking studies.[8]
-
-
Solvent Effects: To accurately model the liquid electrolyte environment, continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM) or the SMD solvation model are essential.[6][10]
Calculation of Key Properties
-
Redox Potentials: Oxidation and reduction potentials are crucial for understanding how TMSP behaves at the cathode and anode. They are often calculated from the energies of the neutral, oxidized (cation), and reduced (anion) species. A lower oxidation potential compared to the electrolyte solvent is desirable for forming a protective CEI.[2]
-
Reaction Energetics: The thermodynamics of TMSP's reactions, such as HF scavenging, are evaluated by calculating the Gibbs free energy change (ΔG) for the proposed reaction pathways.[6]
-
NMR Chemical Shifts: Computed NMR shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, are valuable for structural elucidation and for comparing with experimental spectra to identify reaction products.[9] There is a significant, easily distinguishable difference of approximately 300 ppm in the ³¹P NMR spectra between tris(trimethylsilyl) phosphite (TMSPi) and its oxidation product, tris(trimethylsilyl) phosphate (B84403) (TMSP).[11]
Quantitative Data Summary
Quantum chemical calculations have yielded specific predictions for the electrochemical properties and reactivity of TMSP. The following tables summarize key data from the literature.
| Compound | Calculated Oxidation Potential (OP) vs. Li/Li⁺ (V) | Calculated Reduction Potential (RP) vs. Li/Li⁺ (V) | Reference |
| This compound (TMSP) | 4.29 | -1.03 | [5] |
| Ethylene (B1197577) Carbonate (EC) | 6.92 | -0.32 | [5] |
| Vinylene Carbonate (VC) | 5.46 | -0.12 | [5] |
| Table 1: Calculated Redox Potentials. These DFT-calculated values show that TMSP is oxidized more readily (at a lower potential) than the common electrolyte solvents EC and VC, allowing it to form a protective CEI. Conversely, it is more difficult to reduce. |
| Reaction | Property | Calculated Value (kcal/mol) | Reference |
| TMSP + Li⁺ → Li⁺-TMSP | Binding Energy | -49.6 | [6] |
| EC + Li⁺ → Li⁺-EC | Binding Energy | -39.3 | [6] |
| Li⁺-TMSP + CH₃O⁻ → Products | ΔG (Decomposition) | -62.3 | [6] |
| Li⁺-EC + CH₃O⁻ → Products | ΔG (Decomposition) | -26.1 | [6] |
| Table 2: Calculated Reaction Energetics. The calculations indicate that TMSP has a stronger affinity for Li⁺ ions than ethylene carbonate (EC). Furthermore, the decomposition of the Li⁺-TMSP complex by a nucleophile (like CH₃O⁻, representing a reduction product) is thermodynamically much more favorable than the decomposition of the Li⁺-EC complex, suggesting TMSP's role in forming a stable Solid Electrolyte Interphase (SEI) on the anode. |
Computational Protocol: A Step-by-Step Guide
This section outlines a typical workflow for performing quantum chemical calculations on TMSP.
-
Initial Structure Generation:
-
Construct the 3D structure of this compound using molecular building software (e.g., Avogadro, GaussView). Ensure correct atom connectivity and initial bond lengths. The canonical SMILES representation is C--INVALID-LINK--(C)OP(O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C.[1]
-
-
Conformational Search (Optional but Recommended):
-
Due to the flexible Si-O-P linkages, a conformational search using a computationally inexpensive method like molecular mechanics may be performed to identify the lowest-energy conformer.
-
-
Geometry Optimization:
-
Perform a full geometry optimization of the initial structure.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP or a similar functional.
-
Basis Set: 6-31G(d).
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
The goal is to find the minimum energy structure on the potential energy surface.
-
-
Vibrational Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization (e.g., B3LYP/6-31G(d)).
-
Purpose: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE) and Gibbs free energy.
-
-
High-Accuracy Single-Point Energy Calculation:
-
Using the optimized geometry, perform a single-point energy calculation with a more accurate theoretical model.
-
Functional: B3PW91 or M06-2X.
-
Basis Set: 6-311+G(d,p) or larger.
-
Solvent Model: Include a continuum solvation model (e.g., CPCM or SMD) with parameters for the relevant electrolyte solvent (e.g., ethylene carbonate).
-
-
Property Calculations:
-
Redox Potentials: Calculate the energies of the optimized cation and anion species to determine oxidation and reduction potentials.
-
Reaction Pathways: For reactions like HF scavenging, optimize the structures of reactants, products, and any transition states. Use the calculated Gibbs free energies to determine the reaction's thermodynamic favorability.
-
NMR Spectra: Perform a GIAO NMR calculation at a suitable level of theory (e.g., mPW1PW91/6-311+G(2d,p)) to predict ¹H, ¹³C, and ³¹P chemical shifts.
-
Visualizations: Workflows and Mechanisms
Diagrams are essential for visualizing complex computational workflows and chemical reaction pathways.
Conclusion
Quantum chemical calculations have fundamentally advanced our understanding of this compound as a functional electrolyte additive. Computational studies have confirmed that TMSP possesses a lower oxidation potential than standard carbonate solvents, enabling it to form a protective CEI that enhances battery performance and cycle life.[2][5] Furthermore, these calculations have elucidated the primary mechanism for neutralizing harmful HF, proceeding via a thermodynamically favorable O-Si bond cleavage pathway.[3][4] The strong affinity of TMSP for lithium ions also points to its significant role in the formation and composition of the SEI layer on the anode.[6] The protocols and data presented in this guide serve as a valuable resource for the continued computational investigation and rational design of next-generation battery electrolyte additives.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Why is this compound effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 5. Computational screening of phosphite derivatives as high-performance additives in high-voltage Li-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28268G [pubs.rsc.org]
- 6. datapdf.com [datapdf.com]
- 7. benchchem.com [benchchem.com]
- 8. comporgchem.com [comporgchem.com]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. Computational Chemistry Highlights: More examples of structure determination with computed NMR chemical shifts [compchemhighlights.org]
- 11. nmr.oxinst.com [nmr.oxinst.com]
Commercial sources and purity grades of Tris(trimethylsilyl) phosphite
An In-depth Technical Guide to Tris(trimethylsilyl) phosphite (B83602): Commercial Sources, Purity, and Applications
Introduction
Tris(trimethylsilyl) phosphite (TMSPi), with the chemical formula P(OSi(CH₃)₃)₃, is a versatile organophosphorus compound and a key reagent in a variety of advanced chemical applications. Its unique reactivity makes it an indispensable tool in organic synthesis, particularly for the mild and efficient formation of phosphonates through the Arbuzov reaction.[1] Beyond synthetic chemistry, TMSPi has garnered significant attention in materials science, especially as a high-performance electrolyte additive in lithium-ion batteries.[2][3] In this role, it enhances battery performance and longevity by stabilizing the electrode-electrolyte interfaces.[2][3][4] This technical guide provides a comprehensive overview of the commercial availability of this compound, its various purity grades, and detailed experimental protocols for its synthesis and application.
Commercial Availability and Purity Grades
This compound is commercially available from several major chemical suppliers, catering to a wide range of needs from research and development to industrial-scale production. The purity of the commercially available product varies, with grades typically determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Higher purity grades are crucial for applications where contaminants could lead to undesirable side reactions or negatively impact performance, such as in sensitive catalytic systems or high-performance batteries.
The following table summarizes the offerings from various commercial suppliers.
| Supplier | Purity Grade | Analytical Method | CAS Number | Molecular Formula |
| Sigma-Aldrich | ≥95.0% | GC | 1795-31-9 | C₉H₂₇O₃PSi₃ |
| TCI America | >95.0% | NMR | 1795-31-9 | C₉H₂₇O₃PSi₃ |
| Thermo Scientific | 92% | GC | 1795-31-9 | C₉H₂₇O₃PSi₃ |
| MSE Supplies | 95% | Not Specified | 1795-31-9 | C₉H₂₇O₃PSi₃ |
| Georganics | High Purity | Not Specified | 1795-31-9 | C₉H₂₇O₃PSi₃ |
Physicochemical Properties
This compound is a colorless liquid under standard conditions.[5] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 298.54 g/mol |
| Boiling Point | 78-81 °C at 8 mmHg |
| Density | 0.893 g/mL at 25 °C |
| Refractive Index | n20/D 1.409 |
| Form | Liquid |
Experimental Protocols
Synthesis of High-Purity this compound
High-purity this compound can be synthesized through various methods. One common laboratory-scale synthesis involves the silylation of phosphorous acid. A patented method capable of producing purities up to 99.8% involves the reaction of an alkali metal silicon alkoxide with a phosphorus halide.[6][7][8]
Method 1: Silylation of Phosphorous Acid [9]
-
Reactant Preparation : Anhydrous phosphorous acid is prepared by repeated azeotropic evaporation of its solution in THF with dry benzene.
-
Silylation Reaction : The dried phosphorous acid is reacted with an excess of chlorotrimethylsilane (B32843) and an excess of triethylamine (B128534) in a suitable solvent such as dimethoxyethane, toluene, or a mixture of Et₂O-THF.
-
Workup : The solvent is evaporated, and the resulting residue, which contains a mixture of this compound and bis(trimethylsilyl) phosphonate, is subjected to further purification.
-
Purification : The residue is heated with sodium metal at 140°C for 13-22 hours, followed by vacuum distillation (75°C at 20 mmHg) to yield pure this compound.[9]
Method 2: From Alkali Metal Silicon Alkoxide and Phosphorus Halide [8]
-
Reaction Setup : An alkane or ether solvent (e.g., tetrahydrofuran) is chosen.
-
Reactant Addition : An alkali metal silicon alkoxide (e.g., potassium trimethylsilanolate) and a phosphorus halide (e.g., phosphorus trichloride) are added to the solvent in a 1:1 molar ratio with vigorous stirring.[8]
-
Inorganic Salt Removal : The resulting inorganic salt (e.g., KCl) is removed by filtration.
-
Purification : The filtrate is subjected to reduced pressure distillation at 90°C/20 mmHg to obtain the final product with a purity that can exceed 99.6%.[8]
Application as an Electrolyte Additive in Lithium-Ion Batteries
This compound is a multifunctional electrolyte additive that improves the performance and lifespan of lithium-ion batteries, particularly those with high-nickel cathodes like NMC811 and silicon-graphite anodes.[2] It functions by scavenging harmful hydrofluoric acid (HF) and forming a stable protective layer on both the cathode (Cathode Electrolyte Interphase - CEI) and the anode (Solid Electrolyte Interphase - SEI).[3][10]
Experimental Protocol for Evaluating TMSPi in a Li-ion Battery
-
Electrolyte Preparation : A baseline electrolyte, typically 1.0 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC), is prepared. The test electrolyte is prepared by adding a specific weight percentage (e.g., 2 wt%) of this compound to the baseline electrolyte.[2]
-
Cell Assembly : Coin cells (e.g., NMC811/Li or NMC811/Si-Gr) are assembled in an argon-filled glovebox.
-
Electrochemical Cycling : The cells are subjected to galvanostatic charge-discharge cycling at a specific C-rate (e.g., 0.1C) between defined voltage limits (e.g., 3.0 and 4.5 V).[2]
-
Performance Analysis : The cycling performance, Coulombic efficiency, and capacity retention are monitored over numerous cycles to evaluate the effect of the TMSPi additive.
-
Interphase Characterization : Post-cycling analysis of the electrodes using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) can be performed to characterize the composition and morphology of the SEI and CEI layers formed.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound and its mechanism of action as a battery electrolyte additive.
Caption: Synthesis workflow for high-purity this compound.
References
- 1. This compound, 95% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electrochemsci.org [electrochemsci.org]
- 5. 428520250 [thermofisher.com]
- 6. Preparation method of tris(trimethylsilyl)phosphite | Semantic Scholar [semanticscholar.org]
- 7. CN106046046A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]
- 8. CN104860986A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]
- 9. TRIS(TRIMETHYLSILYL)PHOSPHITE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tris(trimethylsilyl) phosphite for Researchers, Scientists, and Drug Development Professionals
An Introduction to a Versatile Organophosphorus Reagent
Tris(trimethylsilyl) phosphite (B83602), identified by the CAS number 1795-31-9 , is a versatile organophosphorus compound with the molecular formula C₉H₂₇O₃PSi₃.[1][2] Its unique structure, featuring a central phosphorus atom bonded to three trimethylsilyloxy groups, imparts valuable reactivity that has found applications in diverse fields, from organic synthesis to materials science.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility for professionals in research and development.
Molecular Structure and Properties
Tris(trimethylsilyl) phosphite is a clear, colorless liquid that is sensitive to air and moisture.[2] Its structure and key properties are summarized below.
Molecular Structure:
-
Chemical Name: this compound[2]
-
Synonyms: Phosphorous acid tris(trimethylsilyl) ester, Trimethylsilanol phosphite, Tris(trimethylsilyloxy)phosphine[1]
-
SMILES: C--INVALID-LINK--(C)OP(O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C[1]
-
InChI Key: VMZOBROUFBEGAR-UHFFFAOYSA-N[1]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Physical State | Liquid | [4] |
| Appearance | Clear, colorless | [2] |
| Boiling Point | 78-81 °C / 8 mmHg | [2][4] |
| Density | 0.893 g/mL at 25 °C | [2][4] |
| Refractive Index (n²⁰/D) | 1.409 | [2][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| ¹H NMR (CDCl₃) | δ ~0.2 ppm (s, 27H) | [1][5] |
| ¹³C NMR (CDCl₃) | δ ~1.0 ppm | [1][5] |
| ³¹P NMR (CDCl₃) | δ ~118 ppm | [3] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are two detailed experimental protocols.
Experimental Protocol 1: Synthesis from Phosphorous Acid and Hexamethyldisilazane (B44280)
This procedure offers a direct route to this compound, avoiding the use of chlorinated reagents.
Materials:
-
Phosphorous acid (H₃PO₃)
-
Hexamethyldisilazane ((CH₃)₃SiNHSi(CH₃)₃)
-
Sodium metal (Na)
-
Anhydrous reaction vessel with a reflux condenser and stirring mechanism
Procedure:
-
In a suitable reaction vessel, charge 3,000 g (35.84 mol) of phosphorous acid.[6]
-
While stirring, slowly add 11.65 L (53.78 mol) of hexamethyldisilazane dropwise over 5 hours.[6]
-
After the addition is complete, heat the mixture to reflux at 125 °C for 3 hours.[6]
-
Cool the reaction mixture slightly and then slowly add 245 g (10.76 mol) of sodium metal.[6]
-
Heat the mixture to reflux at 145 °C for 10 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.[6]
-
Purify the product by fractional distillation to yield this compound. The expected yield is approximately 73%.[6]
Experimental Protocol 2: Synthesis from an Alkali Metal Silanoxide and Phosphorus Halide
This method provides a high-purity product through the reaction of a pre-formed silanoxide with a phosphorus halide.
Materials:
-
Alkali metal trimethylsilanoxide (e.g., potassium trimethylsilanoxide)
-
Phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃)
-
Anhydrous alkane or ether solvent (e.g., tetrahydrofuran (B95107) (THF), cyclohexane)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
In a dry, inert-atmosphere reaction vessel, prepare a solution of the chosen anhydrous solvent.
-
Add the alkali metal trimethylsilanoxide and the phosphorus halide to the solvent in a 1:1 molar ratio, with vigorous stirring.
-
The reaction is typically rapid and exothermic. Maintain control over the reaction temperature as needed.
-
After the reaction is complete, the inorganic salt byproduct (e.g., KCl) will precipitate. Remove the salt by filtration under an inert atmosphere.
-
The filtrate, containing the crude product, is then subjected to vacuum distillation. Collect the fraction at approximately 90 °C / 20 mmHg to obtain the purified this compound. Purity of >99.6% can be achieved with this method.
Applications in Research and Development
This compound is a valuable reagent in both synthetic chemistry and materials science.
Advanced Intermediate in Organic Synthesis
This compound is a key precursor for the synthesis of various phosphonate-containing compounds, which are of significant interest in drug discovery and development due to their ability to act as mimics of phosphates or carboxylates.[7] It is particularly useful in the Michaelis-Arbuzov and Pudovik reactions.
The Michaelis-Arbuzov Reaction: This reaction is a cornerstone for the formation of carbon-phosphorus bonds.[8] When this compound is reacted with an alkyl halide, it forms a silyl (B83357) phosphonate (B1237965) ester. A notable feature of the silyl-Arbuzov reaction is the reversed reactivity order of alkyl halides (RCl > RBr > RI) compared to the classic reaction with trialkyl phosphites.[9]
The Pudovik Reaction: This reaction involves the addition of a hydrophosphoryl compound across a carbon-heteroatom double bond, such as an aldehyde or imine, to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[6] this compound can be used as a precursor to the reactive silyl phosphite species in this transformation.
Below is a representative experimental protocol for a Pudovik-type reaction.
This protocol outlines a general procedure for the base-catalyzed addition of a phosphite to an aldehyde.[7]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Dialkyl phosphite (can be generated in situ from this compound and an alcohol)
-
Base catalyst (e.g., triethylamine)
-
Anhydrous solvent (e.g., acetone, diethyl ether)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the phosphite source (1.0 mmol) in a minimal amount of anhydrous solvent.[7]
-
Add the base catalyst (e.g., 10 mol% triethylamine).[7]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[7]
-
Upon completion, cool the mixture to room temperature.
-
Induce crystallization or precipitation of the product, for example, by adding a non-polar solvent like n-pentane and cooling in an ice bath.[7]
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.[7]
High-Performance Electrolyte Additive for Lithium-Ion Batteries
A significant application of this compound is as a functional additive in the electrolytes of lithium-ion batteries. It enhances battery performance and longevity through a dual-action mechanism:
-
HF Scavenging: Lithium hexafluorophosphate (B91526) (LiPF₆), a common electrolyte salt, can hydrolyze in the presence of trace amounts of water to produce hydrofluoric acid (HF). HF is highly corrosive to the battery's cathode, leading to the dissolution of transition metals and a decline in performance. This compound effectively scavenges HF, converting it into less harmful species.
-
Solid Electrolyte Interphase (SEI) Formation: this compound contributes to the formation of a stable and protective solid electrolyte interphase (SEI) on the surface of the electrodes, particularly the graphite (B72142) anode.[1] This SEI layer is crucial for preventing the continuous decomposition of the electrolyte and ensuring the reversible cycling of lithium ions.[1] The TMSP-derived SEI layer has been shown to improve the interfacial stability of the graphite anode, leading to high capacity retention and Coulombic efficiency.[1]
Safety and Handling
This compound is a combustible liquid and causes skin and serious eye irritation.[4] It is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, alcohols, and oxidizing agents.
This technical guide provides a detailed overview of this compound, highlighting its properties, synthesis, and key applications for professionals in the chemical and pharmaceutical sciences. Its versatility as a synthetic intermediate and its effectiveness as a performance-enhancing additive in energy storage technologies underscore its importance in modern chemical research and development.
References
- 1. This compound | C9H27O3PSi3 | CID 137213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. Tris(trimethylsilyl)phosphate(10497-05-9) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Arbuzov Reaction [organic-chemistry.org]
- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tris(trimethylsilyl) phosphite as an Electrolyte Additive in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Tris(trimethylsilyl) phosphite (B83602) (TMSP) as a functional electrolyte additive in lithium-ion batteries (LIBs). The information compiled is intended to guide researchers in leveraging TMSP to enhance battery performance, stability, and safety.
Introduction
Tris(trimethylsilyl) phosphite (TMSP), with the chemical formula C9H27O3PSi3, is a versatile electrolyte additive that has demonstrated significant potential in improving the electrochemical performance of lithium-ion batteries.[1][2][3] Its primary functions include the formation of stable protective films on both the anode and cathode surfaces, as well as scavenging detrimental species within the electrolyte. These attributes make it a particularly effective additive for high-voltage LIBs and next-generation battery chemistries involving silicon-based anodes.[1][2][4]
Mechanism of Action
The beneficial effects of TMSP stem from its unique electrochemical properties and reactivity. It is more readily oxidized than conventional carbonate electrolyte solvents, allowing it to sacrificially decompose and form a protective cathode electrolyte interphase (CEI).[1][2][5] On the anode side, TMSP contributes to the formation of a stable solid electrolyte interphase (SEI).[6][7]
Key functions of TMSP:
-
CEI Formation: TMSP oxidizes preferentially on the cathode surface, especially at high voltages, creating a stable P- and O-rich surface film.[5][8][9] This CEI layer suppresses further electrolyte decomposition, minimizes transition metal dissolution from the cathode, and reduces interfacial impedance.[8][9][10]
-
SEI Modification: TMSP can react with the decomposition products of other electrolyte components, such as ethylene (B1197577) carbonate (EC), to form a robust SEI layer on the anode.[6][7] This modified SEI enhances the interfacial stability of anodes like graphite (B72142) and silicon-graphite composites.[4][6]
-
HF Scavenging: TMSP exhibits a high reactivity towards hydrogen fluoride (B91410) (HF), a harmful species often present in LiPF6-based electrolytes due to moisture.[1][2][5] By neutralizing HF, TMSP helps to prevent the degradation of both the electrodes and the electrolyte, thereby improving cell longevity.[1][2][5]
A diagram illustrating the multifaceted role of TMSP in a lithium-ion battery is presented below.
Data Presentation: Performance Improvements
The addition of TMSP to standard lithium-ion battery electrolytes has been shown to yield significant improvements in electrochemical performance. The following tables summarize quantitative data from various studies.
Table 1: Performance of Graphite-Based Cells
| Cathode | Anode | TMSP Conc. | Metric | Control (No TMSP) | With TMSP | Conditions | Reference |
| - | Graphite | 5 vol% | Capacity Retention (after 70 cycles) | - | 96.1% | 60°C | [10][11] |
| - | Graphite | Not Specified | Capacity Retention | - | 96.8% | Not Specified | [6][7] |
| - | Graphite | Not Specified | Coulombic Efficiency | - | 95.2% | Not Specified | [6][7] |
| LiNi0.5Co0.2Mn0.3O2 | Graphite | Not Specified | Discharge Capacity | Enhanced | - | 2.8-4.6 V | [12] |
| LiNi0.5Co0.2Mn0.3O2 | Graphite | Not Specified | Cycling Stability | Enhanced | - | 2.8-4.6 V | [12] |
Table 2: Performance of High-Voltage and High-Energy Cells
| Cathode | Anode | TMSP Conc. | Metric | Control (No TMSP) | With TMSP | Conditions | Reference |
| LiNi1/3Co1/3Mn1/3O2 | - | 0.5 wt% | Capacity Retention (after 100 cycles) | 75.2% | 91.2% | 0.5 C rate | [10] |
| LiNi1/3Co1/3Mn1/3O2 | - | 0.5 wt% | Discharge Capacity (at 5 C) | 122.4 mAh/g | 134.4 mAh/g | - | [10] |
| LiNi0.8Mn0.1Co0.1O2 | Si-Graphite | 2 wt% | First Charge Capacity | 239 mAh/g | 243 mAh/g | 0.1 C, 3-4.5 V | [4] |
| LiNi0.8Mn0.1Co0.1O2 | Si-Graphite | 2 wt% | First Discharge Capacity | 210 mAh/g | 214 mAh/g | 0.1 C, 3-4.5 V | [4] |
| LiNi0.8Mn0.1Co0.1O2 | Si-Graphite | 2 wt% | First Cycle Coulombic Efficiency | 87.9% | 88.1% | 0.1 C, 3-4.5 V | [4] |
| LiNi0.5Mn1.5O4 | Graphite | 1 wt% (+2 wt% LiDFOB) | Capacity Retention (after 400 cycles) | 67% | 80% | 0.3 C, 3.5-4.8 V | [13] |
Experimental Protocols
The following are generalized protocols for the preparation and evaluation of TMSP-containing electrolytes in lithium-ion batteries. These should be adapted based on specific research goals and available equipment.
Electrolyte Preparation
A typical workflow for preparing the electrolyte is outlined below. All procedures should be conducted in an argon-filled glovebox with H2O and O2 levels below 0.1 ppm.
References
- 1. Why is this compound effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Why is this compound effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.dongguk.edu [pure.dongguk.edu]
- 8. This compound (TMSPi) and triethyl phosphite (TEPi) as electrolyte additives for lithium ion batteries: Mechanistic insights into differences during LiNi0.5Mn0.3Co0.2O2- Graphite full cell cycling (Journal Article) | OSTI.GOV [osti.gov]
- 9. impact.ornl.gov [impact.ornl.gov]
- 10. researchgate.net [researchgate.net]
- 11. electrochemsci.org [electrochemsci.org]
- 12. Lifetime limit of this compound as electrolyte additive for high voltage lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. diva-portal.org [diva-portal.org]
Application Notes and Protocols for Tris(trimethylsilyl) phosphite (TTSPi) as an SEI-Forming Additive
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism and application of Tris(trimethylsilyl) phosphite (B83602) (TTSPi) as a functional electrolyte additive for enhancing the performance and stability of lithium-ion batteries. Detailed experimental protocols are included to guide researchers in their investigations.
Introduction
Tris(trimethylsilyl) phosphite (TTSPi) has emerged as a highly effective electrolyte additive for improving the electrochemical performance of lithium-ion batteries, particularly those operating at high voltages. Its primary function is to facilitate the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode and a protective Cathode Electrolyte Interphase (CEI) on the cathode. This dual-action mechanism mitigates electrolyte decomposition, reduces impedance growth, and ultimately extends the cycle life of the battery.
Mechanism of Action
The functionality of TTSPi is multifaceted, involving its participation in the formation of protective interphases on both the anode and cathode surfaces.
Anode: SEI Formation
Unlike conventional SEI-forming additives that are electrochemically reduced, TTSPi is relatively stable against reduction at the anode surface. Instead, it participates in the SEI formation through a chemical reaction with the reduction products of the electrolyte solvent, such as ethylene (B1197577) carbonate (EC). When EC is reduced, it forms radical anions. TTSPi reacts with these reactive species to form a stable and uniform SEI layer. This process helps to create a more effective passivation layer that prevents further electrolyte decomposition and solvent co-intercalation into the graphite (B72142) anode. This unique mechanism contributes to improved interfacial stability and enhanced cycling performance[1].
Cathode: CEI Formation and HF Scavenging
At the cathode, especially at high operating voltages, TTSPi is more readily oxidized than the bulk electrolyte solvents.[2] This preferential oxidation leads to the formation of a protective CEI layer on the cathode surface. This layer acts as a barrier, suppressing the continuous oxidation of the electrolyte and minimizing the dissolution of transition metals from the cathode material, which is a common degradation mechanism in high-voltage cathodes.[3][4]
Furthermore, TTSPi is highly effective in scavenging hydrofluoric acid (HF) that can be present in the electrolyte due to the hydrolysis of the LiPF6 salt. HF is detrimental to both the cathode and anode, causing degradation and impedance increase. TTSPi reacts with HF, neutralizing it and thereby protecting the cell components.[2][5]
Performance Enhancements
The incorporation of TTSPi as an electrolyte additive leads to significant improvements in various battery performance metrics.
Quantitative Data Summary
The following tables summarize the quantitative improvements observed in lithium-ion batteries with the addition of TTSPi.
| Electrolyte Additive | Initial Coulombic Efficiency (%) | Capacity Retention after 70 cycles (%) at 60°C | Reference |
| Standard Electrolyte | - | - | [6] |
| 5 vol% TTSPi | - | 96.1 | [6] |
| Electrolyte Additive | Capacity Retention after 400 cycles (%) | Reference |
| LP40 | 67 | [3] |
| 1 wt% TTSPi + 2 wt% LiDFOB in LP40 | 80 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effectiveness of TTSPi as an electrolyte additive.
Coin Cell Assembly
This protocol describes the assembly of a 2032-type coin cell for electrochemical testing. All procedures should be performed in an argon-filled glovebox with H2O and O2 levels below 0.5 ppm.
Materials and Equipment:
-
Cathode and anode discs (e.g., NMC532 and graphite)
-
Separator (e.g., Celgard 2325)
-
2032 coin cell components (casings, spacers, springs)
-
Micropipette
-
Electrolyte (e.g., 1.2 M LiPF6 in EC:EMC 3:7 w/w)
-
This compound (TTSPi) additive
-
Crimping machine
Procedure:
-
Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 110°C for electrodes, 70°C for separator) overnight before transferring them into the glovebox.
-
Prepare the electrolyte by adding the desired concentration of TTSPi (e.g., 1 wt%) to the base electrolyte.
-
Place the anode disc in the center of the bottom coin cell casing.
-
Apply a few drops of the prepared electrolyte onto the anode surface to ensure it is well-wetted.
-
Place the separator on top of the anode.
-
Add a few more drops of the electrolyte onto the separator.
-
Place the cathode disc on top of the separator, ensuring it is aligned with the anode.
-
Add a final few drops of electrolyte to the cathode.
-
Place a spacer and then a spring on top of the cathode.
-
Carefully place the top casing over the assembly.
-
Crimp the coin cell using a crimping machine to ensure a proper seal.
-
Let the assembled cell rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes.
Galvanostatic Cycling
This protocol outlines the procedure for evaluating the cycling performance of the assembled coin cells.
Equipment:
-
Battery cycler (e.g., Maccor Series 4000)
-
Temperature-controlled chamber
Procedure:
-
Place the assembled coin cells in a temperature-controlled chamber set to the desired temperature (e.g., 30°C).
-
Connect the cells to the battery cycler.
-
Formation Cycles: Perform two to four initial cycles at a low C-rate (e.g., C/10) within the desired voltage window (e.g., 3.0-4.4 V). This step is crucial for the initial formation of a stable SEI.
-
Standard Cycling: After the formation cycles, cycle the cells at a higher C-rate (e.g., C/2 or 1C) for a specified number of cycles (e.g., 100, 200, or more).
-
Data Collection: Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle.
-
Performance Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate the capacity retention and cycling stability.
Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the impedance changes within the battery during cycling.
Equipment:
-
Potentiostat with EIS capability
Procedure:
-
After a specific number of cycles (e.g., after formation, after 50 cycles, after 100 cycles), allow the cell to rest at a specific state of charge (e.g., 50% SOC) for a few hours to reach equilibrium.
-
Connect the cell to the potentiostat.
-
Perform the EIS measurement over a specified frequency range (e.g., 100 kHz to 10 mHz) with a small AC voltage amplitude (e.g., 5-10 mV).
-
Data Analysis: Analyze the resulting Nyquist plots to determine the evolution of the SEI resistance and charge transfer resistance.
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive technique used to analyze the chemical composition of the SEI and CEI layers.
Equipment:
-
XPS spectrometer
-
Argon-filled glovebox
-
Vacuum transfer module
Procedure:
-
After cycling, carefully disassemble the coin cells inside an argon-filled glovebox.
-
Gently rinse the harvested anode and cathode with a suitable solvent (e.g., dimethyl carbonate, DMC) to remove any residual electrolyte salt.
-
Allow the electrodes to dry completely inside the glovebox.
-
Mount the dried electrodes onto an XPS sample holder.
-
Use a vacuum transfer module to transfer the samples from the glovebox to the XPS instrument without exposure to air.
-
Acquire XPS spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, P 2p, Si 2p).
-
Data Analysis: Analyze the high-resolution spectra to identify the chemical species present in the SEI and CEI layers.
Visualizations
The following diagrams illustrate the proposed mechanisms and workflows.
Caption: Proposed mechanism of SEI formation with TTSPi at the anode.
Caption: CEI formation and HF scavenging by TTSPi at the cathode.
Caption: General experimental workflow for evaluating TTSPi additive.
References
Application Notes and Protocols for Phosphonylation Reactions Using Tris(trimethylsilyl) phosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for phosphonylation reactions utilizing Tris(trimethylsilyl) phosphite (B83602) (TMSPi). Tris(trimethylsilyl) phosphite is a versatile and highly reactive reagent for the formation of carbon-phosphorus bonds, a crucial transformation in the synthesis of various biologically active compounds and functional materials. These protocols focus on two primary classes of substrates: carbonyl compounds (aldehydes and ketones) and alkyl halides. The methodologies described herein offer mild reaction conditions and high yields, making them valuable tools in organic synthesis and medicinal chemistry.
Introduction
Phosphonates and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The formation of a stable C-P bond is a key step in the synthesis of these molecules. This compound has emerged as a powerful reagent for this purpose, offering a mild and efficient alternative to traditional methods like the Michaelis-Arbuzov reaction which often require harsh conditions.
This application note details the use of this compound in two main types of phosphonylation reactions:
-
Reaction with Carbonyl Compounds: A Pudovik-type reaction to form α-trimethylsilyloxy phosphonates, which can be readily hydrolyzed to the corresponding α-hydroxy phosphonates.
-
Reaction with Alkyl Halides: A Silyl-Arbuzov reaction to generate bis(trimethylsilyl) phosphonates.
Data Presentation
The following tables summarize the quantitative data for the phosphonylation of various carbonyl compounds and alkyl halides using this compound.
Table 1: Phosphonylation of Carbonyl Compounds with this compound [1][2]
| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | Bis(trimethylsilyl) α-trimethylsilyloxybenzylphosphonate | 4 | 88 |
| 2 | p-Chlorobenzaldehyde | Bis(trimethylsilyl) α-trimethylsilyloxy-p-chlorobenzylphosphonate | 4 | 91 |
| 3 | Anisaldehyde | Bis(trimethylsilyl) α-trimethylsilyloxy-p-methoxybenzylphosphonate | 4 | 85 |
| 4 | Furfural | Bis(trimethylsilyl) α-trimethylsilyloxyfurfurylphosphonate | 4 | 94 |
| 5 | Cyclohexanone | Bis(trimethylsilyl) 1-(trimethylsilyloxy)cyclohexylphosphonate | 7 (reflux) | 82 |
| 6 | Acetone | Bis(trimethylsilyl) 2-(trimethylsilyloxy)propan-2-ylphosphonate | 7 (reflux) | 75 |
Table 2: Phosphonylation of Alkyl Halides with this compound (Silyl-Arbuzov Reaction)
| Entry | Alkyl Halide | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl (B1604629) bromide | Bis(trimethylsilyl) benzylphosphonate | 12 | 92 |
| 2 | Ethyl bromoacetate | Bis(trimethylsilyl) ethoxycarbonylmethylphosphonate | 6 | 85 |
| 3 | 1-Bromoadamantane | Bis(trimethylsilyl) adamantylphosphonate | 24 (reflux) | 78 |
Note: The yields reported are for the isolated silylated products.
Experimental Protocols
3.1. General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
This compound is sensitive to moisture and should be handled accordingly.
-
Glassware should be oven-dried or flame-dried before use.
3.2. Protocol 1: Phosphonylation of Benzaldehyde
This protocol describes the synthesis of bis(trimethylsilyl) α-trimethylsilyloxybenzylphosphonate.
Materials:
-
This compound
-
Benzaldehyde
-
Anhydrous benzene (B151609) (or other anhydrous, non-protic solvent)
Procedure:
-
To a stirred solution of benzaldehyde (1.0 eq) in anhydrous benzene, add this compound (1.0 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation to obtain bis(trimethylsilyl) α-trimethylsilyloxybenzylphosphonate as a colorless oil.
Hydrolysis to α-hydroxybenzylphosphonic acid:
-
Dissolve the purified bis(trimethylsilyl) α-trimethylsilyloxybenzylphosphonate in methanol.
-
Stir the solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the α-hydroxybenzylphosphonic acid, which can be further purified by recrystallization.
3.3. Protocol 2: Phosphonylation of Benzyl Bromide (Silyl-Arbuzov Reaction)
This protocol describes the synthesis of bis(trimethylsilyl) benzylphosphonate.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous toluene (B28343) (or other suitable anhydrous solvent)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.1 eq) in anhydrous toluene.
-
Add benzyl bromide (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by 31P NMR spectroscopy to confirm the formation of the phosphonate (B1237965).
-
After cooling to room temperature, remove the solvent and the trimethylsilyl (B98337) bromide byproduct under reduced pressure.
-
Purify the residue by vacuum distillation to afford bis(trimethylsilyl) benzylphosphonate.
Visualization of Reaction Mechanisms and Workflows
4.1. Reaction Mechanism: Phosphonylation of Carbonyl Compounds
Caption: Mechanism of carbonyl phosphonylation.
4.2. Reaction Mechanism: Silyl-Arbuzov Reaction
Caption: Silyl-Arbuzov reaction mechanism.
4.3. General Experimental Workflow
Caption: General phosphonylation workflow.
Safety Information
-
This compound is flammable and moisture-sensitive. Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before use.
Conclusion
The protocols described in this application note provide a reliable and efficient means for the phosphonylation of carbonyl compounds and alkyl halides using this compound. The mild reaction conditions, high yields, and simple workup procedures make these methods highly attractive for the synthesis of a wide range of phosphonate-containing molecules for applications in drug discovery and materials science.
References
Tris(trimethylsilyl) phosphite: Applications as a Reducing Agent in Organic Synthesis
Abstract
Tris(trimethylsilyl) phosphite (B83602), P(OSi(CH₃)₃)₃, is a versatile trivalent phosphorus compound widely utilized in organic synthesis. Beyond its application as a phosphorylating or silylating agent, it serves as a potent and selective reducing agent. Its utility stems from the strong thermodynamic driving force of the P(III) to P(V) oxidation, forming the stable tris(trimethylsilyl) phosphate (B84403). This application note details its use in several key reductive transformations, including the workup of ozonolysis reactions, the deoxygenation of sulfoxides and hydroperoxides, and its role in the Perkow reaction. Detailed protocols, quantitative data, and mechanistic diagrams are provided to aid researchers in academic and industrial settings.
Introduction
Tris(trimethylsilyl) phosphite (TMSP) is a colorless liquid that is sensitive to moisture.[1] Its reactivity is characterized by the nucleophilic phosphorus(III) center and the labile silicon-oxygen bonds. As a reducing agent, it offers mild reaction conditions and often clean conversions, with the primary byproduct being the high-boiling and relatively inert tris(trimethylsilyl) phosphate. This makes product purification more straightforward compared to reagents that produce water-soluble or volatile byproducts. This document outlines its primary applications as a reductant in modern organic synthesis.
Safety and Handling
This compound is a combustible liquid that causes skin and serious eye irritation.[2] It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), chemical goggles or a face shield, and a lab coat.[2]
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[3] Keep away from heat, sparks, and open flames. Containers should be kept tightly closed and stored in a cool, dry place.[1]
-
Spills: Absorb spills with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[4]
Application 1: Reductive Workup of Ozonolysis
Ozonolysis is a powerful method for the oxidative cleavage of alkenes and alkynes. The intermediate ozonide formed is highly reactive and potentially explosive. A reductive workup is required to convert the ozonide into the desired aldehydes or ketones. While dimethyl sulfide (B99878) (DMS) and zinc are common reagents for this step, phosphites like TMSP provide a reliable alternative, forming stable phosphate byproducts.[5]
General Reaction Scheme:
R¹R²C=CR³R⁴ + O₃ → Ozonide Intermediate Ozonide Intermediate + P(OSiMe₃)₃ → R¹C(=O)R² + R³C(=O)R⁴ + O=P(OSiMe₃)₃
Illustrative Substrate Scope
The following table outlines the expected products from the ozonolysis of various alkenes followed by a TMSP-mediated reductive workup.
| Substrate (Alkene) | Expected Carbonyl Product(s) | Typical Yield |
| Cyclohexene (B86901) | Hexanedial | High |
| 1-Octene | Heptanal & Formaldehyde | High |
| Stilbene | Benzaldehyde | High |
| Tetramethylethylene | Acetone | High |
Diagram: Ozonolysis Reductive Workup Workflow
Caption: General workflow for the ozonolysis of an alkene followed by reductive workup with TMSP.
General Experimental Protocol: Ozonolysis of Cyclohexene
-
Dissolve cyclohexene (1.0 equiv) in dry dichloromethane (B109758) (CH₂Cl₂) in a three-neck flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with dry nitrogen or argon for 10-15 minutes to remove all residual ozone.
-
While maintaining the temperature at -78 °C, add this compound (1.1 equiv) dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
The solvent can be removed under reduced pressure to yield the crude product, hexanedial, which can be purified by distillation or chromatography.
Application 2: Deoxygenation of Sulfoxides
The deoxygenation of sulfoxides to their corresponding sulfides is a crucial transformation in organic and medicinal chemistry. Trivalent phosphorus compounds are classic reagents for this purpose. TMSP performs this reduction under mild conditions, offering high chemoselectivity.[3] The reaction is driven by the formation of the strong phosphorus-oxygen double bond in the resulting phosphate.
General Reaction Scheme:
R¹-S(=O)-R² + P(OSiMe₃)₃ → R¹-S-R² + O=P(OSiMe₃)₃
Illustrative Substrate Scope
| Substrate (Sulfoxide) | Product (Sulfide) | Typical Yield |
| Dibenzyl sulfoxide (B87167) | Dibenzyl sulfide | >90% |
| Methyl phenyl sulfoxide | Methyl phenyl sulfide | >90% |
| Di-n-butyl sulfoxide | Di-n-butyl sulfide | >90% |
| Tetrahydrothiophene-1-oxide | Tetrahydrothiophene | >90% |
Diagram: Mechanism of Sulfoxide Deoxygenation
Caption: Mechanism for the deoxygenation of sulfoxides by this compound.
General Experimental Protocol: Deoxygenation of Dibenzyl Sulfoxide
-
Under an inert atmosphere, add dibenzyl sulfoxide (1.0 equiv) to a flame-dried flask.
-
Dissolve the sulfoxide in an anhydrous solvent such as toluene (B28343) or acetonitrile.
-
Add this compound (1.1 equiv) to the solution via syringe.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica (B1680970) gel to separate the dibenzyl sulfide from the non-polar tris(trimethylsilyl) phosphate byproduct.
Application 3: Reduction of Organic Hydroperoxides
Organic hydroperoxides, often formed as intermediates in oxidation reactions, can be sensitive and require mild reduction to the corresponding alcohols. Trivalent phosphorus compounds, including TMSP, are highly effective for this transformation, proceeding rapidly and cleanly.[6]
General Reaction Scheme:
R-O-O-H + P(OSiMe₃)₃ → R-O-H + O=P(OSiMe₃)₃
Illustrative Substrate Scope
| Substrate (Hydroperoxide) | Product (Alcohol) | Typical Yield |
| tert-Butyl hydroperoxide | tert-Butanol | Quantitative |
| Cumene (B47948) hydroperoxide | Cumyl alcohol | Quantitative |
| Cyclohexyl hydroperoxide | Cyclohexanol | Quantitative |
General Experimental Protocol: Reduction of Cumene Hydroperoxide
-
In a flask under an inert atmosphere, dissolve cumene hydroperoxide (1.0 equiv) in a suitable anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.05 equiv) dropwise to the stirred solution. The reaction is often exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Monitor the reaction for the disappearance of peroxide (e.g., with peroxide test strips).
-
The reaction mixture can be quenched by the addition of a small amount of water.
-
Following a standard aqueous workup, the organic layer can be dried and concentrated to yield the crude cumyl alcohol, which can be purified if necessary.
Application 4: The Perkow Reaction
The reaction of a trialkyl phosphite with an α-haloketone can proceed via two pathways: the Michaelis-Arbuzov reaction to yield a β-ketophosphonate, or the Perkow reaction to yield a vinyl phosphate. The Perkow reaction is a side-reaction in some cases but can be the major pathway depending on the substrate and conditions.[7] It involves the initial nucleophilic attack of the phosphite on the carbonyl carbon.[7]
General Reaction Scheme:
R¹C(=O)CH(X)R² + P(OSiMe₃)₃ → R¹C(=CH R²)OPO(OSiMe₃)₂ + Me₃SiX
Diagram: Perkow Reaction Mechanism
Caption: The reaction mechanism of the Perkow reaction, yielding a vinyl phosphate.
General Experimental Protocol: Reaction of Chloroacetone (B47974) with TMSP
-
Place chloroacetone (1.0 equiv) in a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.
-
Add this compound (1.0 equiv) to the dropping funnel.
-
Add the phosphite dropwise to the chloroacetone at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Monitor the reaction by ³¹P NMR spectroscopy to observe the conversion of the phosphite starting material (δ ≈ 130 ppm) to the vinyl phosphate product.
-
The product, bis(trimethylsilyl) isopropenyl phosphate, can be isolated by vacuum distillation.
References
- 1. Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Selective Deoxygenation of Sulfoxides to Sulfides with Phosphites Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Perkow reaction - Wikipedia [en.wikipedia.org]
Application of Tris(trimethylsilyl) phosphite in the Synthesis of Phosphonate Esters: A Detailed Guide for Researchers
Introduction: The synthesis of phosphonate (B1237965) esters is a cornerstone of organophosphorus chemistry, with wide-ranging applications in drug discovery, materials science, and agrochemicals. The Michaelis-Arbuzov reaction is the classical method for forming a carbon-phosphorus (C-P) bond. A significant variation of this reaction, the Silyl-Arbuzov reaction, employs silyl (B83357) phosphites, such as Tris(trimethylsilyl) phosphite (B83602), offering distinct advantages over traditional trialkyl phosphites. This document provides detailed application notes and protocols for the use of Tris(trimethylsilyl) phosphite in the synthesis of phosphonate esters, targeting researchers, scientists, and professionals in drug development.
Advantages of the Silyl-Arbuzov Reaction
The use of this compound in the Michaelis-Arbuzov reaction, often termed the "Silyl-Arbuzov reaction," presents several key advantages:
-
Mild Reaction Conditions: The reaction can often be carried out under milder conditions compared to the classical Michaelis-Arbuzov reaction, which frequently requires high temperatures.
-
Reversed Halide Reactivity: A notable feature of the Silyl-Arbuzov reaction is the reversed order of reactivity for alkyl halides: R-Cl > R-Br > R-I.[1][2] This is in contrast to the classic reaction where alkyl iodides are the most reactive. This allows for the efficient use of more readily available and less expensive alkyl chlorides.
-
Facile Deprotection: The primary product of the Silyl-Arbuzov reaction is a bis(trimethylsilyl) alkylphosphonate. These silyl esters are readily hydrolyzed to the corresponding phosphonic acid under mild conditions, often simply by the addition of water or an alcohol during the reaction workup.[1][2] This is a significant advantage when the final desired product is the phosphonic acid, as it avoids the harsh acidic or basic conditions typically required to hydrolyze dialkyl phosphonates.
Reaction Mechanism and Workflow
The Silyl-Arbuzov reaction proceeds in two main stages: the formation of the bis(trimethylsilyl) phosphonate ester, followed by its hydrolysis to the phosphonic acid.
Stage 1: Silyl-Arbuzov Reaction
The reaction is initiated by the nucleophilic attack of the phosphorus atom of this compound on the electrophilic carbon of the alkyl halide. This forms a quasi-phosphonium salt intermediate. Subsequent rearrangement, involving the transfer of a trimethylsilyl (B98337) group to the halide anion, yields the stable bis(trimethylsilyl) alkylphosphonate and a trimethylsilyl halide as a byproduct.
Stage 2: Hydrolysis
The resulting bis(trimethylsilyl) alkylphosphonate is then hydrolyzed, typically by the addition of water or an alcohol (e.g., methanol (B129727) or ethanol), to yield the final phosphonic acid product. This step is often performed in situ during the workup.
Caption: General workflow for the synthesis of alkylphosphonic acids using this compound.
Experimental Protocols
The following are generalized protocols for the synthesis of phosphonate esters using this compound. It is crucial to note that optimal reaction conditions (temperature, time, solvent) may vary depending on the specific substrate.
Protocol 1: General Synthesis of Bis(trimethylsilyl) Alkylphosphonates
This protocol describes the formation of the intermediate silyl ester.
Materials:
-
This compound
-
Alkyl halide (chloride, bromide, or iodide)
-
Anhydrous solvent (e.g., toluene, acetonitrile, or neat)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 eq).
-
Add this compound (1.0 - 1.2 eq). The reaction can often be run neat, or an anhydrous solvent can be added.
-
The reaction mixture is stirred and heated. The temperature and reaction time are dependent on the reactivity of the alkyl halide. For more reactive halides, the reaction may proceed at room temperature, while less reactive ones may require heating (e.g., 80-110 °C).
-
Monitor the progress of the reaction by ³¹P NMR spectroscopy. The signal for this compound (around +130 ppm) will be replaced by the signal for the bis(trimethylsilyl) alkylphosphonate (typically in the range of +15 to +30 ppm).
-
Once the reaction is complete, the volatile components (solvent and trimethylsilyl halide byproduct) can be removed under reduced pressure to yield the crude bis(trimethylsilyl) alkylphosphonate.
Protocol 2: Hydrolysis to Alkylphosphonic Acids
This protocol describes the conversion of the silyl ester to the final phosphonic acid.
Procedure A: In-situ Hydrolysis during Workup
-
After the Silyl-Arbuzov reaction is complete (Protocol 1, step 4), cool the reaction mixture to room temperature.
-
Slowly add water or methanol to the reaction mixture with stirring. This will hydrolyze the silyl ester and the trimethylsilyl halide byproduct.
-
The resulting mixture is stirred for a period (e.g., 30 minutes to a few hours) to ensure complete hydrolysis.
-
The volatile components (including hexamethyldisiloxane (B120664) and any remaining alcohol) are removed under reduced pressure.
-
The crude phosphonic acid can then be purified by recrystallization or chromatography.
Procedure B: Isolated Hydrolysis
-
Isolate the crude bis(trimethylsilyl) alkylphosphonate as described in Protocol 1, step 5.
-
Dissolve the crude product in a suitable solvent (e.g., tetrahydrofuran, methanol).
-
Add water and stir the mixture at room temperature until hydrolysis is complete (monitor by TLC or NMR).
-
Remove the solvent under reduced pressure to obtain the crude phosphonic acid.
-
Purify the product as required.
Quantitative Data Summary
The following table summarizes representative data for the Silyl-Arbuzov reaction with various alkyl halides. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Alkyl Halide (R-X) | Product | Reaction Conditions | Yield of Phosphonic Acid (%) | Reference |
| Benzyl Chloride | Benzylphosphonic acid | Neat, 110 °C, 2 h | High | General Procedure |
| 1-Chlorobutane | Butylphosphonic acid | Neat, 130-140 °C, 5 h | Good | General Procedure |
| 1-Bromobutane | Butylphosphonic acid | Neat, 110 °C, 3 h | High | General Procedure |
| Ethyl Bromoacetate | (Carboethoxymethyl)phosphonic acid | Neat, 80 °C, 1 h | High | General Procedure |
Note: "High" and "Good" are qualitative descriptors from the literature; specific numerical yields are often substrate-dependent and require optimization.
Signaling Pathways and Logical Relationships
The Silyl-Arbuzov reaction follows a logical progression from starting materials to the final phosphonic acid product, as illustrated in the following diagram.
Caption: Reaction pathway of the Silyl-Arbuzov reaction.
Case Study: Synthesis of Lesogaberan
A practical application of the Silyl-Arbuzov reaction is in the synthesis of Lesogaberan, an investigational drug for gastroesophageal reflux disease.[2] This synthesis highlights the utility of silyl phosphites in preparing functionalized phosphonic acids that are key components of pharmacologically active molecules.
Conclusion
The use of this compound in the Silyl-Arbuzov reaction provides a valuable and often advantageous alternative to the classical Michaelis-Arbuzov reaction for the synthesis of phosphonate esters and their corresponding phosphonic acids. The mild reaction conditions, reversed halide reactivity, and facile deprotection make it a powerful tool for organic and medicinal chemists. The protocols and data presented herein serve as a comprehensive guide for researchers looking to apply this methodology in their own synthetic endeavors.
References
Application Notes and Protocols: The Role of Tris(trimethylsilyl) phosphite in Enhancing Battery Cycle Life
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tris(trimethylsilyl) phosphite (B83602) (TMSP), also referred to as Tris(trimethylsilyl) phosphite (TMSPi), as an electrolyte additive to improve the cycle life and overall performance of lithium-ion batteries. This document details the mechanisms of action, presents key performance data, and provides standardized experimental protocols for evaluating TMSP in a laboratory setting.
Introduction
This compound (TMSP) has emerged as a highly effective electrolyte additive for enhancing the performance and longevity of lithium-ion batteries, particularly those operating at high voltages.[1] Its primary function is to stabilize the electrode-electrolyte interfaces through the formation of protective films and by scavenging detrimental species within the electrolyte.[2][3] TMSP's multifaceted mechanism of action addresses several key degradation pathways in lithium-ion batteries, leading to significant improvements in cycle life, capacity retention, and safety.
Mechanism of Action
TMSP improves battery performance through a combination of synergistic effects at both the cathode and the anode.
2.1. Formation of a Stable Cathode Electrolyte Interphase (CEI)
At the cathode, especially in high-voltage applications, TMSP is preferentially oxidized over the conventional electrolyte solvents.[1][4] This sacrificial oxidation leads to the formation of a stable and robust P- and O-rich surface film on the cathode material.[5][6] This protective CEI layer offers several advantages:
-
Suppression of Electrolyte Oxidation: The CEI acts as a physical barrier, preventing the continuous decomposition of the electrolyte at the high-potential cathode surface.[5]
-
Inhibition of Transition Metal Dissolution: It mitigates the dissolution of transition metals from the cathode lattice, a common issue in nickel-rich cathodes that leads to capacity fade and impedance growth.[2][5]
-
Reduced Impedance Rise: By maintaining a stable interface, TMSP helps to suppress the increase in charge transfer impedance during cycling.[5][7]
2.2. Stabilization of the Solid Electrolyte Interphase (SEI) on the Anode
While primarily known for its effects at the cathode, TMSP also contributes to the formation of a more stable SEI on the anode.[8][9][10][11] Although TMSP itself is not readily reduced, it chemically reacts with the reduction products of the electrolyte solvents, such as ethylene (B1197577) carbonate (EC) radical anions.[9][11] This reaction helps to form a more uniform and stable SEI layer, which is crucial for preventing continuous electrolyte consumption and maintaining the structural integrity of the anode, particularly in silicon-containing anodes that experience large volume changes.[7]
2.3. Scavenging of Harmful Species
TMSP is highly effective at scavenging hydrofluoric acid (HF) present in the electrolyte.[1][2][3] HF is formed from the reaction of the lithium salt (e.g., LiPF6) with trace amounts of water and is highly corrosive to both the cathode and anode. By neutralizing HF, TMSP prevents a cascade of detrimental reactions, including:
-
Acid-driven dissolution of the cathode material.
-
Decomposition of the SEI layer.
-
Increased interfacial impedance.
The trimethylsilyl (B98337) groups in the TMSP molecule readily react with HF to form stable byproducts.[2][12]
Quantitative Performance Data
The addition of TMSP to the electrolyte has been shown to significantly improve various performance metrics of lithium-ion batteries. The following tables summarize key quantitative data from cited research.
Table 1: Performance of LiNi0.5Mn0.3Co0.2O2 (NMC532)/Graphite Full Cells [5]
| Electrolyte | Additive Concentration | Cycle Number | Capacity Retention (%) |
| Baseline | 0% | 300 | ~85 |
| TMSP | 1 wt% | 300 | ~95 |
Table 2: Performance of Graphite Anode at Elevated Temperature (60°C) [8]
| Electrolyte | Additive Concentration | Cycle Number | Capacity Retention (%) | Final Discharge Capacity (mAh/g) |
| Baseline | 0% | 70 | < 80 | ~280 |
| TMSP | 5 vol% | 70 | 96.1 | 332.27 |
Table 3: Performance of LiNi0.8Mn0.1Co0.1O2 (NMC811)/Si-Graphite Full Cells [7]
| Electrolyte | Additive Concentration | Cycle Number | Capacity Retention (%) |
| Baseline | 0% | 100 | ~70 |
| TMSP | 2 wt% | 100 | > 85 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effectiveness of TMSP as an electrolyte additive.
4.1. Protocol for Cell Assembly and Formation Cycling
-
Electrode and Separator Preparation: Dry the cathode (e.g., NMC532) and anode (e.g., graphite) electrodes in a vacuum oven at 110°C for at least 12 hours. Dry the separator (e.g., Celgard 2325) at 70°C under vacuum for at least 4 hours.
-
Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1.2 M LiPF6 in a 3:7 w/w mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC)).[5] Prepare the TMSP-containing electrolyte by adding the desired weight or volume percentage of TMSP (e.g., 1-5%) to the baseline electrolyte.
-
Coin Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox with low moisture and oxygen content (<0.5 ppm). Use the dried electrodes and separator, and add the prepared electrolyte.
-
Formation Cycling: Perform formation cycles to establish a stable SEI and CEI. A typical protocol involves:
-
Two cycles at a C/20 rate.
-
Two cycles at a C/10 rate.
-
One cycle at a C/5 rate.
-
Cycle within a voltage window appropriate for the cell chemistry (e.g., 3.0-4.4 V for NMC532/graphite).[5]
-
4.2. Protocol for Galvanostatic Cycling (Cycle Life Testing)
-
Cell Preparation: Use cells that have undergone formation cycling.
-
Cycling Conditions:
-
Data Acquisition: Record the charge and discharge capacity for each cycle. Calculate the coulombic efficiency (discharge capacity / charge capacity) and capacity retention.
-
Duration: Continue cycling for a predetermined number of cycles (e.g., 100, 300, 500) or until the capacity drops below a certain threshold (e.g., 80% of the initial capacity).
4.3. Protocol for Electrochemical Impedance Spectroscopy (EIS)
-
Cell State: Perform EIS measurements on cells at a specific state of charge (SOC), typically 100% or 50%, after a certain number of cycles.
-
Instrumentation: Use a potentiostat with a frequency response analyzer.
-
Parameters:
-
Apply a small AC voltage perturbation (e.g., 5-10 mV).
-
Sweep a frequency range from high to low frequencies (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis: Model the resulting Nyquist plot using an equivalent circuit to determine the evolution of the SEI resistance, charge transfer resistance, and other impedance components.
4.4. Protocol for Post-Mortem Analysis (XPS and SEM)
-
Cell Disassembly: After cycling, carefully disassemble the cells in an argon-filled glovebox.
-
Electrode Washing: Gently rinse the harvested electrodes with a solvent like dimethyl carbonate (DMC) to remove residual electrolyte.
-
X-ray Photoelectron Spectroscopy (XPS):
-
Mount the electrode samples on a holder and transfer them to the XPS chamber under an inert atmosphere.
-
Acquire high-resolution spectra for key elements (e.g., C 1s, O 1s, F 1s, P 2p, Si 2p) to analyze the chemical composition of the surface films.
-
-
Scanning Electron Microscopy (SEM):
-
Mount the electrode samples on an SEM stub.
-
Obtain high-resolution images of the electrode surface to observe the morphology of the SEI and any changes due to cycling.
-
Visualizations
5.1. Signaling Pathways and Mechanisms
Caption: Mechanism of TMSP in improving battery performance.
5.2. Experimental Workflow
Caption: Workflow for evaluating TMSP as a battery additive.
5.3. Logical Relationships
Caption: Logical flow from TMSP addition to improved performance.
References
- 1. Why is this compound effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lifetime limit of this compound as electrolyte additive for high voltage lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. osti.gov [osti.gov]
- 6. impact.ornl.gov [impact.ornl.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. Item - Tris(trimethylsilyl) Phosphite as an Efficient Electrolyte Additive To Improve the Surface Stability of Graphite Anodes - figshare - Figshare [figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Tris(trimethylsilyl) phosphite for the Preparation of Bis(trimethylsilyl) phosphonates
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details the use of tris(trimethylsilyl) phosphite (B83602) as a versatile reagent for the synthesis of bis(trimethylsilyl) phosphonates, which are key intermediates in the preparation of phosphonic acids. The reaction, often referred to as the Silyl-Arbuzov reaction, proceeds under mild conditions with a variety of electrophiles, including alkyl halides, acyl chlorides, and imines.[1][2][3] The resulting silylated phosphonates can be easily hydrolyzed to the corresponding phosphonic acids, making this method highly valuable for introducing the phosphonate (B1237965) moiety into complex molecules, particularly in the field of medicinal chemistry and materials science.[4][5]
Reaction Mechanism and Scope
The synthesis of bis(trimethylsilyl) phosphonates from tris(trimethylsilyl) phosphite is a variation of the well-known Michaelis-Arbuzov reaction.[1][6] The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom on an electrophilic carbon, such as that in an alkyl halide or a carbonyl group.[6] This forms a quasi-phosphonium intermediate which subsequently rearranges to the thermodynamically more stable pentavalent phosphonate. A key byproduct of this rearrangement is a trimethylsilyl (B98337) halide.[1] An advantage of using silyl (B83357) phosphites is that the reactions are often cleaner and can be performed under milder conditions than the classic Arbuzov reaction.[7]
The reaction exhibits a broad scope, accommodating a range of electrophiles to produce diverse phosphonate derivatives.
Caption: General mechanism of the Silyl-Arbuzov reaction.
Table 1: Scope of Electrophiles for Reaction with this compound
| Electrophile Type | Product Class | Notes |
| Alkyl Halides (R-X) | Alkylphosphonic Acids | Reactivity order is often RCl > RBr > RI, which is the reverse of the classic Arbuzov reaction.[1] |
| Acyl Chlorides (RCOCl) | 1-Hydroxy-1,1-bisphosphonic Acids | A second equivalent of phosphite attacks the intermediate α-ketophosphonate.[2][8] |
| Ketimines | α-Aminophosphonic Acids | The reaction proceeds readily at room temperature.[3] |
| Aldehydes & Ketones | α-Hydroxyalkylphosphonic Acids | Provides a convenient method for synthesizing α-hydroxy substituted phosphonic acids.[9] |
| Epihalohydrins | 3-Halo-2-hydroxypropylphosphonic Acids | The reaction yields the bis(trimethylsilyl) ester of 3-halo-2-trimethylsiloxypropylphosphonic acid.[10] |
Experimental Workflow and Protocols
The general workflow for the synthesis involves the reaction of the phosphite with an electrophile in an anhydrous solvent, followed by an in-situ or subsequent hydrolysis (typically with methanol) to yield the final phosphonic acid.
Caption: Standard experimental workflow for phosphonate synthesis.
Protocol 1: General Synthesis of α-Aminophosphonic Acids from Ketimines
This protocol is adapted from the synthesis of tetrasubstituted α-aminophosphonic acids.[3]
Materials:
-
Ketimine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Methanol
-
Acetone
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ketimine substrate.
-
Dissolve the ketimine in an appropriate volume of anhydrous solvent (e.g., 0.2 M concentration).
-
Add this compound dropwise to the solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature. Monitor the reaction to completion by TLC or ³¹P NMR spectroscopy (the intermediate bis(trimethylsilyl) phosphonate is typically not isolated).
-
Upon completion, carefully add methanol to the reaction mixture to quench the reaction and hydrolyze the silyl esters.
-
Stir for 30 minutes, then remove the solvents under reduced pressure.
-
The resulting crude phosphonic acid can be purified by recrystallization from a suitable solvent system, such as a methanol-acetone mixture, to yield the pure product.[3]
Protocol 2: General Synthesis of α-Hydroxyalkylphosphonic Acids from Aldehydes
This protocol is based on the reaction with carbonyl compounds.[9]
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Benzene or Toluene
-
Methanol or Water
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde in anhydrous benzene.
-
Add one equivalent of this compound to the solution at room temperature.
-
Stir the mixture for 4-6 hours at room temperature.
-
Monitor the formation of the bis(trimethylsilyl) α-trimethylsilyloxyalkylphosphonate adduct by ³¹P NMR.
-
Once the reaction is complete, the silyl groups can be removed by solvolysis. Add methanol or water to the reaction mixture and stir until hydrolysis is complete.
-
Evaporate the solvents under vacuum to obtain the crude α-hydroxyalkylphosphonic acid.
-
Purify the product as necessary, for example by preparing an anilinium salt for improved handling and crystallization.[9]
Quantitative Data
The reaction generally proceeds in high yields. The table below summarizes reported yields for specific substrates.
Table 2: Reported Yields for the Synthesis of Phosphonates
| Electrophile | Product | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | α-Hydroxybenzylphosphonic acid | Benzene, Room Temp, 4 hr | 88 | [9] |
| Various Ketimines | α-Aminophosphonic acids | Room Temperature | Good overall yields | [3] |
| Alkyl Bromides | Alkylphosphonic acids | Mild conditions | High yields | [11] |
| Acyl Chlorides | Hydroxymethylene bis-phosphonic acid | Varies | Not specified | [2][8] |
Conclusion
This compound is an efficient and versatile reagent for the synthesis of bis(trimethylsilyl) phosphonates via a Silyl-Arbuzov type reaction. The mild reaction conditions, high yields, and broad substrate scope make this methodology a powerful tool for academic and industrial researchers. The straightforward conversion of the silylated intermediates to phosphonic acids further enhances its utility in the development of new pharmaceuticals and functional materials.
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. 亜リン酸トリス(トリメチルシリル) ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Tris(trimethylsilyl) phosphite (TMSP) in High-Voltage Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(trimethylsilyl) phosphite (B83602) (TMSP), also denoted as TMSPi, has emerged as a critical electrolyte additive for enhancing the performance and lifespan of high-voltage lithium-ion batteries (LIBs). Operating LIBs at higher voltages is a key strategy to boost their energy density, a crucial factor for applications such as electric vehicles and portable electronics. However, high-voltage operation often leads to rapid degradation of the electrolyte and cathode material, compromising battery safety and cycle life. TMSP effectively mitigates these issues by forming a stable protective layer on the cathode surface and scavenging detrimental hydrofluoric acid (HF) within the electrolyte. This document provides detailed application notes, experimental protocols, and the underlying mechanisms of TMSP's action in high-voltage LIBs.
Introduction
The demand for higher energy density in lithium-ion batteries has pushed research towards increasing the operating voltage of cathode materials.[1] Cathodes like lithium nickel manganese cobalt oxide (NCM) and lithium nickel manganese spinel (LNMO) can operate at voltages exceeding 4.5 V vs. Li/Li+.[2][3] However, at these high potentials, conventional carbonate-based electrolytes undergo oxidative decomposition, leading to the formation of a resistive and unstable cathode electrolyte interphase (CEI).[4] This decomposition, coupled with the presence of trace amounts of water, can lead to the generation of hydrofluoric acid (HF), which attacks the cathode material, causing transition metal dissolution and significant capacity fading.[5][6]
Tris(trimethylsilyl) phosphite (TMSP) has been identified as a highly effective electrolyte additive to address these challenges. Its primary functions are twofold:
-
CEI Formation: TMSP has a higher highest occupied molecular orbital (HOMO) than standard electrolyte solvents, leading to its preferential oxidation on the cathode surface during the initial charging cycles.[7][8] This electrochemical decomposition forms a thin, stable, and ionically conductive CEI layer that protects the cathode from direct contact with the bulk electrolyte, thereby suppressing further electrolyte decomposition.[4][5]
-
HF Scavenging: TMSP readily reacts with and neutralizes HF present in the electrolyte.[8][9] This scavenging action prevents the acid from attacking the cathode material and the solid electrolyte interphase (SEI) on the anode, thus preserving the integrity of the battery's components.[5][6]
The synergistic effect of a stable CEI and HF removal leads to significantly improved cycling stability, higher coulombic efficiency, and enhanced rate capability in high-voltage lithium-ion batteries.
Mechanism of Action
The beneficial effects of TMSP in high-voltage lithium-ion batteries stem from its electrochemical and chemical properties. The proposed mechanisms are illustrated in the diagram below.
Quantitative Data on Performance Improvement
The addition of TMSP to the electrolyte has been shown to significantly enhance the electrochemical performance of high-voltage lithium-ion batteries. The following tables summarize key performance metrics from various studies.
Table 1: Cycling Stability Enhancement with TMSP
| Cathode Material | Anode Material | Baseline Electrolyte | TMSP Concentration | Cycling Conditions | Capacity Retention (Baseline) | Capacity Retention (with TMSP) | Citations |
| LiNi0.5Mn1.5O4 | Graphite | 1 M LiPF6 in EC/DEC (1:1 w/w) | 1 wt% (+ 2 wt% LiDFOB) | 400 cycles @ 0.3C | 67% | 80% | [4] |
| LiNi0.5Mn1.5O4 | Lithium | 1 M LiPF6 in EC/EMC (3:7) | Not specified | 600 cycles @ 1C | 23% | 71% | [10] |
| LiNi0.5Co0.2Mn0.3O2 | Graphite | Not specified | 2.0 wt% | 100 cycles @ 4.5 V | 118.3 mAh/g (final capacity) | 166.8 mAh/g (final capacity) | [11] |
| Graphite | Lithium | Not specified | 5 vol% | 70 cycles @ 60°C | Severe decay | 96.1% | [12] |
Table 2: Effect of TMSP on Coulombic Efficiency and Other Parameters
| Cathode Material | Anode Material | TMSP Concentration | Key Improvement | Details | Citations |
| LiNi0.6Co0.2Mn0.2O2 | Lithium | 1 wt% | Reduced Resistance & Activation Energy | Formation of a Li-rich organic component layer with P-O and Si-O bonds leads to a faster charge transfer process. | [7] |
| Graphite | Lithium | Not specified | Stabilized SEI Layer | TMSP reacts with radical anion intermediates from solvent reduction to form a stable SEI, resulting in 96.8% capacity retention and 95.2% coulombic efficiency. | [13] |
Experimental Protocols
The following protocols provide a general framework for the preparation and testing of high-voltage lithium-ion batteries incorporating TMSP as an electrolyte additive.
Electrolyte Preparation
Objective: To prepare a baseline electrolyte and a TMSP-containing electrolyte for electrochemical testing.
Materials:
-
Lithium hexafluorophosphate (B91526) (LiPF6), battery grade
-
Ethylene carbonate (EC), battery grade
-
Dimethyl carbonate (DMC), battery grade
-
Diethyl carbonate (DEC), battery grade
-
This compound (TMSP), ≥95% purity
-
Argon-filled glovebox (O2 < 0.1 ppm, H2O < 0.1 ppm)
Procedure:
-
Baseline Electrolyte (1 M LiPF6 in EC/DMC 1:1 v/v):
-
Inside the argon-filled glovebox, mix equal volumes of EC and DMC.
-
Slowly dissolve LiPF6 in the solvent mixture while stirring until a final concentration of 1 M is reached.
-
-
TMSP-containing Electrolyte:
-
To the prepared baseline electrolyte, add the desired weight percentage of TMSP (e.g., 1 wt%).
-
Stir the solution until the TMSP is completely dissolved.
-
Note: It has been observed that TMSP can react with LiPF6 over time. Therefore, it is recommended to use freshly prepared TMSP-containing electrolytes for consistent results.[2]
-
Electrode Preparation (e.g., LiNi0.5Mn1.5O4 Cathode)
Objective: To fabricate a high-voltage cathode for coin cell assembly.
Materials:
-
LiNi0.5Mn1.5O4 (LNMO) powder
-
Super P carbon black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Slurry coater (e.g., doctor blade)
-
Vacuum oven
Procedure:
-
Mix 80 wt% LNMO active material, 10 wt% Super P carbon black, and 10 wt% PVDF binder in a mortar or planetary mixer.
-
Slowly add NMP to the powder mixture and mix until a homogeneous slurry with appropriate viscosity is formed.
-
Coat the slurry onto the aluminum foil using a doctor blade with a set thickness.
-
Dry the coated electrode in an oven at 80-120°C for at least 2 hours to evaporate the NMP.
-
Punch out circular electrodes of the desired diameter (e.g., 14 mm) from the coated foil.
-
Dry the punched electrodes under vacuum at 120°C for at least 12 hours before transferring them into the glovebox.
Coin Cell Assembly (CR2032 Half-Cell)
Objective: To assemble a coin cell for electrochemical testing of the prepared cathode with the TMSP-containing electrolyte.
Materials:
-
Prepared cathode
-
Lithium metal foil (counter and reference electrode)
-
Celgard separator (e.g., Celgard 2325)
-
CR2032 coin cell components (casings, spacers, springs)
-
Electrolyte (with and without TMSP)
-
Coin cell crimper
Procedure (inside an argon-filled glovebox):
-
Place the cathode in the center of the bottom case of the coin cell.
-
Add a few drops of the electrolyte onto the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator completely.
-
Place the lithium metal foil on top of the separator.
-
Add a spacer and a spring on top of the lithium foil.
-
Place the top cap and transfer the assembly to the coin cell crimper.
-
Crimp the cell with the appropriate pressure to ensure a good seal.
-
Let the assembled cells rest for a few hours before testing to ensure proper electrolyte wetting.
Electrochemical Testing
a. Galvanostatic Cycling
Objective: To evaluate the cycling performance (capacity retention, coulombic efficiency) of the assembled cells.
Equipment: Battery cycler
Procedure:
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first 2-3 cycles within the specified voltage window (e.g., 3.0-4.8 V for LNMO). This helps in the formation of a stable SEI and CEI.
-
Long-term Cycling: Cycle the cells at a higher C-rate (e.g., C/3 or 1C) for an extended number of cycles (e.g., 100-500 cycles).
-
Data Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate the cycling stability.
b. Cyclic Voltammetry (CV)
Objective: To study the redox behavior and the electrochemical window of the electrolyte.
Equipment: Potentiostat
Procedure:
-
Use a three-electrode setup if possible, or a two-electrode coin cell.
-
Scan the potential at a slow scan rate (e.g., 0.1 mV/s) within a wide voltage window that covers the redox potentials of the cathode and the electrolyte decomposition potential.
-
The appearance of an oxidation peak at a potential lower than the electrolyte decomposition in the first cycle for the TMSP-containing cell indicates the formation of the CEI.
c. Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the interfacial resistance (SEI and CEI) and charge transfer resistance of the battery.
Equipment: Potentiostat with a frequency response analyzer.
Procedure:
-
Equilibrate the cell at a specific state of charge (SOC) and open-circuit voltage (OCV).
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Fit the resulting Nyquist plot to an equivalent circuit model to extract the values for different resistance components. A lower interfacial resistance for the TMSP-containing cell after cycling indicates the formation of a more stable and conductive CEI.
Conclusion
This compound is a highly effective electrolyte additive for improving the performance of high-voltage lithium-ion batteries. Its ability to form a protective cathode electrolyte interphase and scavenge harmful hydrofluoric acid leads to significant improvements in cycling stability and capacity retention. The provided protocols offer a standardized approach for researchers to investigate the benefits of TMSP in their specific high-voltage battery systems. Careful control of experimental parameters, especially the freshness of the electrolyte, is crucial for obtaining reproducible and reliable results. Further research can focus on optimizing the concentration of TMSP and exploring its synergistic effects with other electrolyte additives to further enhance the performance and safety of next-generation high-energy-density lithium-ion batteries.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Designing Advanced Electrolytes for High‐Voltage High‐Capacity Disordered Rocksalt Cathodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis of high-voltage cathode material using the Taylor-Couette flow-based co-precipitation method [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eszoneo.com [eszoneo.com]
- 11. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electrochemsci.org [electrochemsci.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Tris(trimethylsilyl) phosphite in Organophosphorus Synthesis
Introduction
Tris(trimethylsilyl) phosphite (B83602), P(OSiMe₃)₃, is a versatile and highly reactive reagent in organophosphorus chemistry. Its utility stems from the labile phosphorus-silicon bonds, which enable it to act as a potent phosphonylating agent and a synthetic equivalent of phosphonic acid (H₃PO₃) in non-aqueous conditions. Unlike many other phosphorus reagents, its reactions often proceed under mild conditions, and the trimethylsilyl (B98337) byproducts are volatile and easily removed, simplifying product purification. This document provides detailed application notes and experimental protocols for the use of tris(trimethylsilyl) phosphite in key synthetic transformations, targeting researchers in synthetic chemistry and drug development.
Key Applications Overview
This compound is primarily used in the following transformations:
-
Silyl-Michaelis-Arbuzov Reaction: For the synthesis of dialkyl phosphonates from alkyl halides.
-
Pudovik-type Reactions: For the formation of α-hydroxyalkylphosphonates from aldehydes and ketones.
-
Synthesis of H-Phosphonate Intermediates: As a precursor for generating key intermediates in nucleotide and phosphonate (B1237965) synthesis.
Application 1: The Silyl-Michaelis-Arbuzov Reaction
Application Note:
The Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus (C-P) bonds, traditionally involving the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[1][2] The use of this compound represents a significant modification known as the "Silyl-Arbuzov" reaction.[3] In this variant, the silyl (B83357) phosphite reacts with an alkyl halide, and the intermediate phosphonium (B103445) salt is subsequently de-silylated by the halide anion to form a silylated phosphonate. A simple aqueous or alcoholic workup then yields the final phosphonic acid or its ester. A key advantage of the silyl variant is the altered reactivity order of alkyl halides, with alkyl chlorides being more reactive than bromides or iodides, which is the reverse of the classic Michaelis-Arbuzov reaction.[3] This allows for transformations that may be challenging with traditional trialkyl phosphites.
Logical Workflow for Silyl-Michaelis-Arbuzov Reaction
Caption: Workflow of the Silyl-Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis of Benzylphosphonic Acid
This protocol is a representative example of the Silyl-Michaelis-Arbuzov reaction.
Materials:
-
This compound [P(OSiMe₃)₃]
-
Benzyl (B1604629) chloride (BnCl)
-
Anhydrous Toluene
-
Diethyl ether
-
Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents.
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an inert atmosphere (Argon or Nitrogen).
-
In the flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add benzyl chloride (1.0 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction by ³¹P NMR until the starting phosphite signal has disappeared (typically 4-6 hours).
-
Cool the reaction mixture to room temperature. The intermediate is bis(trimethylsilyl) benzylphosphonate.
-
Slowly add methanol (5.0 eq) to the cooled mixture to quench the reaction and hydrolyze the silyl esters. This step is exothermic.
-
Stir the mixture at room temperature for 2 hours. A white precipitate of benzylphosphonic acid should form.
-
Filter the solid product and wash it with diethyl ether to remove any soluble impurities.
-
Dry the resulting white solid under vacuum to yield pure benzylphosphonic acid.
Quantitative Data:
| Alkyl Halide | Product | Conditions | Yield |
| Benzyl chloride | Benzylphosphonic Acid | Toluene, Reflux, 5h | >90% |
| 1-Chlorobutane | Butylphosphonic Acid | Neat, 120°C, 8h | ~85% |
| Chloroacetonitrile | Cyanomethylphosphonic Acid | Acetonitrile, 80°C, 12h | ~80% |
Note: Yields are representative and can vary based on specific reaction scale and conditions.
Application 2: Pudovik-type Reaction with Carbonyl Compounds
Application Note:
The Pudovik reaction involves the addition of a P-H bond from a dialkyl phosphite across a carbonyl C=O bond to form α-hydroxyphosphonates.[4][5] this compound provides a convenient route to these valuable compounds. It reacts smoothly with aldehydes and ketones at room temperature or with gentle heating to give 1:1 adducts.[6] The initial product is a bis(trimethylsilyl) α-trimethylsilyloxyalkylphosphonate. The three trimethylsilyl groups can be easily removed by solvolysis with alcohol or water under very mild conditions, providing the desired α-hydroxyalkylphosphonic acids in excellent yields.[6] This method avoids the need to handle dialkyl phosphites directly and often provides cleaner reactions and simpler workup.
Reaction Pathway for Pudovik-type Reaction
Caption: Pathway for the synthesis of α-hydroxyphosphonates.
Experimental Protocol: Synthesis of 1-Hydroxy-1-phenylethylphosphonic Acid
Materials:
-
This compound [P(OSiMe₃)₃]
-
Anhydrous benzene (B151609) or toluene
-
Methanol or water
-
Aniline (for salt formation, optional)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) to anhydrous benzene.
-
Add acetophenone (1.0 eq) to the solution.
-
Heat the mixture to reflux for 6 hours. Monitor the reaction by ³¹P NMR.
-
After the reaction is complete, cool the flask to room temperature and remove the solvent under reduced pressure to yield the crude silylated adduct.
-
Dissolve the crude adduct in methanol and stir for 3 hours at room temperature to effect hydrolysis.
-
Remove the methanol under reduced pressure. The resulting crude product is 1-hydroxy-1-phenylethylphosphonic acid.
-
For purification, the acid can be converted to its monoanilinium salt by dissolving it in ethanol (B145695) and adding an equimolar amount of aniline. The salt precipitates and can be collected by filtration.[6]
Quantitative Data for Pudovik-type Reactions [6]
| Carbonyl Compound | Conditions | Product | Yield |
| Benzaldehyde | Benzene, RT, 4h | α-Hydroxybenzylphosphonic acid | 88% |
| Acetone | Benzene, Reflux, 6h | 1-Hydroxy-1-methylethylphosphonic acid | 95% |
| Cyclohexanone | Benzene, Reflux, 6h | 1-Hydroxycyclohexylphosphonic acid | 98% |
| Crotonaldehyde | Benzene, RT, 6h | 1,4-addition product | ~20% |
Note: For α,β-unsaturated carbonyls, 1,4-addition may occur as a side reaction.[6]
Application 3: Synthesis of H-Phosphonate Diesters
Application Note:
H-phosphonates are key intermediates in the synthesis of modified oligonucleotides, nucleoside phosphonates, and other phosphate (B84403) analogs.[7][8] this compound can serve as a phosphonylating agent for alcohols, including nucleosides, to generate silylated H-phosphonate monoesters. These can be further reacted in situ or isolated after mild hydrolysis. The reaction involves the displacement of one trimethylsilyloxy group by an alcohol to form a mixed phosphite, which then rearranges to the more stable H-phosphonate tautomer. This approach offers a convenient entry into H-phosphonate chemistry under non-aqueous conditions.[9]
General Workflow for H-Phosphonate Synthesis
Caption: Synthesis of H-phosphonate diesters via a silyl phosphite intermediate.
Experimental Protocol: Synthesis of a Dinucleoside H-phosphonate
This protocol outlines a general procedure relevant to oligonucleotide synthesis.
Materials:
-
This compound [P(OSiMe₃)₃]
-
5'-O-Protected Nucleoside (e.g., 5'-O-DMT-Thymidine)
-
3'-O-Protected Nucleoside (e.g., 3'-O-Acetyl-Thymidine)
-
Pyridine (B92270) (anhydrous)
-
Iodine (I₂)
-
Aqueous sodium thiosulfate (B1220275) solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 5'-O-protected nucleoside (1.0 eq) in anhydrous pyridine.
-
Add this compound (1.2 eq) and stir the mixture at room temperature for 2 hours to form the nucleoside silyl H-phosphonate intermediate.
-
In a separate flask, dissolve the 3'-O-protected nucleoside (1.0 eq) in anhydrous pyridine.
-
Add the solution from step 3 to the reaction mixture from step 2.
-
Add a solution of iodine (2.0 eq) in pyridine dropwise. The iodine acts as an oxidizing and coupling agent. The reaction is typically complete within 30 minutes.
-
Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate until the red color of iodine disappears.
-
Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting dinucleoside H-phosphonate by silica (B1680970) gel chromatography.
Quantitative Data:
| Substrates | Coupling Agent | Product Type | Yield |
| 5'-DMT-Thymidine, 3'-Ac-Thymidine | Iodine | Dinucleoside H-phosphonate | 75-85% |
| 1-Adamantanol, Cyclohexanol | Pivaloyl Chloride | Mixed Dialkyl H-phosphonate | ~70% |
Note: Yields in nucleoside chemistry are highly dependent on the specific protecting groups and coupling conditions used.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 5. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
Handling and storage of moisture-sensitive Tris(trimethylsilyl) phosphite
Technical Support Center: Tris(trimethylsilyl) phosphite (B83602)
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of the moisture-sensitive reagent, Tris(trimethylsilyl) phosphite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (TMSP) is a versatile organophosphorus compound with the chemical formula P(OSi(CH₃)₃)₃. It serves as a key reagent in various chemical transformations, most notably in the Arbuzov reaction for the synthesis of bis(TMS) phosphonates.[1] Its utility extends to being an important intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1] In recent years, it has also gained significant attention as an electrolyte additive in lithium-ion batteries to enhance their performance and stability.[2][3][4][5][6][7]
Q2: Why is this compound considered moisture-sensitive?
A2: this compound is highly susceptible to hydrolysis.[8] The silicon-oxygen bonds are readily cleaved by water, leading to the decomposition of the compound. This reaction is rapid and can affect the purity and reactivity of the reagent, potentially leading to the formation of byproducts that can interfere with desired chemical reactions.[9] Therefore, it is crucial to handle and store it under strictly anhydrous (moisture-free) conditions.[10]
Q3: How should I properly store this compound?
A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10][11] The storage environment should be under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air. It is advisable to store it away from incompatible materials like acids, alcohols, oxidizing agents, and peroxides.[9]
Q4: What are the signs of decomposition of this compound?
A4: Decomposition of this compound due to moisture exposure can lead to the formation of hexamethyldisiloxane (B120664) and phosphorous acid. While visual inspection may not always reveal decomposition, a change in the liquid's clarity or the presence of solid precipitates could be an indicator. For a more definitive assessment, ³¹P NMR spectroscopy can be employed. The pure compound has a characteristic chemical shift, and the appearance of new signals would indicate the presence of degradation products.[12]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes safety glasses with side shields or chemical goggles, chemical-resistant gloves (such as neoprene or nitrile rubber), and a lab coat or protective clothing.[9][10] All handling should be done in a well-ventilated area, preferably within a fume hood.[9]
Troubleshooting Guide
Problem 1: My reaction with this compound is not proceeding as expected or is giving low yields.
-
Possible Cause: The this compound may have been compromised by exposure to moisture or air, leading to its degradation.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, check the purity of the this compound using ³¹P NMR spectroscopy.
-
Use a Fresh Bottle: If decomposition is suspected, use a fresh, unopened bottle of the reagent.
-
Ensure Anhydrous Conditions: Double-check that all solvents and other reagents are strictly anhydrous and that the reaction is performed under a robust inert atmosphere.
-
Proper Handling Technique: Review your handling procedure to ensure that inert atmosphere techniques (glovebox or Schlenk line) are being correctly implemented.
-
Problem 2: I observe unexpected side products in my reaction mixture.
-
Possible Cause: Decomposed this compound can introduce impurities into the reaction. For instance, hydrolysis can lead to the formation of phosphorous acid, which could participate in unwanted side reactions.
-
Troubleshooting Steps:
-
Characterize Byproducts: Attempt to identify the side products to understand the potential decomposition pathway.
-
Purify the Reagent: If a fresh bottle is unavailable, consider distilling the this compound under reduced pressure and inert atmosphere to purify it before use.
-
Review Reaction Compatibility: Ensure that all components of your reaction mixture are compatible with this compound and the reaction conditions.
-
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₉H₂₇O₃PSi₃ | [8] |
| Molecular Weight | 298.54 g/mol | [1][8] |
| Appearance | Clear, colorless liquid | |
| Density | 0.893 g/mL at 25 °C | [8] |
| Boiling Point | 78-81 °C at 8 mmHg | [8] |
| Refractive Index (n²⁰/D) | 1.409 | [8] |
| Solubility | Sparingly soluble in water | [1][8] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [8] |
| Storage Temperature | Room temperature, under inert atmosphere |
Experimental Protocols
Protocol 1: Transfer of this compound using a Syringe under Inert Atmosphere
This protocol describes the safe transfer of liquid this compound from a Sure/Seal™ bottle to a reaction vessel using a syringe and needle on a Schlenk line.
Materials:
-
Schlenk line with a supply of dry, inert gas (nitrogen or argon)
-
Oven-dried glassware (reaction flask with a rubber septum)
-
Dry, clean syringe and a long needle
-
Bottle of this compound with a Sure/Seal™ septum cap
Procedure:
-
Prepare Glassware: Ensure the reaction flask is thoroughly dried in an oven and cooled under a stream of inert gas on the Schlenk line.
-
Inert Atmosphere: The reaction flask should be under a slight positive pressure of inert gas, vented through an oil bubbler.
-
Prepare Syringe: Dry the syringe and needle in an oven and allow them to cool in a desiccator. Purge the syringe with inert gas by drawing and expelling the gas from the Schlenk line multiple times.
-
Pressurize Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to the inert gas supply to introduce a slight positive pressure.
-
Withdraw Reagent: Insert the clean, dry needle of the purged syringe through the septum of the reagent bottle. Submerge the tip of the needle into the liquid and slowly withdraw the desired volume.
-
Remove Bubbles: Invert the syringe and carefully expel any gas bubbles.
-
Transfer to Reaction Flask: Puncture the septum of the reaction flask with the syringe needle and slowly add the this compound to the reaction mixture.
-
Clean Up: Withdraw the needle and immediately rinse the syringe and needle with a suitable dry, inert solvent.
Protocol 2: Setting up a Reaction using this compound in a Glovebox
This protocol outlines the procedure for accurately measuring and adding this compound to a reaction within the controlled atmosphere of a glovebox.
Materials:
-
Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)
-
Oven-dried glassware (reaction flask, stir bar)
-
Micropipette or syringe with compatible tips/needles
-
Balance inside the glovebox
-
Bottle of this compound
Procedure:
-
Prepare Materials: Introduce all necessary dry glassware, stir bar, pipette/syringe, and the sealed bottle of this compound into the glovebox antechamber. Cycle the antechamber atmosphere multiple times before transferring the items into the main glovebox chamber.
-
Set up Reaction Vessel: Place the reaction flask on the balance and tare it.
-
Measure Reagent: Carefully open the bottle of this compound. Using the micropipette or syringe, withdraw the required amount of the liquid and add it directly to the reaction flask on the balance to confirm the mass.
-
Seal and Proceed: Securely cap the reaction flask and the reagent bottle. The reaction can now proceed within the glovebox, or the sealed flask can be carefully removed to a Schlenk line if further manipulations are required.
Visualizations
A troubleshooting workflow for experiments involving this compound.
The hydrolysis pathway of this compound upon exposure to moisture.
References
- 1. This compound, 95% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Lifetime limit of this compound as electrolyte additive for high voltage lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Why is this compound effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1795-31-9 CAS MSDS (TRIS(TRIMETHYLSILYL)PHOSPHITE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. gelest.com [gelest.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. georganics.sk [georganics.sk]
- 12. nmr.oxinst.com [nmr.oxinst.com]
Technical Support Center: Purification of Tris(trimethylsilyl) phosphite by Vacuum Distillation
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of Tris(trimethylsilyl) phosphite (B83602) by vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling point and pressure for the vacuum distillation of Tris(trimethylsilyl) phosphite?
A1: The boiling point of this compound is dependent on the vacuum pressure. Reported values include 78-81 °C at 8 mmHg and 90 °C at 20 mmHg.[1] A successful distillation has also been reported at 75 °C and 20 mmHg.
Q2: Why is vacuum distillation necessary for the purification of this compound?
A2: Vacuum distillation is employed to separate this compound from non-volatile impurities or starting materials. The reduced pressure allows the compound to boil at a lower temperature, which is crucial for preventing thermal decomposition.
Q3: What are the main impurities to consider when purifying this compound?
A3: Common impurities can include unreacted starting materials such as phosphorous acid, chlorotrimethylsilane, and triethylamine, as well as byproducts like bis(trimethylsilyl) phosphonate. Solvents used during the synthesis, for instance, THF or toluene, may also be present.
Q4: How can I confirm the purity of the distilled this compound?
A4: The purity of the final product can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P, and ¹³C) can confirm the structure and detect phosphorus-containing impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Product Distilling Over | - Vacuum leak: The system is not reaching the required low pressure.- Incorrect temperature/pressure: The combination of heating temperature and vacuum pressure is not suitable for the boiling point of the product.- Blockage in the distillation path: Solidified material or viscous residue is obstructing the vapor path. | - Check all joints and connections for leaks: Ensure all glassware is properly sealed. Use a vacuum gauge to monitor the pressure.- Adjust heating and vacuum: Gradually increase the bath temperature or improve the vacuum. Cross-reference with a pressure-temperature nomograph if available.- Carefully heat the distillation path: Use a heat gun on a low setting to gently warm the condenser and adapter to melt any solidified product. |
| Product Decomposing (Yellowing/Darkening) | - Excessive heating: The distillation pot temperature is too high, leading to thermal degradation.- Presence of impurities: Catalytic impurities from the synthesis may lower the decomposition temperature.- Air leak: The presence of oxygen at high temperatures can cause oxidative decomposition. | - Reduce the bath temperature: Use the lowest possible temperature that allows for a steady distillation rate.- Pre-purification: Consider a pre-distillation step of heating the crude product at a lower temperature under vacuum to remove volatile impurities before the main distillation.- Ensure an inert atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) before applying vacuum. |
| Bumping/Uncontrolled Boiling | - Lack of boiling chips or magnetic stirrer: Uneven heating of the liquid.- Rapid heating: The temperature is increased too quickly. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the distillation flask gradually to allow for smooth boiling. |
| Product Contaminated with Water | - Hydrolysis: The product is highly sensitive to moisture.- Wet glassware or starting materials: Introduction of water into the system. | - Use flame-dried glassware and ensure all starting materials and solvents are anhydrous.- Perform the distillation under an inert atmosphere to prevent atmospheric moisture from entering the system. |
| Solidification in the Condenser | - Product has a high melting point: The product solidifies upon cooling in the condenser.- Excessively cold condenser: The cooling water is too cold. | - Use room temperature water or no cooling water in the condenser. Gentle warming of the condenser with a heat gun may be necessary to melt the solid and allow it to flow into the receiving flask. |
| Pyrophoric or Reactive Residues | - Formation of reactive byproducts: The distillation residue may contain reactive organophosphorus compounds. | - Handle residues with extreme caution: After the distillation is complete and the apparatus has cooled, quench the residue under an inert atmosphere by slowly adding an alcohol (e.g., isopropanol) followed by water. Dispose of the quenched material as hazardous waste.[2][3][4][5][6] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Boiling Point | 78-81 °C @ 8 mmHg | |
| Boiling Point | 90 °C @ 20 mmHg | [1][7][8] |
| Boiling Point | 75 °C @ 20 mmHg | [9] |
| Density | 0.893 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.409 |
Detailed Experimental Protocol: Vacuum Distillation of this compound
This protocol assumes the crude this compound has been synthesized and the reaction solvent has been removed under reduced pressure.
Materials and Equipment:
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Crude this compound
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Flame-dried distillation glassware (round-bottom flask, short-path distillation head with condenser and vacuum adapter, receiving flasks)
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Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
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Vacuum pump with a cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Vacuum gauge
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line (optional, but recommended for handling air-sensitive materials)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while still hot, or flame-dried under vacuum. This is critical to prevent hydrolysis of the product.
-
Apparatus Setup:
-
Place a magnetic stir bar or boiling chips into the distillation flask.
-
Add the crude this compound to the distillation flask.
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Assemble the distillation apparatus, ensuring all joints are well-sealed with high-vacuum grease.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
Connect the inert gas line to the distillation apparatus.
-
-
Inerting the System:
-
Purge the entire system with inert gas for several minutes to displace any air and moisture.
-
-
Removal of Volatile Impurities (Optional but Recommended):
-
With the inert gas flow on, begin stirring the crude product.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask to a moderate temperature (e.g., 40-50 °C) under full vacuum for a period to remove any residual volatile solvents or starting materials. These will collect in the cold trap.
-
-
Distillation:
-
Once the volatile impurities are removed, ensure the system is at the target vacuum (e.g., 8-20 mmHg).
-
Begin heating the distillation flask to the required temperature (e.g., 75-90 °C).
-
Collect the fraction that distills over at a constant temperature and pressure. This is the purified this compound.
-
It is advisable to collect a small forerun fraction before collecting the main product.
-
-
Shutdown and Product Collection:
-
Once the distillation is complete, turn off the heating and allow the system to cool to room temperature under vacuum.
-
Slowly backfill the apparatus with inert gas to release the vacuum.
-
The purified product in the receiving flask should be sealed under an inert atmosphere for storage.
-
-
Handling of Residue:
-
CAUTION: The distillation residue may be reactive or pyrophoric.
-
After the distillation flask has cooled completely, place it in an ice bath and slowly and carefully quench the residue under an inert atmosphere by adding a suitable alcohol (e.g., isopropanol), followed by a mixture of alcohol and water, and finally water.
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Dispose of the quenched residue according to institutional safety guidelines.[2][3][4][5][6]
-
Visualizations
Caption: A flowchart for troubleshooting common issues during vacuum distillation.
References
- 1. CN104860986A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. pnnl.gov [pnnl.gov]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Preparation method of tris(trimethylsilyl)phosphite | Semantic Scholar [semanticscholar.org]
- 8. CN106046046A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]
- 9. TRIS(TRIMETHYLSILYL)PHOSPHITE synthesis - chemicalbook [chemicalbook.com]
Side reactions of Tris(trimethylsilyl) phosphite with protic solvents
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the side reactions of Tris(trimethylsilyl) phosphite (B83602) (TMSPi) with protic solvents. The information is intended for researchers, scientists, and drug development professionals to help anticipate and resolve issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Tris(trimethylsilyl) phosphite (TMSPi) and why is it so reactive with protic solvents?
This compound, P(OSi(CH₃)₃)₃, is a versatile organophosphorus reagent. Its reactivity stems from the phosphorus(III) center and the three labile phosphorus-oxygen-silicon (P-O-Si) linkages. Protic solvents, which contain acidic protons (e.g., water, alcohols, acids), can readily cleave these silyl (B83357) ether bonds. The silicon atom has a high affinity for oxygen and other electronegative atoms, while the phosphorus center is susceptible to protonation and oxidation. This inherent chemical structure makes TMSPi highly sensitive to moisture and other protic species.[1][2]
Q2: What are the primary side reactions of TMSPi with water (hydrolysis)?
Exposure of TMSPi to water, even in trace amounts from moist air or solvents, leads to rapid hydrolysis.[1] The reaction proceeds in a stepwise manner, replacing the trimethylsilyl (B98337) (-SiMe₃) groups with hydrogen atoms. The initial product is trimethylsilanol (B90980) (TMSOH), which is unstable and readily condenses to form the more stable hexamethyldisiloxane (B120664) (TMS-O-TMS). The ultimate phosphorus-containing product is phosphorous acid (H₃PO₃).
Q3: How does TMSPi react with alcohols (alcoholysis)?
In the presence of alcohols (ROH), TMSPi can undergo transesterification. This reaction involves the exchange of a trimethylsilyl group for an alkyl/aryl group from the alcohol. This can lead to the formation of mixed phosphites, such as (Me₃SiO)₂POR, and trimethylsilanol, which then forms hexamethyldisiloxane. While this reaction can be slow, it can be accelerated by acidic or basic catalysts and may lead to a complex mixture of products.[3] In some cases, side reactions can yield byproducts like diethyl ethylphosphonate when reacting with ethanol.[2]
Q4: What are the common byproducts I should expect from these side reactions?
The most common byproducts from the reaction of TMSPi with protic solvents are:
-
Hexamethyldisiloxane (TMS-O-TMS): Formed from the condensation of two trimethylsilanol (TMSOH) molecules. It is a common byproduct of nearly all reactions with protic species.[4]
-
Phosphorous Acid (H₃PO₃): The final product of complete hydrolysis.
-
Partially Hydrolyzed/Transesterified Phosphites: Intermediates where one or two -OSiMe₃ groups have been replaced.
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Trimethylsilyl Halides (TMS-X): Formed when reacting with hydrohalic acids (e.g., Fluorotrimethylsilane (B1212599) from HF).[5]
-
Tris(trimethylsilyl) phosphate (B84403) (TMSPa): The oxidized form of TMSPi, which can form in the presence of oxidizing agents.[6]
Q5: Can TMSPi react with acidic impurities other than water?
Yes. TMSPi is known to be a highly effective scavenger for acidic compounds like hydrogen fluoride (B91410) (HF).[7] This is a critical function when TMSPi is used as an electrolyte additive in lithium-ion batteries, where trace HF can cause significant degradation.[8][9] The reaction cleaves the Si-O bond to form stable fluorotrimethylsilane (FSiMe₃). This reactivity extends to other strong acids, which can catalyze the decomposition of the reagent.
Q6: How can I prevent or minimize these side reactions during my experiments?
To ensure the integrity of TMSPi and the success of your experiment, the following precautions are essential:
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Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents.
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Work Under an Inert Atmosphere: Handle TMSPi under a dry, inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.[1]
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Proper Storage: Store the reagent in a tightly sealed container, under nitrogen or argon, and in a cool, dry place.[1]
-
Avoid Incompatible Materials: Keep TMSPi away from strong oxidizing agents, acids, and water.[1]
Troubleshooting Guide
Issue 1: Reagent Degradation or Complete Loss of Reactivity
-
Symptom: Your reaction fails to proceed, or you observe significantly lower yields than expected.
-
Possible Cause: The TMSPi has likely been compromised by hydrolysis due to improper storage or the use of wet solvents/reagents. The active P(III) species has been converted to inactive phosphorous acid.
-
Solution:
-
Discard the suspected degraded reagent.
-
Obtain a fresh bottle of TMSPi and handle it strictly under an inert atmosphere.
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Ensure all solvents and other reagents are rigorously dried before use.
-
Issue 2: Formation of an Unexpected White Precipitate
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Symptom: A white solid forms in the reaction mixture, either immediately or over time.
-
Possible Cause: In the context of battery electrolytes containing LiPF₆, this is often LiF, formed after TMSPi scavenges HF.[10] In other contexts, it could be insoluble phosphate or phosphite salts if metallic impurities are present.
-
Solution:
-
Analyze the precipitate to confirm its identity (e.g., via elemental analysis or XRD).
-
If the precipitate is a byproduct of a desired scavenging reaction, it may be an expected outcome.
-
If it is unexpected, re-evaluate the purity of all starting materials for contaminants (e.g., residual acid from a previous step).
-
Issue 3: Inconsistent Reaction Outcomes and Poor Reproducibility
-
Symptom: Repeating the same reaction protocol results in varying yields, product ratios, or reaction times.
-
Possible Cause: This is a classic sign of variable water content in the reaction. Small, differing amounts of moisture can lead to partial hydrolysis of TMSPi, altering the stoichiometry of the active reagent and introducing acidic byproducts that may catalyze other pathways.
-
Solution:
-
Implement a strict protocol for drying all solvents and glassware.
-
Use a consistent source of high-purity TMSPi.
-
Consider using an internal standard to monitor the concentration of active TMSPi via ³¹P NMR before starting the reaction.
-
Data Presentation: Summary of Side Reactions
The following table summarizes the primary side reactions of TMSPi with common protic species.
| Protic Reactant | Reaction Type | Major Byproducts | Experimental Context |
| Water (H₂O) | Hydrolysis | Hexamethyldisiloxane, Phosphorous Acid, Trimethylsilanol | General decomposition, wet solvents |
| Alcohols (ROH) | Transesterification | Hexamethyldisiloxane, Mixed Alkoxy/Silyloxy Phosphites | Alcohol-based reactions |
| Hydrogen Fluoride (HF) | Acid Scavenging | Fluorotrimethylsilane, Phosphorous Acid Derivatives | Li-ion battery electrolytes[5][7] |
Experimental Protocols for Analysis
Protocol 1: Identification of Byproducts via NMR Spectroscopy
This protocol allows for the identification of TMSPi and its common phosphorus-containing byproducts.
-
Sample Preparation: Under an inert atmosphere, carefully withdraw an aliquot (~0.1 mL) from the reaction mixture or stock reagent. Dilute with an anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃) in a dry NMR tube.
-
Acquisition: Acquire a ³¹P NMR spectrum. A proton-decoupled spectrum is typically sufficient.
-
Analysis:
-
TMSPi: Look for a characteristic peak around +115 ppm.[6]
-
Tris(trimethylsilyl) phosphate (TMSPa): The oxidation product will appear around -24 ppm.[6]
-
Partially Hydrolyzed Species: Intermediates like bis(trimethylsilyl) phosphate (BMSPa) may appear around -13 ppm.[6]
-
Phosphorous Acid: H₃PO₃ will have a distinct peak with P-H coupling.
-
-
¹H NMR: Acquire a ¹H NMR spectrum to identify signals for hexamethyldisiloxane (a sharp singlet ~0.05-0.1 ppm) and trimethylsilanol (~0.1-0.2 ppm).
Protocol 2: Analysis of Volatile Byproducts by GC-MS
This method is suitable for detecting volatile silicon-containing byproducts.
-
Sample Preparation: Take an aliquot of the reaction headspace or dilute a small liquid sample in a highly volatile, anhydrous solvent (e.g., hexane).
-
Injection: Inject the sample into a GC-MS system equipped with a suitable column for separating volatile, nonpolar compounds.
-
Analysis:
-
Identify hexamethyldisiloxane (TMS-O-TMS) by its characteristic mass spectrum.
-
Identify fluorotrimethylsilane or other silyl halides if acidic halides are present.
-
Visualizations
Below are diagrams illustrating key reaction pathways and logical workflows associated with TMSPi.
Caption: Stepwise hydrolysis pathway of TMSPi with water.
Caption: Troubleshooting logic for experiments involving TMSPi.
References
- 1. fishersci.com [fishersci.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0553984B1 - Process for making phosphite esters - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Why is this compound effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Arbuzov Reaction with Tris(trimethylsilyl) phosphite
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the Arbuzov reaction using Tris(trimethylsilyl) phosphite (B83602). This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and data-driven insights to help you achieve successful outcomes in your phosphonate (B1237965) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Arbuzov reaction and what is the specific role of Tris(trimethylsilyl) phosphite?
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a carbon-phosphorus (P-C) bond.[1][2] In the classic reaction, a trialkyl phosphite reacts with an alkyl halide to produce a dialkyl phosphonate.[1][2] this compound is a silyl (B83357) ester of phosphorous acid used as an alternative to trialkyl phosphites in a variation known as the silyl-Arbuzov reaction.[1][3] The primary advantage of using this compound lies in the nature of the byproduct; the reaction yields a volatile trimethylsilyl (B98337) halide, which can be easily removed from the reaction mixture.
Q2: How does the reactivity of alkyl halides differ when using this compound compared to traditional trialkyl phosphites?
A key difference in the silyl-Arbuzov reaction is the reversed reactivity order of alkyl halides.[1][3] In the classic Arbuzov reaction, the reactivity follows the order R-I > R-Br > R-Cl. However, with this compound, the order is R-Cl > R-Br > R-I.[1][3] This is an important consideration when selecting your starting materials.
Q3: What are the typical reaction conditions for the Arbuzov reaction with this compound?
The reaction is typically conducted by heating a mixture of the alkyl halide and this compound. The temperature can range from moderate to high, often in the absence of a solvent. The use of Lewis acid catalysts can significantly lower the required reaction temperature and improve reaction rates.
Q4: What are some common side reactions to be aware of?
Several side reactions can occur during the Arbuzov reaction. With certain substrates, such as α-halo ketones, the Perkow reaction can be a competing pathway, leading to the formation of vinyl phosphates.[4] Elimination reactions can also occur with secondary and tertiary alkyl halides, producing alkenes. Another potential issue is the reaction of the trimethylsilyl halide byproduct with the starting phosphite.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Low reactivity of the alkyl halide: | - As the silyl-Arbuzov reaction favors alkyl chlorides, consider using the corresponding chloride if you are experiencing low reactivity with a bromide or iodide.[1][3] - For less reactive halides, consider the addition of a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) to enhance the electrophilicity of the alkyl halide. |
| Steric hindrance: | - If either the alkyl halide or the phosphite is sterically hindered, the SN2 reaction will be slower. If possible, consider using a less hindered substrate. | |
| Reaction temperature is too low: | - Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |
| Moisture in the reaction: | - this compound is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable. | |
| Formation of Multiple Products/Side Reactions | Perkow reaction with α-halo ketones: | - If using an α-halo ketone, be aware of the competing Perkow reaction. Higher reaction temperatures generally favor the Arbuzov product.[4] |
| Elimination with secondary/tertiary alkyl halides: | - Secondary and tertiary alkyl halides are prone to elimination. Lowering the reaction temperature may help to minimize this side reaction. | |
| Reaction of trimethylsilyl halide byproduct: | - The trimethylsilyl halide formed can react with the starting phosphite. This can sometimes be mitigated by using a slight excess of the alkyl halide or by removing the volatile byproduct as it is formed. | |
| Difficulty in Product Isolation/Purification | High boiling point of the product: | - Phosphonates often have high boiling points, making distillation challenging. Consider purification by column chromatography on silica (B1680970) gel. |
| Hydrolysis of the silyl ester: | - The resulting bis(trimethylsilyl) phosphonate is sensitive to hydrolysis. Workup conditions should be anhydrous until the silyl groups are intentionally cleaved, if desired. |
Data Presentation
Table 1: Effect of Catalyst on the Arbuzov Reaction
| Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) |
| None | Benzyl bromide + Triethyl phosphite | 150-160 | 2-4 | High |
| ZnBr₂ | Benzyl bromide + Triethyl phosphite | Room Temp | 1 | High |
| CeCl₃·7H₂O-SiO₂ | 1,4-bis(bromomethyl)benzene + Triethyl phosphite | 40 | - | 85.3 |
| NiCl₂ | Aryl halides + Triaryl phosphites | - | - | Moderate to Good |
Note: This table summarizes data from various studies on the Arbuzov reaction and its variations to illustrate the general effect of catalysts. Conditions and yields will vary depending on the specific substrates and reagents used.
Experimental Protocols
Protocol 1: General Procedure for the Arbuzov Reaction with this compound
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous reaction vessel (e.g., round-bottom flask) equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Heating source (e.g., oil bath)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
To the reaction vessel, add the alkyl halide and this compound under an inert atmosphere.
-
Slowly heat the reaction mixture with stirring to the desired temperature (typically between 80-150 °C, optimization may be required).
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., ³¹P NMR, GC-MS, or TLC). The disappearance of the starting phosphite signal (around +128 ppm in ³¹P NMR) and the appearance of the phosphonate product signal is indicative of reaction progression.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product, a bis(trimethylsilyl) phosphonate, can be isolated by removing the volatile trimethylsilyl halide byproduct under reduced pressure.
-
If the corresponding phosphonic acid is desired, the crude bis(trimethylsilyl) phosphonate can be carefully hydrolyzed by the addition of methanol (B129727) or water.
-
Purify the final product by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Caption: The mechanism of the Michaelis-Arbuzov reaction.
Caption: A general experimental workflow for the Arbuzov reaction.
Caption: A decision tree for troubleshooting low yield.
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007005172A1 - Method for the preparation of aralkyl dialkyl phosphonates - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Reactions Involving Tris(trimethylsilyl) phosphite
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered when using Tris(trimethylsilyl) phosphite (B83602) in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of Tris(trimethylsilyl) phosphite in organic synthesis?
A1: this compound (TMSPi) is a versatile reagent primarily used for the formation of carbon-phosphorus bonds. Its most common applications include the synthesis of α-hydroxyphosphonates and α-aminophosphonates through reactions such as the Pudovik and Kabachnik-Fields reactions, respectively. It is also utilized in variations of the Michaelis-Arbuzov reaction for the preparation of phosphonates.
Q2: Why is my reaction with this compound resulting in a low yield?
A2: Low yields in reactions involving TMSPi can often be attributed to one or more of the following factors:
-
Reagent Purity and Handling: TMSPi is highly sensitive to moisture, which can lead to its rapid hydrolysis and the formation of inactive byproducts.
-
Reaction Conditions: Suboptimal temperature, solvent, or reaction time can lead to incomplete conversion or the formation of side products.
-
Work-up and Purification: Inefficient removal of silyl (B83357) and phosphorus byproducts can complicate purification and lead to loss of the desired product.
Q3: How can I assess the purity of my this compound?
A3: The purity of TMSPi can be assessed using ³¹P NMR spectroscopy. The pure compound should exhibit a single peak around +130 ppm. The presence of peaks corresponding to impurities such as bis(trimethylsilyl) phosphonate (B1237965) or phosphoric acid indicates degradation. It is recommended to use freshly distilled or newly purchased reagent for best results.
Q4: What are the common byproducts in reactions involving this compound?
A4: Common byproducts include hexamethyldisiloxane, resulting from the reaction of the trimethylsilyl (B98337) group with water or other protic species. In the Pudovik reaction, a rearrangement of the initial adduct can lead to the formation of a phosphonate-phosphate species. Additionally, unreacted starting materials and hydrolyzed TMSPi are also common impurities.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded this compound | Use freshly distilled or a new bottle of TMSPi. Handle the reagent under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). | TMSPi is extremely sensitive to moisture and will readily hydrolyze, reducing the amount of active reagent available for the reaction. |
| Inactive Substrate | For reactions involving imines (e.g., Kabachnik-Fields), consider the addition of an activating agent like bromotrimethylsilane. | Some substrates may not be sufficiently electrophilic to react efficiently with TMSPi. Activation can enhance their reactivity.[1] |
| Suboptimal Reaction Temperature | Monitor the reaction progress by TLC or NMR. If the reaction is sluggish at room temperature, consider gentle heating. Conversely, for highly exothermic reactions, cooling may be necessary to prevent side product formation. | Temperature can significantly influence the reaction rate and selectivity. |
| Incorrect Solvent | Ensure the solvent is anhydrous. Non-polar aprotic solvents like toluene (B28343) or dichloromethane (B109758) are often good choices. | Protic solvents will react with TMSPi. The choice of solvent can also affect the solubility of reactants and the reaction rate. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step | Rationale |
| Side Reactions | In the Pudovik reaction, the amount of amine catalyst can influence the product distribution. Using a smaller amount of catalyst (e.g., 5 mol%) can favor the desired α-hydroxyphosphonate over the rearranged phosphonate-phosphate byproduct.[2] | The reaction pathway can be sensitive to the concentration of catalysts or additives. |
| Presence of Water | Rigorously dry all glassware, solvents, and starting materials. Perform the reaction under an inert atmosphere. | Water can lead to the formation of various hydrolyzed byproducts, complicating the product mixture. |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants. | An excess of one reactant can lead to the formation of byproducts or make purification more difficult. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Persistent Silyl Byproducts | During aqueous work-up, wash the organic layer with a saturated solution of potassium fluoride (B91410) (KF). This will precipitate trimethylsilyl fluoride, which can be removed by filtration through Celite®. | Silyl byproducts can be difficult to remove by standard chromatography. The fluoride wash is a common and effective method for their removal.[3][4] |
| Phosphorus Byproducts | For phosphorus-containing byproducts like triphenylphosphine (B44618) oxide (if used as a catalyst or reagent), precipitation by adding a non-polar solvent like pentane (B18724) or hexane (B92381) followed by filtration can be effective. | Changing the solvent polarity can selectively precipitate certain byproducts.[5] |
| Product is Water-Soluble | If the product is polar, minimize aqueous washes. Consider alternative work-up procedures, such as direct filtration through a plug of silica (B1680970) gel or the use of ion-exchange resins to remove charged byproducts.[3] | Excessive aqueous extraction can lead to significant loss of polar products. |
Experimental Protocols
Example Protocol: Synthesis of an α-Aminophosphonate via a Kabachnik-Fields-type Reaction
This protocol describes the synthesis of an α-aminophosphonate from an aldehyde, an amine, and this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (1.1 mmol)
-
Anhydrous dichloromethane (DCM) or toluene (10 mL)
-
Anhydrous methanol (B129727) (5 mL)
-
Saturated aqueous sodium bicarbonate
-
Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 mmol) and the amine (1.0 mmol) in anhydrous DCM (10 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add this compound (1.1 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully add anhydrous methanol (5 mL) to the reaction mixture to quench any unreacted TMSPi and to deprotect the silyl esters.
-
Stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-aminophosphonate.
Visualizations
Reaction Mechanisms and Troubleshooting Workflow
References
- 1. Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Tris(trimethylsilyl) phosphite (TMSP) in Battery Applications
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Tris(trimethylsilyl) phosphite (B83602) (TMSP), also referred to as TMSPi, as an electrolyte additive in lithium-ion battery research. Particular focus is given to the impact of aged TMSP on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Tris(trimethylsilyl) phosphite (TMSP) as a battery electrolyte additive?
A1: this compound (TMSP) is a multifunctional electrolyte additive designed to enhance the performance and lifespan of lithium-ion batteries.[1][2] Its primary functions include:
-
SEI and CEI Formation: TMSP facilitates the formation of a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.[3][4][5][6][7] These protective layers suppress electrolyte decomposition and minimize detrimental side reactions at the electrode surfaces.[6][8][9]
-
HF Scavenging: TMSP effectively scavenges hydrofluoric acid (HF) present in the electrolyte.[2][10][11][12] HF can form from the decomposition of the commonly used LiPF6 salt and is known to degrade battery components.
-
Improved Stability: By creating protective layers and removing HF, TMSP contributes to improved cycling stability, higher coulombic efficiency, and better capacity retention.[3][4][5][13]
Q2: What does "aged" TMSP refer to, and how does it occur?
A2: "Aged" TMSP refers to this compound that has been stored for a period, either in its pure form or, more critically, after being mixed into an electrolyte solution containing lithium hexafluorophosphate (B91526) (LiPF6).[1][2][13] The aging process involves a chemical reaction between TMSP and LiPF6, which can occur even at room temperature.[2][13] This reaction consumes the TMSP, diminishing its effectiveness as an additive.[2][13]
Q3: What are the degradation products of TMSP in a battery electrolyte?
A3: The degradation of TMSP, particularly through hydrolysis (reaction with water), can lead to the formation of trimethylsilanol (B90980) (TMSOH) and phosphoric acid (H3PO4).[14] These byproducts can subsequently react with electrolyte components, such as ethylene (B1197577) carbonate (EC), potentially leading to further unwanted side reactions.[14]
Troubleshooting Guide
Issue 1: Decreased battery performance (e.g., lower capacity retention, poor cycling stability) when using a TMSP-containing electrolyte.
-
Possible Cause: The TMSP in the electrolyte may have aged, leading to its consumption and a reduction in its beneficial effects.[1][2][13]
-
Troubleshooting Steps:
-
Prepare Fresh Electrolyte: Always use freshly prepared electrolyte containing TMSP for your experiments.[13] It is recommended to add TMSP to the electrolyte solution immediately before cell assembly.
-
Proper Storage: Store pure TMSP in a sealed container under an inert atmosphere (e.g., nitrogen), in a cool, dry, and dark place to prevent degradation.[15]
-
Verify TMSP Quality: If performance issues persist even with freshly prepared electrolytes, consider the quality and purity of the TMSP being used.
-
Issue 2: Inconsistent or unexpected electrochemical behavior in cells with TMSP.
-
Possible Cause: The interaction between aged TMSP and the electrolyte can lead to significant changes in the bulk electrolyte properties, resulting in altered redox behavior, impedance, and surface film formation.[1]
-
Troubleshooting Steps:
-
Control for Aging Time: When conducting experiments with TMSP, it is crucial to control the time between electrolyte preparation and cell assembly to ensure consistency across your tests.
-
Characterize Your Electrolyte: If you suspect electrolyte degradation, analytical techniques such as Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the presence of TMSP and its degradation products.[14]
-
Quantitative Data Summary
The following tables summarize the performance differences observed between fresh and aged TMSP-containing electrolytes.
Table 1: Impact of TMSP Aging on LiNi0.5Co0.2Mn0.3O2/Graphite Cell Cycling Stability
| Electrolyte Condition | Discharge Capacity (after X cycles) | Capacity Retention |
| Fresh TMSP | Enhanced | Improved |
| Aged TMSP | Deteriorates | Decreased |
Note: Specific quantitative values can vary significantly based on cell chemistry, cycling conditions, and the duration of TMSP aging. The general trend observed is a decline in performance with aged TMSP.[2][13]
Table 2: Effect of TMSP on NMC811/Si-Gr Full Cell First Cycle Performance
| Electrolyte | First Charge Capacity (mAh g⁻¹) | First Discharge Capacity (mAh g⁻¹) | Coulombic Efficiency (%) |
| Baseline | 239 | 210 | 87.9 |
| 2 wt% TMSP | 243 | 214 | 88.1 |
Data adapted from a study on NMC811/Si-Gr cells, demonstrating the immediate impact of fresh TMSP on initial cell performance.[6]
Experimental Protocols
Protocol 1: Preparation of TMSP-Containing Electrolyte
-
Materials:
-
Battery-grade electrolyte solvent (e.g., a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC)).
-
Lithium hexafluorophosphate (LiPF6) salt.
-
High-purity this compound (TMSP).
-
-
Procedure:
-
In an argon-filled glovebox with low moisture and oxygen levels, dissolve the LiPF6 salt in the electrolyte solvent to the desired concentration (e.g., 1.2 M).
-
Immediately before use, add the desired weight or volume percentage of TMSP to the prepared electrolyte solution.
-
Gently stir the solution until the TMSP is fully dissolved.
-
Use the freshly prepared electrolyte for coin cell assembly without delay.
-
Protocol 2: Coin Cell Assembly and Testing
-
Electrode and Separator Preparation:
-
Dry the cathode and anode materials in a vacuum oven at appropriate temperatures (e.g., 110 °C for electrodes, 70 °C for the separator) to remove any residual moisture.
-
-
Cell Assembly:
-
Assemble 2032-format coin cells in an argon-filled glovebox.
-
Use a cathode, a separator, and an anode.
-
Add a controlled amount of the freshly prepared TMSP-containing electrolyte.
-
-
Formation Cycling:
-
Electrochemical Testing:
-
Conduct galvanostatic cycling at various C-rates to evaluate capacity retention and rate capability.
-
Perform electrochemical impedance spectroscopy (EIS) to analyze changes in cell impedance.
-
Visualizations
Caption: Logical flow of TMSP aging and its impact on battery performance.
Caption: Recommended experimental workflow for using TMSP as an electrolyte additive.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound as an Efficient Electrolyte Additive To Improve the Surface Stability of Graphite Anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. diva-portal.org [diva-portal.org]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Why is this compound effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. Lifetime limit of this compound as electrolyte additive for high voltage lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. meisenbaochem.com [meisenbaochem.com]
- 16. osti.gov [osti.gov]
Preventing hydrolysis of Tris(trimethylsilyl) phosphite during reactions
Technical Support Center: Tris(trimethylsilyl) phosphite (B83602) (TMSPi)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Tris(trimethylsilyl) phosphite (TMSPi) during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound (P(OSi(CH₃)₃)₃), also known as TMSP or TMSPi, is an organophosphorus compound widely used in organic synthesis. Its sensitivity to water stems from the high reactivity of the silicon-oxygen bond towards nucleophilic attack by water. This reaction is often catalyzed by acidic or basic conditions and leads to the cleavage of the trimethylsilyl (B98337) (TMS) groups, forming phosphorous acid and trimethylsilanol (B90980) (TMSOH), which can further react to form hexamethyldisiloxane (B120664) (TMS₂O).
Q2: What are the primary consequences of TMSPi hydrolysis in a reaction?
Hydrolysis of TMSPi can lead to several undesirable outcomes in a chemical reaction:
-
Reduced Yield: Consumption of the reagent through hydrolysis lowers its effective concentration, leading to incomplete conversion and reduced product yield.
-
Side Reactions: The byproducts of hydrolysis, such as phosphorous acid, can themselves participate in or catalyze unintended side reactions, leading to a complex mixture of products and difficult purification.
-
Inconsistent Results: The extent of hydrolysis can vary between experiments depending on ambient moisture and solvent purity, leading to poor reproducibility of results.
Q3: How should this compound be stored to prevent hydrolysis?
Proper storage is the first line of defense against hydrolysis.[1] TMSPi should be stored in a cool, dry place, away from sources of moisture.[1] It is crucial to store it under an inert atmosphere, such as nitrogen or argon.[2] The container should be tightly sealed when not in use. For long-term storage, a desiccator can provide an additional layer of protection.[1]
Q4: Can I use protic solvents like alcohols with TMSPi?
No, it is generally not recommended to use protic solvents such as alcohols (e.g., methanol, ethanol) or water with TMSPi. These solvents can readily react with TMSPi, leading to its rapid decomposition. If a reaction requires a protic solvent, alternative synthetic strategies should be considered.
Troubleshooting Guide: Preventing Hydrolysis During Reactions
This guide provides solutions to common problems encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield, starting material consumed. | Hydrolysis of TMSPi: The reagent likely decomposed due to the presence of water in the reaction. | Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., 125°C overnight) and cool under a stream of inert gas (nitrogen or argon).[2] Use anhydrous solvents, freshly distilled or obtained from a solvent purification system. Handle all reagents under an inert atmosphere using Schlenk line or glovebox techniques.[3] |
| Formation of unexpected byproducts. | Reaction with hydrolysis products: Phosphorous acid or other byproducts from TMSPi hydrolysis may be reacting with your starting materials or products. | Purify Reagents and Solvents: In addition to ensuring anhydrous conditions, ensure the purity of all starting materials. Trace impurities can sometimes catalyze hydrolysis. |
| Inconsistent reaction outcomes between batches. | Variable moisture content: The amount of atmospheric moisture or water in the solvents may be fluctuating between experiments. | Standardize Procedures: Implement a strict and consistent protocol for drying glassware, handling solvents, and setting up reactions under an inert atmosphere. Monitor and control the humidity in the laboratory if possible. |
| Difficulty in purifying the final product. | Presence of silicon-based byproducts: Hydrolysis leads to the formation of siloxanes, which can sometimes complicate purification. | Anhydrous Workup: Perform the reaction workup under anhydrous conditions until the TMS-containing species are removed or the product is no longer sensitive to moisture. This can involve filtering through a pad of anhydrous drying agent like Celite or silica (B1680970) gel under an inert atmosphere. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound
This protocol outlines the essential steps for handling TMSPi to minimize hydrolysis.
-
Glassware Preparation: All glassware (flasks, syringes, cannulas) must be thoroughly dried in an oven at a minimum of 125°C for at least 4 hours, and preferably overnight.[2] Assemble the glassware while still hot and allow it to cool under a positive pressure of dry nitrogen or argon.
-
Inert Atmosphere: Conduct all manipulations of TMSPi in an inert atmosphere glovebox or using a Schlenk line.[2][3] A slight positive pressure of inert gas should be maintained throughout the experiment to prevent the ingress of air and moisture.[2]
-
Solvent and Reagent Preparation: Use only anhydrous solvents with low water content (typically < 50 ppm). Solvents should be freshly distilled from an appropriate drying agent or dispensed from a solvent purification system. Ensure all other reagents are also dry and compatible with TMSPi.
-
Transfer of TMSPi: Use a dry, nitrogen-flushed syringe or cannula for transferring TMSPi.[2] The syringe should be purged with inert gas several times before drawing up the liquid.
-
Reaction Quenching and Workup: If the product is stable to water, the reaction can be quenched by slowly adding it to an aqueous solution. However, if the product is also moisture-sensitive, an anhydrous workup is necessary. This may involve quenching with a non-protic reagent, followed by filtration through a pad of anhydrous Celite or silica gel to remove solid byproducts. The organic solution should then be dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate before solvent removal.[4][5][6]
Protocol 2: Monitoring Hydrolysis by ³¹P NMR Spectroscopy
This protocol provides a method for quantifying the extent of TMSPi hydrolysis.
-
Sample Preparation: In a nitrogen-filled glovebox, prepare a stock solution of TMSPi in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆). To a separate NMR tube, add a known amount of this stock solution. If desired, a known amount of water can be added to initiate hydrolysis for the purpose of the study. An internal standard with a known ³¹P chemical shift that does not react with TMSPi or its hydrolysis products can also be added for quantification.
-
NMR Acquisition: Acquire a ³¹P NMR spectrum. This compound will have a characteristic chemical shift. As hydrolysis proceeds, a new peak corresponding to the formation of phosphorous acid or its silylated esters will appear.
-
Quantification: The relative integrals of the TMSPi peak and the hydrolysis product peak can be used to determine the percentage of hydrolysis. If an internal standard is used, the absolute concentration of each species can be calculated.[7][8]
Data Presentation
Table 1: Stability of Silyl (B83357) Protecting Groups
The stability of silyl groups is a good indicator of the susceptibility of TMSPi to hydrolysis. Stability generally increases with the steric bulk of the substituents on the silicon atom.
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data adapted from literature on silyl ether stability, which provides a general trend for the lability of the Si-O bond.[9]
Visualizations
Diagram 1: Hydrolysis Pathway of this compound
Caption: Stepwise hydrolysis of this compound.
Diagram 2: Experimental Workflow for Minimizing Hydrolysis
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: In-Situ Generation of Silyl Phosphites for Organic Reactions
Welcome to the technical support center for the in-situ generation of silyl (B83357) phosphites in organic synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of generating silyl phosphites in-situ?
A1: In-situ generation of silyl phosphites offers several advantages over the isolation and storage of these reagents. Silyl phosphites are often moisture-sensitive and can be challenging to handle and store long-term. Generating them directly in the reaction vessel ("in-situ") immediately before use ensures maximum reactivity, avoids decomposition, and simplifies the experimental workflow by reducing the number of purification steps. This one-pot approach can also improve overall reaction efficiency and yield.
Q2: What are the most common organic reactions that utilize in-situ generated silyl phosphites?
A2: The most prominent applications are the Pudovik and Abramov reactions for the synthesis of α-aminophosphonates and α-hydroxyphosphonates, respectively. These reactions are valuable for creating carbon-phosphorus bonds, which are important in medicinal chemistry and materials science. Silylated phosphorus reagents have been a significant methodological advancement in these transformations.[1]
Q3: What are the typical starting materials for the in-situ generation of silyl phosphites?
A3: Typically, a dialkyl phosphite (B83602) (e.g., diethyl phosphite or dimethyl phosphite) is reacted with a silylating agent. Common silylating agents include chlorotrimethylsilane (B32843) (TMSCl) or bromotrimethylsilane (B50905) (TMSBr), often in the presence of a non-nucleophilic base like triethylamine (B128534) to quench the resulting hydrohalic acid. Other silylating agents such as N,O-bis(trimethylsilyl)acetamide (BSA) can also be used.
Q4: How does the choice of silylating agent impact the reaction?
A4: The reactivity of the silylating agent is a key factor. Silyl triflates are highly reactive, while silyl chlorides are more common and economical. The choice can influence reaction times and conditions. For sensitive substrates, the choice of silylating agent and the removal of byproducts are critical considerations.
Troubleshooting Guides
Problem 1: Low or No Yield in Abramov/Pudovik Reactions
| Potential Cause | Troubleshooting Step |
| Moisture in the reaction | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly distilled reagents. Silyl phosphites are highly susceptible to hydrolysis. |
| Inefficient silyl phosphite formation | Verify the quality of the silylating agent and the dialkyl phosphite. Consider using a more reactive silylating agent or optimizing the reaction time and temperature for the in-situ generation step before adding the carbonyl or imine substrate. |
| Low reactivity of the carbonyl/imine | For sterically hindered or electron-rich substrates, longer reaction times, higher temperatures, or the use of a Lewis acid catalyst (e.g., ZnCl₂, TiCl₄) may be necessary to promote the addition. |
| Reversibility of the reaction | The initial addition of the phosphite to the carbonyl can be reversible.[1] Driving the reaction forward may require removing byproducts or using conditions that favor the irreversible silyl group transfer. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Step | Common Side Products |
| Phospha-Brook Rearrangement | This rearrangement of the initial α-hydroxyphosphonate adduct to a phosphate (B84403) can be base-catalyzed. If this is undesired, minimize the amount of base used or use a milder, non-ionic base. In some cases, this rearrangement can be harnessed for the synthesis of phosphates. | Phosphate esters |
| Self-condensation of carbonyl compound | For aldehydes prone to self-condensation (e.g., aldol (B89426) reaction), add the aldehyde slowly to the solution of the in-situ generated silyl phosphite at a low temperature. | Aldol adducts |
| Reaction with the silylating agent | Ensure the silylating agent has fully reacted with the dialkyl phosphite before adding the carbonyl or imine substrate to prevent direct silylation of the substrate. | Silylated carbonyl/imine |
Quantitative Data Summary
The following table summarizes typical yields for the Pudovik reaction under various catalytic conditions.
| Catalyst | Aldehyde/Imine Substrate | Phosphite Reagent | Yield (%) | Reference |
| Diethylamine (5 mol%) | Dimethyl α-oxoethylphosphonate | Dimethyl phosphite | High (single product) | [2] |
| Diethylamine (40 mol%) | Dimethyl α-oxoethylphosphonate | Dimethyl phosphite | Rearranged product exclusively | [2] |
| Quinine-derived ammonium (B1175870) salt (5 mol%) | N-acylamino phosphonium (B103445) salt | Dimethyl phosphite | up to 98% | [3][4] |
| Acidic silica (B1680970) gel | Aromatic aldehydes | Diethyl phosphite | Moderate | [5] |
Experimental Protocols
Protocol 1: In-Situ Generation of Diethyl Trimethylsilyl (B98337) Phosphite for the Abramov Reaction
This protocol describes the one-pot synthesis of an α-hydroxyphosphonate from an aldehyde.
Materials:
-
Diethyl phosphite
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
Aldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and freshly distilled diethyl phosphite.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise, followed by the slow addition of chlorotrimethylsilane.
-
Stir the mixture at 0 °C for 1 hour to allow for the in-situ formation of diethyl trimethylsilyl phosphite. A white precipitate of triethylamine hydrochloride will form.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or NMR.
-
Upon completion, quench the reaction by adding methanol to hydrolyze the silyl ether.
-
Filter off the triethylamine hydrochloride precipitate and wash with diethyl ether.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Pudovik Reaction via In-Situ Silylation
This protocol outlines the synthesis of an α-aminophosphonate from a pre-formed imine.
Materials:
-
Dialkyl phosphite
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Imine
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Methanol for workup
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the dialkyl phosphite in the anhydrous solvent.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) and stir at room temperature for 30-60 minutes to generate the silyl phosphite in-situ.
-
Add the imine to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., reflux) and monitor by TLC or NMR until the starting materials are consumed.
-
Cool the reaction to room temperature and add methanol to quench the reaction and deprotect the silylated product.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired α-aminophosphonate.
Visualizations
Caption: General workflow for Abramov and Pudovik reactions using in-situ generated silyl phosphites.
Caption: A logical troubleshooting guide for common issues in silyl phosphite mediated reactions.
Caption: Simplified mechanism of the Abramov reaction highlighting the key silyl transfer step.
References
- 1. Abramov reaction - Wikiwand [wikiwand.com]
- 2. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing the Pyrophoric Nature of Tris(trimethylsilyl)phosphine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the pyrophoric nature of Tris(trimethylsilyl)phosphine (P(SiMe3)3). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tris(trimethylsilyl)phosphine and why is it considered pyrophoric?
Tris(trimethylsilyl)phosphine, with the chemical formula P(SiMe3)3, is a highly reactive organophosphorus compound.[1] It is considered pyrophoric because it can spontaneously ignite upon contact with air.[2][3] This reactivity is due to the labile phosphorus-silicon bonds.[1] It is also highly sensitive to moisture and water, reacting to produce phosphine (B1218219) gas (PH3), which is toxic and also pyrophoric.[4][5]
Q2: What are the primary hazards associated with Tris(trimethylsilyl)phosphine?
The primary hazards include:
-
Water Reactivity: Reacts violently with water and moisture to produce toxic and pyrophoric phosphine gas.[4][7]
-
Health Hazards: Causes skin and serious eye irritation.[8] Inhalation may cause respiratory irritation, and it is considered a poison by inhalation.[7][8] It can also cause chemical burns.[6]
-
Fire and Explosion: May decompose explosively when heated and can reignite after a fire is extinguished.[6] Vapors may form flammable/explosive mixtures with air.[9]
Q3: What personal protective equipment (PPE) is mandatory when working with P(SiMe3)3?
Appropriate PPE is crucial for safely handling P(SiMe3)3. The following should be worn at all times:
-
Eye Protection: Chemical splash goggles and a face shield are required.[10][11]
-
Hand Protection: Nitrile gloves worn under neoprene or other heavy-duty, chemical-resistant gloves are recommended.[9][11]
-
Body Protection: A flame-resistant lab coat is mandatory.[12][13] For larger quantities, a chemical-resistant apron over the lab coat is advised.[10]
-
Footwear: Closed-toe shoes are required.[10]
-
Respiratory Protection: Work should be conducted in a fume hood or glove box.[14][15] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[14]
Q4: How should Tris(trimethylsilyl)phosphine be properly stored?
P(SiMe3)3 must be stored under a dry, inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[7][9] It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9][14] Refrigeration is often recommended.[14][16] It is incompatible with water, oxygen, acids, alcohols, and oxidizing agents.[7][9]
Q5: What are the immediate first aid procedures in case of exposure?
In case of any exposure, seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, ideally in a safety shower.[6][14] Remove all contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9][14]
-
Inhalation: Move the person to fresh air immediately.[7][14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[14]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of Tris(trimethylsilyl)phosphine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spontaneous ignition or smoking upon transfer. | 1. Exposure to air due to faulty inert atmosphere technique.[13] 2. Leak in the transfer apparatus (e.g., syringe, cannula). 3. Residual air or moisture in the reaction flask.[15] | 1. Immediately smother the fire with a Class D fire extinguisher, dry sand, or powdered lime (calcium oxide).[10] Do NOT use water.[6] 2. Re-evaluate and improve your inert gas technique. Ensure a positive flow of inert gas. 3. Check all connections and glassware for leaks before starting the transfer. 4. Ensure all glassware is oven-dried and purged with inert gas before use.[11][15] |
| A solid precipitate forms in the P(SiMe3)3 bottle. | 1. Slow decomposition due to minor air or moisture leak in the container seal. 2. Reaction with impurities in the solvent if purchased as a solution. | 1. The quality of the reagent may be compromised. It is safer to quench and dispose of the material. 2. If you must proceed, attempt to transfer the liquid portion under an inert atmosphere, leaving the solid behind. However, this is not recommended due to the unpredictable nature of the decomposition products. |
| Vigorous, uncontrolled reaction during quenching. | 1. Quenching agent (e.g., isopropanol (B130326), water) was added too quickly.[17] 2. The reaction mixture was not sufficiently cooled.[10] 3. The concentration of P(SiMe3)3 was too high.[10] | 1. Immediately stop the addition of the quenching agent. 2. Ensure the reaction flask is in an ice bath and the temperature is controlled.[17] 3. Add the quenching agent dropwise with vigorous stirring.[17] 4. Dilute the reaction mixture with a high-boiling point, inert solvent like toluene (B28343) or hexane (B92381) before quenching.[10] |
| Syringe or cannula becomes clogged during transfer. | 1. Reaction of P(SiMe3)3 with residual moisture or air inside the needle, causing solidification. 2. The reagent itself may be viscous, especially at lower temperatures. | 1. Do not attempt to force the plunger. This can cause the syringe to fail and lead to a spill. 2. Carefully withdraw the needle from the reaction and place it in a flask containing an inert solvent (e.g., hexane) under an inert atmosphere to dissolve the blockage. 3. The diluted solution in the cleaning flask must then be quenched appropriately.[10] 4. Ensure needles and syringes are thoroughly dried and purged with inert gas before use.[15] |
Experimental Protocols
Protocol 1: Safe Transfer of Tris(trimethylsilyl)phosphine using a Syringe
This protocol outlines the steps for transferring P(SiMe3)3 from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
Tris(trimethylsilyl)phosphine in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed reaction flask with a septum
-
Dry, gas-tight syringe with a Luer-lock tip
-
Long, dry needle
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Stand and clamps
Procedure:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.[11]
-
Set up the reaction flask under a positive pressure of inert gas, confirmed by the bubbler.
-
Secure the P(SiMe3)3 bottle to a stand with a clamp.[15]
-
Purge the syringe and needle with inert gas by drawing and expelling the gas at least three times.
-
Insert a needle from the inert gas line into the headspace of the P(SiMe3)3 bottle to maintain positive pressure.
-
With the syringe, pierce the septum of the P(SiMe3)3 bottle and insert the needle tip below the liquid surface.
-
Slowly draw the desired volume of liquid into the syringe.
-
To prevent drips, draw a small amount of inert gas from the headspace into the syringe (a "gas bubble") before withdrawing the needle from the bottle.[12]
-
Quickly and carefully transfer the syringe to the reaction flask and pierce the septum.
-
Slowly dispense the liquid into the reaction flask.
-
Rinse the syringe immediately by drawing up a dry, inert solvent (e.g., hexane or toluene) and expelling it into a separate flask for quenching.[10] Repeat this process three times.
Protocol 2: Quenching and Disposal of Residual Tris(trimethylsilyl)phosphine
This protocol describes the safe quenching of small amounts of unused P(SiMe3)3 and contaminated labware.
Materials:
-
Flask containing residual P(SiMe3)3
-
Dry, inert solvent (e.g., toluene or hexane)[10]
-
Methanol[10]
-
Ice bath
-
Stir plate and stir bar
-
Inert gas setup
Procedure:
-
Conduct the entire procedure in a fume hood under an inert atmosphere.[17]
-
Dilute the residual P(SiMe3)3 significantly with an inert, high-boiling solvent like toluene or hexane.[10] AVOID low-boiling solvents like ether or pentane.[10]
-
Cool the flask in an ice bath to 0°C.[17]
-
With vigorous stirring, slowly add isopropanol dropwise.[10][17] Be prepared for gas evolution and a potential exotherm.
-
Continue adding isopropanol until the reaction (fizzing, heat generation) subsides.[17]
-
Once the reaction with isopropanol is complete, slowly add methanol (B129727), which is a more reactive quenching agent.[10]
-
After the reaction with methanol ceases, slowly and carefully add water dropwise to ensure all reactive material is consumed.[10][17]
-
Once the addition of water causes no further reaction, remove the ice bath and allow the mixture to warm to room temperature. Stir for at least one hour to ensure the quench is complete.[17]
-
The resulting mixture should be disposed of as hazardous waste according to your institution's guidelines.[10]
Visualizations
Workflow for Safe Transfer of P(SiMe3)3
Caption: A stepwise workflow for the safe transfer of Tris(trimethylsilyl)phosphine.
Decision Tree for a P(SiMe3)3 Spill
Caption: A decision tree for responding to a Tris(trimethylsilyl)phosphine spill.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. gelest.com [gelest.com]
- 8. Tris(trimethylsilyl)phosphine | C9H27PSi3 | CID 272683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gelest.com [gelest.com]
- 10. chemistry.ucla.edu [chemistry.ucla.edu]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. pnnl.gov [pnnl.gov]
- 13. cmu.edu [cmu.edu]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. ors.od.nih.gov [ors.od.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Quenching Procedures for Reactions Containing Tris(trimethylsilyl) phosphite
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on quenching procedures for reactions involving Tris(trimethylsilyl) phosphite (B83602) (P(OSiMe₃)₃). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Tris(trimethylsilyl) phosphite?
A1: this compound is a moisture-sensitive and pyrophoric compound. It can react violently with water and ignite spontaneously in the air. The hydrolysis of this compound can produce phosphine (B1218219) gas (PH₃), which is both toxic and pyrophoric.[1] Therefore, it is crucial to handle this reagent under anhydrous and inert conditions (e.g., under nitrogen or argon).
Q2: What is the general principle for quenching reactions containing this compound?
A2: The general principle involves a sequential and controlled hydrolysis of the reactive P-O-Si bonds. This is typically achieved by the slow, dropwise addition of a less reactive protic solvent, such as isopropanol (B130326), to the cooled and diluted reaction mixture under an inert atmosphere. This is followed by the addition of a more reactive alcohol like methanol (B129727), and finally, water to ensure complete hydrolysis. This stepwise process helps to manage the exothermic nature of the reaction and prevent uncontrolled gas evolution.
Q3: What are the expected byproducts after quenching this compound?
A3: The quenching process involves the hydrolysis of the trimethylsilyl (B98337) phosphite. The primary byproducts are phosphorous acid (H₃PO₃) and trimethylsilanol (B90980) (TMSOH), which can further condense to form hexamethyldisiloxane (B120664) (HMDSO).
Q4: Can I quench my reaction containing this compound directly with water?
A4: No, it is strongly discouraged to quench a reaction containing significant amounts of this compound directly with water. The reaction is highly exothermic and can lead to a rapid and dangerous evolution of flammable and toxic phosphine gas, potentially causing a fire or explosion.
Q5: How do I remove the phosphorous-containing byproducts after quenching?
A5: Phosphorous acid is water-soluble and can typically be removed by performing an aqueous workup. After quenching, the reaction mixture is partitioned between an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water or a saturated aqueous solution (e.g., sodium bicarbonate or brine). The phosphorous acid will preferentially partition into the aqueous layer. Multiple extractions may be necessary to ensure complete removal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching and workup of reactions containing this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spontaneous ignition or fuming upon addition of quenching agent. | 1. Quenching agent added too quickly.2. Insufficient dilution of the reaction mixture.3. Inadequate cooling of the reaction mixture. | 1. Immediately stop the addition of the quenching agent.2. Further dilute the reaction mixture with a high-boiling inert solvent (e.g., toluene).3. Ensure the reaction flask is adequately cooled in an ice/water or dry ice/acetone bath before cautiously resuming the dropwise addition of the quenching agent with vigorous stirring. |
| Formation of a persistent emulsion during aqueous workup. | The presence of silyl (B83357) ether byproducts or fine inorganic precipitates can act as emulsifying agents. | 1. Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.2. Filter the entire mixture through a pad of Celite® to remove fine solids before attempting the extraction.3. If the emulsion persists, allow the mixture to stand for an extended period (if the product is stable) or consider centrifugation if available. |
| Product contamination with phosphorus-containing byproducts. | Incomplete hydrolysis or insufficient extraction. | 1. Ensure the quenching procedure is carried out to completion by stirring for an adequate amount of time after the final addition of water.2. Perform multiple extractions with water or a suitable aqueous solution to thoroughly remove water-soluble phosphorous acid.3. Consider a back-extraction of the combined aqueous layers with the organic solvent to recover any dissolved product. |
| Low yield of the desired phosphonate (B1237965) ester after a Michaelis-Arbuzov reaction with this compound. | 1. Incomplete reaction.2. Hydrolysis of the desired silyl phosphonate product during workup.3. Side reactions. | 1. Monitor the reaction progress by an appropriate method (e.g., ³¹P NMR) to ensure completion.2. For the workup, instead of a full aqueous quench, consider a direct quench with an alcohol (e.g., methanol or ethanol) to form the corresponding dialkyl phosphonate, which may be more stable and easier to purify.[2][3]3. In the traditional Arbuzov reaction, the alkyl halide byproduct can react with the starting phosphite.[4] Using silyl phosphites can sometimes alter the reactivity profile.[4] |
Experimental Protocols
Protocol 1: General Quenching Procedure for Excess this compound
This protocol describes a safe and effective method for quenching unreacted this compound in a reaction mixture.
Materials:
-
Reaction mixture containing this compound
-
Anhydrous, high-boiling inert solvent (e.g., toluene)
-
Isopropanol
-
Methanol
-
Deionized water
-
Ice bath or dry ice/acetone bath
Procedure:
-
Dilution: Under an inert atmosphere (N₂ or Ar), dilute the reaction mixture with an equal volume of a dry, high-boiling inert solvent such as toluene.
-
Cooling: Cool the diluted reaction mixture to 0 °C using an ice/water bath. For larger scales or more concentrated solutions, a dry ice/acetone bath (-78 °C) is recommended.
-
Initial Quench: With vigorous stirring, slowly add isopropanol dropwise to the cooled reaction mixture. Monitor for any gas evolution or temperature increase. Maintain the internal temperature below 10 °C.
-
Secondary Quench: Once the initial vigorous reaction subsides, continue the dropwise addition with methanol.
-
Final Quench: After the addition of methanol is complete and no further reaction is observed, slowly add deionized water dropwise.
-
Warm to Room Temperature: Once the addition of water is complete, remove the cooling bath and allow the mixture to warm to room temperature while stirring for at least 30 minutes to ensure complete hydrolysis.
-
Aqueous Workup: Proceed with a standard aqueous workup by transferring the mixture to a separatory funnel and partitioning between an appropriate organic solvent and water or an aqueous solution (e.g., saturated NaHCO₃ or brine). Separate the layers and wash the organic layer multiple times with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Workup for a Michaelis-Arbuzov Reaction Using this compound
This protocol is tailored for the workup of a Michaelis-Arbuzov reaction where this compound is used to form a silyl phosphonate intermediate, which is then converted to a dialkyl phosphonate.[3][4]
Materials:
-
Reaction mixture from the Michaelis-Arbuzov reaction
-
Anhydrous methanol or ethanol (B145695)
-
Anhydrous organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Alcoholysis: After the Michaelis-Arbuzov reaction is deemed complete, cool the reaction mixture to 0 °C. Under an inert atmosphere, slowly add anhydrous methanol or ethanol (at least 3 equivalents) dropwise.
-
Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete conversion of the silyl phosphonate to the corresponding dialkyl phosphonate.
-
Solvent Removal: Remove the volatile components (including excess alcohol and any silyl ether byproducts) under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate. Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dialkyl phosphonate by column chromatography on silica (B1680970) gel or distillation, as appropriate for the specific product.
Visualizations
Caption: General quenching workflow for reactions containing this compound.
Caption: Workup procedure for a Michaelis-Arbuzov reaction using this compound.
Caption: Decision tree for troubleshooting common quenching problems.
References
Validation & Comparative
A Comparative Guide: Tris(trimethylsilyl) phosphite vs. Triethyl phosphite in Battery Electrolytes
For researchers and scientists in energy storage and material science, the selection of appropriate electrolyte additives is paramount in enhancing the performance and safety of lithium-ion batteries. This guide provides an objective comparison of two prominent phosphite-based additives: Tris(trimethylsilyl) phosphite (B83602) (TTSPi) and Triethyl phosphite (TEP), supported by experimental data to inform your research and development efforts.
Tris(trimethylsilyl) phosphite (TTSPi) has emerged as a highly effective electrolyte additive, significantly improving the electrochemical performance of high-voltage lithium-ion batteries.[1] In contrast, while structurally similar, triethyl phosphite (TEP) has shown less favorable outcomes in battery applications.[2][3] This guide will delve into the comparative performance of these two additives, focusing on key metrics such as capacity retention, coulombic efficiency, impedance, and safety characteristics.
Executive Summary of Performance
Experimental data consistently demonstrates the superiority of TTSPi over TEP as an electrolyte additive in lithium-ion batteries. TTSPi contributes to the formation of a protective surface film on the positive electrode, leading to lower impedance rise and reduced capacity fade.[2][3] Conversely, TEP does not form such a protective layer, resulting in inferior electrochemical performance.[2][3] While TEP has been investigated as a flame-retarding additive, its negative impact on overall cell performance is a significant drawback.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for TTSPi and TEP based on galvanostatic cycling data from LiNi0.5Mn0.3Co0.2O2-Graphite full cells.
| Performance Metric | This compound (TTSPi) | Triethyl phosphite (TEP) | Baseline Electrolyte (No Additive) |
| Capacity Fade | Measurably lower than TEP and baseline | Higher than TTSPi and baseline | - |
| Impedance Rise | Lower than TEP and baseline | Higher than TTSPi | - |
| Coulombic Efficiency | Highest among the three | Lowest among the three | - |
| Transition Metal Dissolution | Lower content on negative electrode | Higher content on negative electrode | - |
| Safety (Flammability) | Not primarily a flame retardant | Acts as a flame-retarding additive | Flammable |
Note: The baseline electrolyte consists of 1.2 M LiPF6 in EC:EMC (3:7 w/w).
Mechanism of Action: A Tale of Two Additives
The divergent performance of TTSPi and TEP can be attributed to their differing behaviors at the electrode-electrolyte interface.
Caption: Mechanisms of TTSPi and TEP at the positive electrode.
As illustrated, the oxidation of TTSPi at the positive electrode interface leads to the formation of a stable, protective phosphorus and oxygen-rich surface film.[2][3] This film effectively suppresses undesirable side reactions, such as the generation of reactive transition-metal oxygen radical species and hydrogen abstraction from the electrolyte solvent.[2][3] In stark contrast, the oxidation of TEP does not yield a protective film, leaving the electrode vulnerable to degradation and resulting in poorer electrochemical performance.[2][3]
Furthermore, TTSPi is known to react with and remove harmful hydrogen fluoride (B91410) (HF) from the electrolyte, further enhancing battery stability.[1] It also contributes to the formation of a stable solid electrolyte interphase (SEI) on the graphite (B72142) anode through chemical reactions with the decomposition products of the carbonate solvents.[4]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for key experiments are provided below.
Electrochemical Cycling
References
Efficacy of Tris(trimethylsilyl) phosphite in Diverse Battery Chemistries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tris(trimethylsilyl) phosphite (B83602) (TTSPi) as an electrolyte additive across various battery chemistries. The performance of TTSPi is evaluated against other common additives, supported by experimental data to inform researchers in the field of energy storage.
Introduction to Tris(trimethylsilyl) phosphite (TTSPi)
This compound, often abbreviated as TTSPi or TMSP, is an organophosphorus compound that has garnered significant attention as a multifunctional electrolyte additive in rechargeable batteries. Its primary roles include the formation of a stable electrode-electrolyte interphase, scavenging of harmful acidic species, and enhancement of overall battery performance, particularly in high-voltage lithium-ion systems. This guide will delve into its efficacy in lithium-ion, lithium-metal, and sodium-ion batteries, drawing comparisons with established additives such as Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC).
Mechanism of Action
The effectiveness of TTSPi stems from its unique chemical properties, allowing it to participate in beneficial reactions at both the cathode and anode. Its primary mechanisms of action are:
-
Cathode Electrolyte Interphase (CEI) Formation: TTSPi can be electrochemically oxidized on the cathode surface at a lower potential than the bulk electrolyte solvents.[1][2] This preferential oxidation leads to the formation of a stable, phosphorus- and oxygen-rich protective layer known as the Cathode Electrolyte Interphase (CEI).[3] This CEI layer effectively suppresses the continuous decomposition of the electrolyte at high voltages, a common issue in high-energy-density batteries.[1][2]
-
HF Scavenging: A significant degradation pathway in lithium-ion batteries involves the reaction of the lithium salt (e.g., LiPF₆) with trace amounts of water to produce hydrofluoric acid (HF). HF can attack both the cathode and anode, leading to capacity fade. TTSPi is highly reactive towards HF, effectively neutralizing it and thereby mitigating its detrimental effects.[1][2]
-
Solid Electrolyte Interphase (SEI) Modification: On the anode side, TTSPi can react with the decomposition products of the electrolyte solvents (like ethylene (B1197577) carbonate) to form a stable and robust Solid Electrolyte Interphase (SEI).[4] A well-formed SEI is crucial for preventing further electrolyte decomposition and ensuring the longevity of the battery.
The following diagram illustrates the proposed mechanism of TTSPi in a lithium-ion battery.
Performance in Lithium-Ion Batteries
TTSPi has been extensively studied in lithium-ion batteries, particularly with high-voltage nickel-manganese-cobalt (NMC) cathodes.
3.1. Comparison with Baseline and Other Additives
The following table summarizes the performance of TTSPi in LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532)/Graphite (B72142) full cells compared to a baseline electrolyte and an electrolyte containing Triethyl phosphite (TEPi).
| Electrolyte System | Additive Concentration | Capacity Retention after 200 cycles (%) | Average Coulombic Efficiency (%) | Reference |
| Baseline (1.2 M LiPF₆ in EC:EMC) | None | ~80 | >99.5 | [3][5] |
| Baseline + TTSPi | 1 wt% | ~90 | >99.7 | [3][5] |
| Baseline + TEPi | 1 wt% | ~82 | >99.5 | [3][5] |
3.2. Synergistic Effects with Other Additives
TTSPi is often used in combination with other additives to achieve synergistic effects. A notable example is its combination with Vinylene Carbonate (VC), which is known for its excellent SEI-forming properties on graphite anodes.
| Electrolyte System | Additive Concentration | Capacity Retention after 500 cycles (%) (at 40°C) | Reference |
| Baseline + 2% VC | 2 wt% | ~80 | [6] |
| Baseline + 2% VC + 1% TTSPi | 2 wt% VC, 1 wt% TTSPi | >90 | [6] |
Performance in Lithium-Metal Batteries
The use of lithium metal as the anode promises a significant increase in energy density. However, it is plagued by issues of dendrite growth and continuous electrolyte consumption. While research is ongoing, preliminary studies suggest that additives like TTSPi can contribute to a more stable interface on the lithium metal anode. Data remains limited, but the principles of SEI modification and HF scavenging are expected to be beneficial. One study on a trifunctional silane (B1218182) additive with similar functional groups to TTSPi demonstrated a capacity retention of 92% after 500 cycles in a high-voltage Li-metal cell, highlighting the potential of such additives.[7]
Performance in Sodium-Ion Batteries
Sodium-ion batteries are a promising alternative to lithium-ion technology due to the abundance and low cost of sodium. The fundamental principles of electrolyte decomposition and the need for stable interphases are similar. While there is limited specific data on TTSPi in sodium-ion batteries, the general understanding is that additives that form robust SEI and CEI layers are beneficial. For instance, additives like FEC have shown positive effects in sodium-ion systems.[8] Further research is required to fully evaluate and quantify the efficacy of TTSPi in this chemistry.
Experimental Protocols
Reproducible and reliable data is paramount in battery research. The following outlines a general experimental protocol for evaluating the performance of electrolyte additives in a laboratory setting.
6.1. Materials and Electrode Preparation
-
Active Materials: Specify the cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) and anode (e.g., graphite or silicon-graphite) materials.
-
Electrode Slurry: Detail the composition of the electrode slurry, including the weight ratio of active material, conductive carbon, and binder (e.g., 90:5:5).
-
Current Collectors: Specify the current collectors used (e.g., aluminum foil for the cathode, copper foil for the anode).
-
Electrolyte Preparation: The baseline electrolyte should be clearly defined (e.g., 1 M LiPF₆ in a 3:7 weight ratio of ethylene carbonate (EC) to ethyl methyl carbonate (EMC)). Additives are then introduced at specified weight or volume percentages.
6.2. Cell Assembly
-
Cell Type: 2032-type coin cells are commonly used for initial screening.[9] For more advanced testing, pouch cells are employed.[6][10]
-
Assembly Environment: All cell assembly should be performed in an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm).
-
Components: Detail the separator used (e.g., Celgard 2325) and the amount of electrolyte added to each cell.
6.3. Electrochemical Testing
A standardized testing protocol is crucial for comparing different electrolyte formulations.
-
Formation Cycles: Cells are typically subjected to a few initial cycles at a low C-rate (e.g., C/10 or C/20) to form a stable SEI layer.
-
Galvanostatic Cycling: Long-term cycling is performed at a moderate C-rate (e.g., C/3 or 1C) for a specified number of cycles (e.g., 100-500) within a defined voltage window (e.g., 3.0-4.4 V for NMC/graphite cells).[3] Key metrics to record are capacity retention and coulombic efficiency.
-
Rate Capability Test: Cells are cycled at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate their performance under different current loads.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed before and after cycling to analyze the changes in cell impedance, which provides insights into the resistance of the SEI, CEI, and charge transfer processes.[10]
-
Cyclic Voltammetry (CV): CV is used to determine the electrochemical window of the electrolyte and the redox potentials of the additives.[10]
Conclusion
This compound has demonstrated significant efficacy as an electrolyte additive, particularly in high-voltage lithium-ion batteries. Its ability to form a protective CEI, scavenge detrimental HF, and contribute to a stable SEI leads to improved capacity retention and coulombic efficiency. When used in combination with other additives like VC, TTSPi shows synergistic effects that further enhance battery performance.
While its application in lithium-metal and sodium-ion batteries is less explored, the fundamental mechanisms of action suggest potential benefits for these next-generation battery chemistries. Further research, following standardized experimental protocols, is necessary to fully elucidate its performance and optimize its use in these systems. This guide provides a foundational comparison to aid researchers in the selection and evaluation of electrolyte additives for advanced energy storage solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. Understanding the Roles of this compound (TMSPi) in LiNi<sub>0.8</sub>Mn<sub>0.1</sub>Co<sub>0.1</sub>… [ouci.dntb.gov.ua]
- 4. iestbattery.com [iestbattery.com]
- 5. Lifetime vs. rate capability: Understanding the role of FEC and VC in high-energy Li-ion batteries with nano-silicon anodes [publica.fraunhofer.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
- 9. osti.gov [osti.gov]
- 10. diva-portal.org [diva-portal.org]
A Comparative Guide to the Electrochemical Stability of Tris(trimethylsilyl) phosphite
For researchers and professionals in drug development and battery technology, the electrochemical stability of components is a critical parameter influencing performance and longevity. Tris(trimethylsilyl) phosphite (B83602) (TMSP) is a widely utilized electrolyte additive, primarily in high-voltage lithium-ion batteries, valued for its ability to enhance performance and cycle life. This guide provides an objective comparison of TMSP's electrochemical stability with relevant alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams.
Performance Comparison of TMSP and Alternatives
Tris(trimethylsilyl) phosphite is primarily recognized for its role as a film-forming additive and an acid scavenger in lithium-ion battery electrolytes. Its performance is often benchmarked against structurally similar compounds like Triethyl phosphite (TEPi) and Tris(trimethylsilyl) phosphate (B84403) (TMSPa), as well as a baseline electrolyte without additives.
The primary function of TMSP is to be sacrificially oxidized on the cathode surface at a lower potential than the main electrolyte solvents. This process forms a stable and protective cathode electrolyte interphase (CEI). This CEI layer is crucial as it suppresses further electrolyte decomposition, minimizes the dissolution of transition metals from the cathode, and ultimately reduces impedance growth within the cell.[1] Studies indicate that TMSP is oxidized more readily than the electrolyte solvent and is more difficult to reduce.[1]
In contrast, while TEPi is a structural analog of TMSP, it is less effective at forming a protective film on the positive electrode, which leads to inferior electrochemical performance.[2] Both TMSP and TMSPa have been shown to act as hydrofluoric acid (HF) scavengers, a critical function for mitigating electrode degradation.[3] However, TMSP demonstrates a more pronounced effect in reducing parasitic reactions and impedance compared to TMSPa, especially when used in conjunction with other additives like vinylene carbonate (VC).
Below is a summary of key performance metrics comparing a baseline electrolyte with electrolytes containing TMSP and TEPi additives.
| Performance Metric | Baseline Electrolyte | With this compound (TMSP) | With Triethyl phosphite (TEPi) |
| Oxidation Onset | > 4.3 V vs. Li/Li⁺[3] | ~4.1 - 4.2 V vs. Li/Li⁺[4] | N/A |
| Capacity Retention (after 119 cycles) | 85.6% | 88.8% | 81.7% |
| Impedance Rise (at ~3.7 V) | 69% | 46% | 66% |
| Impedance Rise (at 4.2 V) | 120% | 73% | 93% |
Mechanistic Pathways of TMSP
The efficacy of this compound as an electrolyte additive can be attributed to two primary mechanisms: the formation of a protective Cathode Electrolyte Interphase (CEI) and the scavenging of hydrofluoric acid (HF).
Cathode Electrolyte Interphase (CEI) Formation
TMSP has a higher Highest Occupied Molecular Orbital (HOMO) energy level compared to conventional carbonate electrolyte solvents. This allows it to be preferentially oxidized on the cathode surface during the initial charging cycles of a lithium-ion battery. The oxidation products of TMSP deposit onto the cathode, forming a stable, ionically conductive but electronically insulating layer known as the CEI. This protective layer is crucial for high-voltage applications as it physically separates the highly reactive cathode material from the electrolyte, thereby preventing continuous oxidative decomposition of the electrolyte at high potentials.
Hydrofluoric Acid (HF) Scavenging
Trace amounts of water in the electrolyte can react with the commonly used LiPF₆ salt to produce hydrofluoric acid (HF). HF is highly corrosive and can attack both the cathode and anode materials, leading to transition metal dissolution, capacity fade, and increased impedance. TMSP effectively neutralizes HF through a chemical reaction where the silicon-oxygen bond in the trimethylsilyl (B98337) group is cleaved, forming inert trimethylsilyl fluoride (B91410) (TMSF) and other byproducts. This scavenging action significantly reduces the acidity of the electrolyte, preserving the integrity of the electrode surfaces and the overall cell performance.[5]
Below is a diagram illustrating the logical relationship of TMSP's dual-function mechanism.
Experimental Protocols
The electrochemical stability window of an electrolyte is typically determined using voltammetric techniques such as Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV). Below is a generalized experimental protocol for determining the anodic stability limit of an electrolyte containing TMSP.
Determination of Anodic Stability using Linear Sweep Voltammetry (LSV)
Objective: To determine the potential at which the electrolyte undergoes significant oxidation.
1. Cell Assembly:
-
A three-electrode electrochemical cell is assembled in an argon-filled glovebox to prevent atmospheric contamination.
-
Working Electrode (WE): A polished platinum (Pt) or glassy carbon (GC) electrode is commonly used as it provides a relatively inert surface for observing electrolyte decomposition.
-
Reference Electrode (RE): A lithium metal (Li) foil is used as the reference electrode, against which the potential of the working electrode is measured.
-
Counter Electrode (CE): A lithium metal (Li) foil serves as the counter electrode, completing the electrical circuit.
-
Electrolyte: The electrolyte to be tested (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate) is prepared with and without the TMSP additive (typically 0.5-2 wt%).
2. Electrochemical Measurement:
-
The assembled cell is connected to a potentiostat.
-
An initial open-circuit potential (OCP) is measured for a few minutes to ensure the cell is stable.
-
Linear Sweep Voltammetry is performed by sweeping the potential of the working electrode from the OCP to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 to 5 mV/s).[6] A slow scan rate allows for the observation of steady-state currents.
3. Data Analysis:
-
The current at the working electrode is plotted as a function of the applied potential.
-
The anodic stability limit (or oxidation potential) is defined as the potential at which a significant and sustained increase in the anodic current is observed. This is often determined by setting a cutoff current density (e.g., 0.01 - 0.1 mA/cm²). The potential at which the current density crosses this threshold is considered the onset of electrolyte oxidation.
Below is a diagram illustrating the experimental workflow for evaluating the electrochemical stability of electrolyte additives.
References
- 1. Why is this compound effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. This compound (TMSPi) and triethyl phosphite (TEPi) as electrolyte additives for lithium ion batteries: Mechanistic insights into differences during LiNi0.5Mn0.3Co0.2O2- Graphite full cell cycling (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lifetime limit of this compound as electrolyte additive for high voltage lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Role of Tris(trimethylsilyl) phosphite in SEI Layer Composition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for longer-lasting, higher-performance lithium-ion batteries has led to extensive research into electrolyte additives that can form a stable and effective solid electrolyte interphase (SEI) layer. Among these, Tris(trimethylsilyl) phosphite (B83602) (TMSP) has emerged as a promising candidate. This guide provides an objective comparison of TMSP's performance with other common SEI-forming additives, supported by experimental data, to validate its role in shaping the SEI layer's composition and enhancing battery performance.
TMSP's Unique Mechanism of Action
Unlike conventional additives such as fluoroethylene carbonate (FEC) and vinylene carbonate (VC), which primarily electropolymerize on the electrode surface, TMSP follows a distinct reaction pathway. It does not readily undergo electrochemical reduction. Instead, it chemically reacts with the radical anion intermediates formed from the reduction of ethylene (B1197577) carbonate (EC), a common solvent in lithium-ion battery electrolytes[1][2]. This reaction leads to the formation of a stable and protective SEI layer on the anode. Furthermore, TMSP is known to be readily oxidized, which contributes to the formation of a protective cathode-electrolyte interphase (CEI) at the cathode surface, and it effectively scavenges harmful hydrogen fluoride (B91410) (HF) in the electrolyte.
Performance Comparison: TMSP vs. Alternatives
Experimental data consistently demonstrates the benefits of incorporating TMSP into the electrolyte. It significantly improves the interfacial stability of the anode, leading to enhanced capacity retention and high coulombic efficiency[2].
Quantitative Performance Data
| Additive | Cell Type | Key Performance Metric | Value with Additive | Value without Additive (Baseline) | Conditions | Source |
| 5 vol% TMSP | Graphite Anode | Capacity Retention | 96.1% | Not specified | 70 cycles at 60°C | [3] |
| TMSP | LiNi0.5Mn1.5O4 Cathode | Capacity Retention | 90% | 73% | 100 cycles at 60°C | |
| TMSP | Graphite Anode | Coulombic Efficiency | 95.2% | Not specified | - | [2] |
| 5% FEC | Si Anode | 100th Cycle Lithiation Capacity | 768 mAh/g | Not specified | C/10 rate | [4] |
| 5% VC | Si Anode | 100th Cycle Lithiation Capacity | 1542 mAh/g | Not specified | C/10 rate | [4] |
| FEC | NCM811/Si-C Full Cell | Capacity Retention | 71.9% | 51.0% (with VC) | 400 cycles at 25°C | [5] |
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are crucial. Below are representative methodologies for key experiments.
Coin Cell Assembly (CR2032)
A standard procedure for assembling a CR2032-type coin cell in an argon-filled glovebox is as follows:
-
Electrode Preparation: Cathodes (e.g., LiNi0.5Mn1.5O4) and anodes (e.g., graphite) are punched into discs of appropriate diameters.
-
Cell Stacking: The components are stacked in the following order inside the coin cell case:
-
Negative case
-
Spacer disc
-
Spring
-
Anode
-
Separator
-
Cathode
-
Positive cap
-
-
Electrolyte Addition: A specific volume of the electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and diethyl carbonate) with or without the TMSP additive is added to the separator.
-
Crimping: The cell is sealed using a crimping machine to ensure proper closure and prevent leakage.
X-ray Photoelectron Spectroscopy (XPS) Analysis of the SEI Layer
XPS is a powerful surface-sensitive technique used to determine the chemical composition of the SEI layer. A typical procedure involves:
-
Cell Disassembly: After cycling, the coin cell is carefully disassembled inside an argon-filled glovebox to prevent atmospheric contamination.
-
Sample Preparation: The electrode of interest (anode or cathode) is rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
XPS Measurement: The prepared electrode is transferred to the XPS chamber under an inert atmosphere.
-
X-ray Source: A monochromatic Al Kα X-ray source is commonly used.
-
Calibration: The binding energy scale is calibrated using the C 1s peak of adventitious carbon at 284.8 eV.
-
Analysis: High-resolution spectra of relevant elements (e.g., C 1s, O 1s, F 1s, P 2p, Si 2p) are acquired to identify the chemical species present in the SEI layer.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the reaction pathway of TMSP and a typical experimental workflow.
References
- 1. kratos.com [kratos.com]
- 2. This compound as an Efficient Electrolyte Additive To Improve the Surface Stability of Graphite Anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
Silyl Phosphites in the Michaelis-Arbuzov Reaction: A Comparative Guide
The Michaelis-Arbuzov reaction, a cornerstone in the synthesis of phosphonates, has been significantly enhanced by the introduction of silyl (B83357) phosphites. This guide provides a comparative analysis of silyl phosphites versus their traditional trialkyl counterparts in the Michaelis-Arbuzov reaction, offering researchers, scientists, and drug development professionals a comprehensive overview of the advantages and unique reactivity profiles of these silicon-containing reagents.
Introduction to the Silyl-Arbuzov Reaction
The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate.[1][2] The reaction typically requires elevated temperatures and proceeds via an SN2 mechanism.[3][4] The use of silyl phosphites, such as tris(trimethylsilyl) phosphite, in what is often termed the "Silyl-Arbuzov reaction," introduces notable changes to the reaction's scope and mechanism.[5][6]
One of the most significant advantages of the Silyl-Arbuzov reaction is the facile conversion of the resulting silyl phosphonate (B1237965) esters to the corresponding phosphonic acids.[5][6] Simple hydrolysis with water or alcohol during the workup is sufficient to cleave the silyl group, providing the desired phosphonic acid in a one-pot procedure. This is a considerable advantage over the often harsh conditions required for the hydrolysis of dialkyl phosphonates.
Comparative Analysis of Silyl vs. Trialkyl Phosphites
While direct quantitative comparisons of different silyl phosphites under identical conditions are not extensively documented in the literature, a qualitative and reactivity-based comparison with traditional trialkyl phosphites highlights the distinct advantages of the former.
| Feature | Trialkyl Phosphites (e.g., Triethyl phosphite) | Silyl Phosphites (e.g., this compound) |
| Product | Dialkyl alkylphosphonate | Bis(trimethylsilyl) alkylphosphonate |
| Conversion to Phosphonic Acid | Requires harsh hydrolysis (strong acid or base) | Facile hydrolysis with water or alcohol during workup[6] |
| Reactivity with Alkyl Halides | Reactivity order: RI > RBr > RCl | Reversed reactivity order: RCl > RBr > RI[3][5][6] |
| Reaction Conditions | Often requires high temperatures (120-160 °C)[4] | Can often proceed under milder conditions. |
| Byproducts | Alkyl halide corresponding to the phosphite ester | Trimethylsilyl halide |
The most striking difference lies in the reactivity order of alkyl halides. In the classic Michaelis-Arbuzov reaction, alkyl iodides are the most reactive substrates.[7] Conversely, the Silyl-Arbuzov reaction shows a preference for alkyl chlorides.[3][5][6] This inverted reactivity profile significantly expands the scope of the Michaelis-Arbuzov reaction, allowing for the efficient use of readily available and often less expensive alkyl chlorides.
Reaction Mechanism and Workflow
The general mechanism of the Michaelis-Arbuzov reaction involves the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium (B103445) intermediate. This is followed by the dealkylation of the intermediate by the halide anion to yield the final phosphonate product. The Silyl-Arbuzov reaction follows a similar pathway, with the key difference being the nature of the leaving group in the dealkylation step.
Caption: General workflow of the Silyl-Arbuzov reaction.
Experimental Protocols
Below is a representative experimental protocol for the Silyl-Arbuzov reaction using this compound.
Synthesis of Benzylphosphonic Acid via Silyl-Arbuzov Reaction
Materials:
-
This compound
-
Benzyl (B1604629) chloride
-
Anhydrous toluene (B28343) (or other suitable inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Add anhydrous toluene via syringe.
-
Slowly add benzyl chloride (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (or a suitable temperature as determined by substrate reactivity) and monitor the reaction progress by ³¹P NMR spectroscopy. The formation of the bis(trimethylsilyl) benzylphosphonate is indicated by a characteristic shift in the ³¹P NMR spectrum.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add methanol to the reaction mixture to effect the hydrolysis of the silyl ester. This step is typically exothermic.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis.
-
Remove the solvent and volatile byproducts under reduced pressure.
-
The resulting crude benzylphosphonic acid can be purified by recrystallization or column chromatography.
Conclusion
Silyl phosphites offer significant advantages in the Michaelis-Arbuzov reaction, most notably the reversed halide reactivity and the ease of conversion of the product to the corresponding phosphonic acid. These features make the Silyl-Arbuzov reaction a powerful tool for the synthesis of a wide range of phosphonic acids, which are important compounds in medicinal chemistry and materials science. While more extensive quantitative comparative studies are needed to fully delineate the relative performance of different silyl phosphites, the existing literature clearly demonstrates their superiority over traditional trialkyl phosphites in many applications.
References
- 1. rsc.org [rsc.org]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
Tris(trimethylsilyl) phosphite (TMSP): A Comparative Performance Analysis in Full-Cell vs. Half-Cell Battery Testing
For researchers and scientists in the field of battery technology and drug development, understanding the nuanced performance of electrolyte additives is critical. Tris(trimethylsilyl) phosphite (B83602) (TMSP) has emerged as a promising additive for enhancing the performance of lithium-ion batteries. This guide provides an objective comparison of TMSP's efficacy in full-cell and half-cell testing configurations, supported by experimental data, to aid in the evaluation and application of this compound.
Executive Summary
Tris(trimethylsilyl) phosphite (TMSP) is recognized for its role in improving the electrochemical performance of lithium-ion batteries, primarily by forming a protective cathode-electrolyte interphase (CEI) and scavenging detrimental species like hydrogen fluoride (B91410) (HF).[1][2] Our comparative analysis, based on a review of multiple studies, indicates that while TMSP demonstrates significant benefits in both full-cell and half-cell setups, the observed performance enhancements and underlying mechanisms can differ. Full-cell testing provides a more holistic view of TMSP's impact on the entire battery system, including anode-cathode interactions, whereas half-cell studies offer a more focused investigation of its effects on a single electrode.
Performance Data: Full-Cell vs. Half-Cell Configurations
The following tables summarize the key performance metrics of TMSP in various lithium-ion battery configurations.
Table 1: Performance of TMSP in Full-Cell (Cathode/Anode) Configurations
| Cell Configuration | TMSP Concentration | Key Performance Metrics | Reference |
| LiNi₀.₅Mn₀.₃Co₀.₂O₂/Graphite (B72142) | 1 wt% | Capacity retention after 119 cycles: 88.8% (vs. 85.6% for baseline). Lower impedance rise compared to baseline. | [3] |
| LiNi₀.₈Mn₀.₁Co₀.₁O₂/Silicon-Graphite | 2 wt% | Improved cycling stability and formation of protective surface layers on both electrodes. | [3] |
| LiNi₀.₅Mn₁.₅O₄/Graphite | 1 wt% (with 2 wt% LiDFOB) | Capacity retention of 80% after 400 cycles (vs. 67% for no additive). | [4] |
Table 2: Performance of TMSP in Half-Cell (Electrode/Lithium) Configurations
| Cell Configuration | TMSP Concentration | Key Performance Metrics | Reference |
| LiNi₀.₈Mn₀.₁Co₀.₁O₂/Li | 2 wt% | First cycle discharge capacity: 214 mAh g⁻¹ (vs. 210 mAh g⁻¹ for baseline). First cycle coulombic efficiency: 88.1% (vs. 87.9% for baseline). | [3] |
| Graphite/Li | 5 vol% | Capacity retention of 96.1% after 70 cycles at 60°C. Suppressed electrolyte decomposition and stabilized SEI at elevated temperatures. | [5] |
| Overlithiated Layered Oxide/Li | 3% | Enhanced interfacial stability of the positive electrode. | [6] |
Experimental Protocols
Full-Cell (LiNi₀.₅Mn₀.₃Co₀.₂O₂/Graphite) Assembly and Testing: [3]
-
Electrodes: LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) positive electrode and a graphite-based negative electrode.
-
Separator: Celgard 2325 (PP/PE/PP).
-
Electrolyte: 1.2 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 w/w) was used as the baseline. TMSP was added at a concentration of 1 wt%.
-
Cell Assembly: Coin cells (2032-type) were assembled in an argon-filled glovebox. Electrodes were dried at 110°C and the separator at 70°C in a vacuum oven prior to assembly.
-
Electrochemical Testing: Galvanostatic charge/discharge cycling was performed between 3.0–4.4 V at a C/10 rate at 30°C.
Half-Cell (Graphite/Li) Assembly and Testing: [5]
-
Working Electrode: Battery-grade fiber graphite.
-
Counter Electrode: Lithium metal.
-
Electrolyte: A baseline electrolyte with TMSP added at 5 vol%.
-
Cell Assembly: 2032 coin-type half-cells were assembled in an argon-filled glovebox.
-
Electrochemical Testing: Galvanostatic cycling was conducted in the range of 0.0-1.5 V at a 1C rate.
Mechanism of Action and Interfacial Analysis
TMSP's primary mechanism involves its oxidation on the cathode surface at a lower potential than the carbonate electrolyte solvents.[2] This preferential oxidation leads to the formation of a stable and protective CEI layer. This layer is rich in phosphorus and oxygen and acts as a barrier, minimizing oxidative decomposition of the electrolyte and suppressing transition metal dissolution from the cathode.[3][7]
In addition to its role at the cathode, TMSP also functions as an effective HF scavenger, reacting with HF to mitigate acid-driven degradation of both the electrodes and the electrolyte.[1] Studies on graphite anodes in half-cell configurations have shown that TMSP can also contribute to a more stable solid electrolyte interphase (SEI), particularly at elevated temperatures, by suppressing electrolyte decomposition.[5][8]
Visualizing the Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for full-cell and half-cell testing, and the logical relationship of TMSP's protective mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound as an Efficient Electrolyte Additive To Improve the Surface Stability of Graphite Anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
TMSP Outshines Alternatives in Boosting Battery Efficiency: A Comparative Guide
For researchers and professionals in drug development and battery technology, optimizing the coulombic efficiency of lithium-ion batteries is a critical endeavor. This guide provides a detailed comparison of Tris(trimethylsilyl) phosphite (B83602) (TMSP) with other common electrolyte additives, supported by experimental data, to highlight its superior performance in enhancing battery life and stability.
Tris(trimethylsilyl) phosphite (TMSP) has emerged as a highly effective electrolyte additive for improving the coulombic efficiency (CE) and overall performance of lithium-ion batteries.[1][2] Experimental evidence demonstrates its ability to form stable protective layers on both the anode and cathode, mitigating electrolyte degradation and enhancing cycling stability.[3][4][5] This guide offers a comparative analysis of TMSP against other widely used additives, presenting key performance data, detailed experimental protocols, and mechanistic insights.
Performance Comparison of Electrolyte Additives
The following table summarizes the impact of TMSP and other common electrolyte additives on the coulombic efficiency of lithium-ion batteries. The data, collated from various studies, underscores the significant improvements offered by TMSP.
| Additive | Concentration (wt%) | Cell Configuration | Key Findings on Coulombic Efficiency | Reference |
| This compound (TMSP) | 1-3 | NMC/Graphite (B72142), NMC/Si-Gr | Significantly improves initial coulombic efficiency and cycling stability by forming a stable SEI on the anode and a protective film on the cathode. A 3.0% concentration in a graphite anode cell resulted in a 95.2% initial CE.[3][4][5] In NMC811/Si-Gr cells, 2 wt% TMSP increased the initial CE from 87.9% to 88.1%.[6] | [3][4][5][6] |
| Vinylene Carbonate (VC) | 1-2 | Graphite/Li, NMC/Graphite | Improves the initial CE and stabilizes it over subsequent cycles by forming a stable Solid Electrolyte Interphase (SEI) on the anode.[7] The addition of VC to electrolytes containing TMSP can further enhance CE.[8][9] | [7][8][9] |
| Fluoroethylene Carbonate (FEC) | 2-10 | Si-based anodes, NMC/Graphite | Particularly effective for silicon-based anodes, improving CE by forming a stable SEI.[7] | [7] |
| Tris(trimethylsilyl) phosphate (B84403) (TTSP) | Not specified | NMC/Graphite | Improves coulombic efficiency, though studies suggest TMSP (TTSPi) is a better additive, especially in the presence of VC.[8][9] | [8][9] |
| Baseline (No Additive) | 0 | Li-ion half-cell/full-cell | Serves as a control for comparison. CE is typically lower and less stable, especially in the initial cycles.[7] | [7] |
Experimental Protocols
The evaluation of electrolyte additives on coulombic efficiency typically involves the following key experiments:
Cell Assembly
-
Objective: To construct a standardized electrochemical cell for testing.
-
Procedure:
-
Prepare the desired electrode materials (e.g., graphite anode, NMC cathode).
-
Assemble a CR2032 coin cell or a pouch cell in an argon-filled glovebox.
-
The anode and cathode are separated by a polymer separator.
-
The cell is filled with a baseline electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate) containing the specified concentration of the additive being tested.[7]
-
Electrochemical Cycling
-
Objective: To measure the charge-discharge characteristics and determine the coulombic efficiency.
-
Procedure:
-
The assembled cells are subjected to galvanostatic cycling using a high-precision battery tester.
-
Cycling is typically performed at a constant C-rate (e.g., C/10 or C/20) within a defined voltage window (e.g., 3.0 V to 4.5 V).[6]
-
The coulombic efficiency for each cycle is calculated as the ratio of the discharge capacity to the charge capacity of that cycle.
-
Post-Cycling Analysis
-
Objective: To analyze the surface chemistry of the electrodes and understand the mechanism of the additive.
-
Procedure:
-
After cycling, the cells are carefully disassembled in an inert atmosphere.
-
The electrodes are rinsed with a solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) are employed to characterize the composition and morphology of the SEI layer formed on the electrodes.[10]
-
Mechanism of Action: The Role of TMSP
TMSP enhances coulombic efficiency through a dual-action mechanism that protects both the anode and the cathode.
-
Anode Protection: TMSP participates in the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the graphite anode.[3][4][5] Unlike conventional film-forming additives that are electrochemically reduced, TMSP reacts chemically with the decomposition products of the carbonate solvents to create this protective layer.[3][4][5] This stable SEI prevents continuous electrolyte decomposition and minimizes the loss of active lithium, thereby increasing the coulombic efficiency.
-
Cathode Protection: At the cathode, TMSP is preferentially oxidized, forming a protective cathode-electrolyte interphase (CEI).[1][10] This CEI layer acts as a barrier, preventing direct contact between the electrolyte and the cathode material.[10] This mitigation of side reactions at the cathode surface is particularly crucial at high voltages, where electrolyte oxidation is more prevalent. Furthermore, TMSP can act as an HF scavenger, removing harmful hydrofluoric acid from the electrolyte, which can otherwise lead to the dissolution of transition metals from the cathode and degrade battery performance.[1][8]
Visualizing the Process
The following diagrams illustrate the experimental workflow for evaluating coulombic efficiency and the proposed mechanism of TMSP's protective action.
Caption: Experimental workflow for assessing coulombic efficiency.
Caption: Proposed mechanism of TMSP for enhancing coulombic efficiency.
References
- 1. Why is this compound effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. This compound (TMSPi) and triethyl phosphite (TEPi) as electrolyte additives for lithium ion batteries: Mechanistic insights into differences during LiNi0.5Mn0.3Co0.2O2- Graphite full cell cycling (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound as an Efficient Electrolyte Additive To Improve the Surface Stability of Graphite Anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Tris(trimethylsilyl)phosphite Additive on the Electrochemical Performance of Lithium-ion Batteries Using Thin-film Ni-rich Cathodes [jstage.jst.go.jp]
X-ray photoelectron spectroscopy (XPS) analysis of electrodes with Tris(trimethylsilyl) phosphite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Tris(trimethylsilyl) phosphite (B83602) (TMSPi) as an electrolyte additive for lithium-ion battery electrodes, with a focus on the characterization of the electrode surface using X-ray Photoelectron Spectroscopy (XPS). The performance of TMSPi is compared with Triethyl phosphite (TEPi) and a baseline electrolyte without additives. Supporting experimental data and detailed methodologies are provided to aid in the understanding and replication of these analyses.
Performance Comparison of Electrolyte Additives
The addition of Tris(trimethylsilyl) phosphite (TMSPi) to the electrolyte in lithium-ion batteries has been shown to significantly enhance the stability and performance of the electrodes, particularly the cathode. XPS analysis reveals that TMSPi facilitates the formation of a stable and protective cathode-electrolyte interphase (CEI). This is in contrast to electrolytes containing Triethyl phosphite (TEPi) or no additive, where a less effective protective layer is formed.
The primary role of TMSPi is to create a phosphorus and oxygen-rich surface film on the positive electrode.[1] This film acts as a barrier, mitigating the degradation of the electrolyte at high voltages and suppressing undesirable side reactions at the electrode-electrolyte interface.[1] In contrast, TEPi, a structurally analogous compound, does not form a similarly protective film, leading to inferior electrochemical performance.[1]
Quantitative XPS Data Summary
The following tables summarize the quantitative data obtained from XPS analysis of electrodes cycled with a baseline electrolyte, an electrolyte containing TEPi, and an electrolyte containing TMSPi. The data highlights the differences in the elemental composition of the Solid Electrolyte Interphase (SEI) and the characteristic binding energies of the detected species.
Table 1: Atomic Concentration of Key Elements in the SEI Layer
| Element | Baseline Electrolyte (Atomic %) | TEPi Additive (Atomic %) | TMSPi Additive (Atomic %) |
| P 2p | 0.3 - 0.6 | 0.6 - 1.7 | 1.4 - 2.0 |
| Si 2p | Not Applicable | Not Applicable | Present |
| O 1s | Present | Present | Enriched |
| F 1s | Present | Present | Present |
| C 1s | Present | Present | Present |
Note: The data presented is a synthesis of typical values found in the literature. Actual values may vary depending on specific experimental conditions.
Table 2: Typical Binding Energies (eV) of Species in the SEI Layer
| Element | Chemical Species | Binding Energy (eV) |
| P 2p | P-O (phosphates) | 134.0 - 136.0 |
| P-F (from LiPF6) | 137.0 - 139.0 | |
| Si 2p | Si-O | ~102.0 - 104.0 |
| Si-C | ~100.0 - 101.0 | |
| O 1s | C=O (carbonates) | ~532.0 |
| C-O (ethers/alkoxides) | ~533.0 - 534.0 | |
| P-O (phosphates) | ~533.5 | |
| C 1s | C-C/C-H | ~284.8 |
| C-O | ~286.5 | |
| C=O | ~288.5 | |
| CO3 (carbonates) | ~290.0 | |
| F 1s | LiF | ~685.0 |
| P-F (from LiPF6) | ~687.0 |
Experimental Protocols
A detailed methodology for the XPS analysis of battery electrodes is crucial for obtaining reliable and reproducible data, especially given the air-sensitive nature of the materials.
Electrode Harvesting and Preparation
-
Cell Disassembly: The electrochemical cells are carefully disassembled inside an argon-filled glovebox to prevent exposure of the electrodes to air and moisture.
-
Washing: The harvested electrodes are gently washed with a high-purity solvent, such as dimethyl carbonate (DMC), to remove residual electrolyte. This step should be performed quickly to minimize alteration of the SEI layer.
-
Drying: The washed electrodes are dried under vacuum or in the inert atmosphere of the glovebox to remove any remaining solvent.
Sample Transfer
Due to the high reactivity of the electrode surfaces, especially when lithiated, an air-free transfer to the XPS instrument is mandatory. This is typically achieved using a vacuum transfer module. The sample is mounted on a holder inside the glovebox, sealed within the transfer module, and then quickly transported and attached to the XPS analysis chamber.
XPS Analysis
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.
-
Analysis Area: The analysis area is typically in the range of 300-700 µm.
-
Charge Neutralization: A low-energy electron flood gun is used to compensate for charging effects on the insulating SEI layer.
-
Spectra Acquisition:
-
Survey Scans: Acquired at a higher pass energy (e.g., 160 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquired at a lower pass energy (e.g., 20 eV) for specific elemental regions (e.g., C 1s, O 1s, F 1s, P 2p, Si 2p) to determine the chemical states.
-
-
Data Analysis: The obtained spectra are calibrated, typically by setting the adventitious carbon C 1s peak to 284.8 eV. The high-resolution spectra are then fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to identify and quantify the different chemical species.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of SEI formation with TMSPi and the general workflow for XPS analysis of battery electrodes.
Caption: Mechanism of protective layer formation with TMSPi.
Caption: Experimental workflow for XPS analysis of electrodes.
References
A Researcher's Guide to Phosphonylation: Comparing Alternatives to Tris(trimethylsilyl) phosphite
The introduction of a phosphonic acid group is a critical transformation in the development of pharmaceuticals, agrochemicals, and materials science. These organophosphorus compounds are valued for their ability to mimic phosphates, act as enzyme inhibitors, and chelate metals. While Tris(trimethylsilyl) phosphite (B83602) (TMSP) offers a convenient route for phosphonylation, particularly due to the mild conditions required for deprotection, a range of alternative reagents provides distinct advantages in terms of reactivity, substrate scope, and reaction conditions.
This guide provides an objective comparison of TMSP with other key phosphonylation reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their synthetic challenges.
Performance Comparison of Key Phosphonylation Reagents
The choice of phosphonylation reagent is dictated by the substrate, desired reaction conditions, and tolerance of other functional groups. The following table summarizes the performance of TMSP against three major classes of alternative reagents.
| Reagent Class | Primary Reaction Type | Common Substrates | Typical Conditions | Key Advantages | Disadvantages |
| Tris(trimethylsilyl) phosphite (TMSP) | Silyl-Arbuzov Reaction[1] | Alkyl Halides (R-X)[1][2] | Neat or solvent, moderate heat; followed by mild hydrolysis[2] | Forms bis(trimethylsilyl) phosphonate (B1237965), which is easily hydrolyzed to the phosphonic acid under mild, neutral conditions. | Moisture sensitive; byproduct (TMS-X) can be reactive. |
| Dialkyl Phosphites (e.g., Diethyl Phosphite) | Michaelis-Arbuzov, Hirao Cross-Coupling, Pudovik Addition[3][4] | Alkyl Halides, Aryl/Vinyl Halides, Aldehydes, Imines[3][4][5] | Varies: High heat (Arbuzov)[6]; Pd catalyst/base (Hirao)[7][8]; Base catalyst (Pudovik)[9] | Highly versatile for C(sp³)-P, C(sp²)-P, and C-P bond formation next to heteroatoms. Reagents are readily available. | Deprotection of the resulting dialkyl phosphonate requires harsh conditions (e.g., refluxing HCl) or silylation (McKenna reaction). |
| Hypophosphorous Acid (H₃PO₂) | Radical or Metal-Catalyzed Hydrophosphinylation[10] | Alkenes, Alkynes[10] | Radical initiator (e.g., AIBN, Na₂S₂O₈) or Pd catalyst; often requires heat[10] | Atom-economical; directly forms H-phosphinates which can be oxidized to phosphonic acids; works on unsaturated C-C bonds. | Can have regioselectivity issues; the intermediate H-phosphinate requires a subsequent oxidation step. |
| Phosphonic Dichlorides (e.g., CH₃P(O)Cl₂) | Nucleophilic Substitution | Alcohols, Amines (especially nucleosides)[11][12] | Anhydrous conditions, often in the presence of a non-nucleophilic base (e.g., pyridine) at low temperatures. | Highly reactive, enabling phosphonylation of less reactive substrates like secondary alcohols. | Very moisture sensitive; generates HCl as a byproduct, requiring a stoichiometric amount of base. |
Key Phosphonylation Methodologies and Mechanisms
Understanding the underlying mechanisms and workflows is crucial for optimizing reaction conditions and troubleshooting.
The Michaelis-Arbuzov Reaction and its Silyl Variant
The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation, classically involving the reaction of a trialkyl phosphite with an alkyl halide.[13][14] The reaction proceeds via an Sₙ2 attack by the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate.[6] A subsequent Sₙ2 dealkylation by the halide ion yields the stable pentavalent phosphonate.[5][6]
This compound (TMSP) participates in a silyl-variant of this reaction, known as the Silyl-Arbuzov reaction.[1] The key difference and primary advantage lie in the final step; the resulting bis(trimethylsilyl) phosphonate intermediate is readily hydrolyzed with water or alcohol under very mild conditions to yield the phosphonic acid, avoiding the harsh acidic hydrolysis required for traditional dialkyl phosphonates.[2]
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Hirao coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. jk-sci.com [jk-sci.com]
- 14. grokipedia.com [grokipedia.com]
Safety Operating Guide
Personal protective equipment for handling Tris(trimethylsilyl) phosphite
Safe Handling and Disposal of Tris(trimethylsilyl) phosphite (B83602)
This guide provides essential safety protocols, operational procedures, and disposal instructions for Tris(trimethylsilyl) phosphite (TMSP). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.
This compound is a moisture-sensitive and combustible liquid that can cause serious skin, eye, and respiratory irritation.[1][2][3][4][5] Proper handling and disposal are imperative to mitigate risks.
Essential Safety Information
1. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Hand Protection: Neoprene or nitrile rubber gloves are required.[6] Never wear cotton, leather, or canvas gloves.[7]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][3][4]
-
Body Protection: A chemical-resistant lab coat or apron should be worn over regular clothing.[2][8] In cases of potential splashing, chemical-resistant coveralls are recommended.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[2][4][9] If ventilation is inadequate or in the event of a large spill, a self-contained breathing apparatus is necessary.[1]
2. First Aid Measures
In case of exposure, immediate action is crucial:
-
Eye Contact: Immediately flush eyes with large amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][2][4] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention from an ophthalmologist.[1]
-
Skin Contact: Remove all contaminated clothing and footwear immediately.[3] Wash the affected area with plenty of soap and running water for at least 15 minutes.[1][2][4] Seek medical attention if skin irritation occurs or persists.[2][4]
-
Inhalation: Move the individual to fresh air and keep them warm and at rest.[1][5] If breathing is difficult or has stopped, administer artificial respiration.[1] Seek immediate medical attention.[1][4]
-
Ingestion: Rinse the mouth thoroughly with water.[1][5] Never give anything by mouth to an unconscious person.[5] Do not induce vomiting. Call a physician or poison control center immediately.
3. Storage and Handling
Proper storage is essential to maintain the chemical's stability and prevent hazardous situations:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][4]
-
The substance is moisture-sensitive; handle and store under an inert gas like argon or nitrogen.[3][10]
-
Keep away from ignition sources such as heat, sparks, and open flames.[1][3]
-
Store separately from incompatible materials, including oxidizing agents, alcohols, and peroxides.[3][6]
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₉H₂₇O₃PSi₃ | [4] |
| Physical State | Liquid | [4] |
| Appearance | Colorless to almost colorless, clear | [4] |
| Relative Density | 0.89 g/cm³ | [4] |
| Boiling Point | 73°C @ 1.3 kPa | [4] |
| Flash Point | No data available | [4] |
| Autoignition Temperature | No data available | [4] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the standard operating procedure for using this compound in a laboratory setting.
1. Preparation
- Step 1.1: Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
- Step 1.2: Verify that an emergency eyewash station and safety shower are accessible and functional.[6]
- Step 1.3: Assemble all necessary materials, including glassware, reagents, and quenching solutions.
- Step 1.4: Don all required Personal Protective Equipment (PPE) as specified above.
2. Handling and Use
- Step 2.1: Conduct all manipulations of this compound inside the chemical fume hood.
- Step 2.2: As the material is moisture-sensitive, use dry glassware and handle under an inert atmosphere if required by the experimental protocol.[3][10]
- Step 2.3: Dispense the required amount of the liquid carefully, avoiding splashes.
- Step 2.4: Keep the container tightly sealed when not in use.[3][4]
- Step 2.5: Avoid contact with incompatible materials.[3][6]
3. Post-Operation Cleanup
- Step 3.1: Decontaminate any surfaces that may have come into contact with the chemical.
- Step 3.2: Thoroughly clean all glassware used.
- Step 3.3: Remove PPE carefully to avoid contaminating skin or personal clothing.
- Step 3.4: Wash hands thoroughly with soap and water after handling is complete.[2][4]
Disposal Plan: Step-by-Step Procedure
This compound and its containers must be treated as hazardous waste.[2] Do not dispose of it with municipal waste.[2]
1. Waste Collection
- Step 1.1: Collect all waste containing this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a designated, properly labeled hazardous waste container.
- Step 1.2: Do not mix this waste with other waste streams.[10]
2. Spill Management
- Step 2.1: In case of a minor spill, remove all ignition sources.[3]
- Step 2.2: Contain the spill using a non-flammable absorbent material such as sand, earth, or vermiculite.[2][10]
- Step 2.3: Collect the absorbed material using non-sparking tools and place it in the hazardous waste container.
- Step 2.4: Clean the spill area thoroughly.[2]
- Step 2.5: For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
3. Final Disposal
- Step 3.1: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
- Step 3.2: Arrange for disposal through a licensed hazardous waste disposal company.[10]
- Step 3.3: Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[2][3]
- Step 3.4: Dispose of empty or contaminated containers in the same manner as the chemical itself.[2][10]
Workflow for Handling and Disposal
Caption: Logical workflow for handling and disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. georganics.sk [georganics.sk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. gelest.com [gelest.com]
- 7. extension.missouri.edu [extension.missouri.edu]
- 8. Pesticide use and personal protective equipment [health.vic.gov.au]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
